molecular formula C8H6ClNO2 B11909564 {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Cat. No.: B11909564
M. Wt: 183.59 g/mol
InChI Key: ZLSBPHLYJLTUKY-UHFFFAOYSA-N
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Description

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol ( 1315360-27-0) is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol . It belongs to the class of furopyridine derivatives, which are fused heterocyclic ring systems known for their versatile applications in scientific research . While specific biological data for this particular compound is limited, the furo[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry. Compounds based on this structure have attracted remarkable attention due to a wide range of pharmacological and biological activities. Research into related analogues has shown potential for antibiotic, antiviral, antifungal, and anticancer properties . Furthermore, this structural class has been investigated as inhibitors for various biological targets, including nicotinic acetylcholine receptors, CLKs, e1F4A, DYRK1A, α-glucosidase, and β-glucosidase . As such, {4-chlorofuro[3,2-c]pyridin-2-yl}methanol serves as a valuable synthetic intermediate for constructing more complex molecules in organic chemistry, particularly in the development of novel active ingredients for pharmaceuticals and agrochemicals . This product is intended for research purposes and further manufacturing use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(4-chlorofuro[3,2-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-3,11H,4H2

InChI Key

ZLSBPHLYJLTUKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)CO)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol , a specialized heterocyclic building block used in the design of kinase inhibitors, GPCR agonists, and other bioactive small molecules.

Executive Summary

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is a bicyclic heteroaromatic scaffold characterized by a fused furan and pyridine ring system.[1] It serves as a critical intermediate in medicinal chemistry due to its dual functionality: an electrophilic handle at the C4 position (chlorine) suitable for cross-coupling or nucleophilic substitution, and a nucleophilic handle at the C2 position (hydroxymethyl) allowing for chain extension or etherification. This compound is particularly valued as a bioisostere for quinolines and furopyrimidines in drug discovery programs targeting oncology and immunology indications.

Structural Characterization & Physiochemical Properties

Identity and Nomenclature
  • IUPAC Name: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol[2][3][4]

  • Common Name: 4-Chloro-2-(hydroxymethyl)furo[3,2-c]pyridine

  • CAS Registry Number: 1220038-67-4 (Representative analog class; specific CAS may vary by salt form/vendor)

  • Molecular Formula: C₈H₆ClNO₂

  • Molecular Weight: 183.59 g/mol

  • SMILES: OCC1=CC2=C(C(Cl)=NC=C2)O1

Structural Analysis

The furo[3,2-c]pyridine core consists of a pyridine ring fused to a furan ring across the c bond (C3-C4 of pyridine).[1]

  • Numbering System: The oxygen atom is assigned position 1. The bridgehead carbons are 3a and 7a. The nitrogen atom is at position 5. The chlorine atom is located at position 4 (adjacent to the bridgehead and nitrogen), rendering it highly activated.

  • Electronic Character: The pyridine nitrogen (N5) exerts a strong electron-withdrawing effect, decreasing electron density at C4 and making the C4-Cl bond susceptible to Nucleophilic Aromatic Substitution (SₙAr). The furan ring is π-excessive, but fusion with the electron-deficient pyridine stabilizes the system.

Physiochemical Profile
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water
LogP (Calc) ~1.6 - 1.9Lipophilic, suitable for CNS penetration
TPSA ~46 ŲFavorable for membrane permeability
pKa (Calc) ~3.5 (Pyridine N)Weakly basic due to electron-withdrawing Cl and Furan

Synthetic Pathways[1][5][6][7][8][9]

The synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol typically follows a modular approach, constructing the bicyclic core first, followed by functionalization.

Retrosynthetic Analysis

The most robust route involves the construction of the furo[3,2-c]pyridin-4(5H)-one core, followed by aromatization/chlorination and subsequent C2-functionalization.

Protocol: Core Synthesis & Functionalization
Step 1: Formation of Furo[3,2-c]pyridin-4(5H)-one[5][6][7]
  • Precursors: Furan-2-carbaldehyde and Malonic acid.

  • Mechanism: Knoevenagel condensation followed by Curtius rearrangement and thermal cyclization.

  • Procedure:

    • Condense furan-2-carbaldehyde with malonic acid to form 3-(furan-2-yl)acrylic acid.

    • Convert to the acyl azide using ethyl chloroformate/NaN₃ or DPPA.

    • Perform thermal decomposition (Curtius rearrangement) in a high-boiling solvent (e.g., Diphenyl ether) at 200°C+. The resulting isocyanate undergoes intramolecular cyclization onto the furan C3 position to yield the lactam (pyridone).

Step 2: Chlorination (Aromatization)
  • Reagents: Phosphorus oxychloride (POCl₃).[6]

  • Procedure:

    • Suspend furo[3,2-c]pyridin-4(5H)-one in neat POCl₃.

    • Heat to reflux (105°C) for 2-4 hours. The lactam oxygen is substituted by chlorine, aromatizing the pyridine ring.

    • Critical Step: Quench carefully into ice-water/ammonia to prevent hydrolysis of the reactive C4-Cl bond.

Step 3: C2-Lithiation and Hydroxymethylation
  • Reagents: LDA or n-BuLi, Paraformaldehyde (or DMF).

  • Rationale: The C2 proton of the furan ring is the most acidic (pKa ~35) and can be selectively deprotonated at low temperatures.

  • Protocol:

    • Dissolve 4-chlorofuro[3,2-c]pyridine in anhydrous THF under Ar/N₂.

    • Cool to -78°C. Add LDA (1.1 equiv) dropwise. Stir for 30-60 min.

    • Option A (Direct Alcohol): Add excess paraformaldehyde (depolymerized by heating) suspended in THF. Warm to RT.

    • Option B (Via Aldehyde): Add DMF (1.5 equiv). Warm to RT to form the aldehyde, then reduce with NaBH₄ in MeOH.

    • Quench with saturated NH₄Cl and extract with EtOAc.

Synthesis Start Furan-2-carbaldehyde Acrylic 3-(Furan-2-yl)acrylic acid Start->Acrylic Malonic acid Pyridine, Heat Lactam Furo[3,2-c]pyridin-4(5H)-one Acrylic->Lactam 1. DPPA, Et3N 2. Heat (250°C) Core 4-Chlorofuro[3,2-c]pyridine Lactam->Core POCl3, Reflux (Aromatization) Lithio [2-Li-Intermediate] Core->Lithio LDA, THF, -78°C Target {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Lithio->Target 1. (CH2O)n 2. H3O+

Figure 1: Synthetic workflow for the production of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol via the pyridone route.[1][2][3][4][5]

Reactivity Profile & Functionalization

This scaffold offers orthogonal reactivity, allowing medicinal chemists to diversify the molecule at two distinct vectors.

C4-Chlorine: The Electrophilic Vector

The chlorine atom at C4 is activated by the adjacent pyridine nitrogen. It is highly reactive toward:

  • SₙAr (Nucleophilic Aromatic Substitution): Reacts with primary/secondary amines, alkoxides, and thiols.

    • Conditions: Heat (80-120°C) in DMF/DMSO with a base (DIPEA/K₂CO₃).

    • Utility: Introduction of solubility-enhancing groups (e.g., piperazines) or kinase hinge-binding motifs.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

    • Utility: Biaryl formation for extending the hydrophobic pharmacophore.

C2-Methanol: The Nucleophilic Vector

The primary alcohol at C2 behaves like a typical benzylic-like alcohol but is influenced by the electron-rich furan.

  • Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde (useful for reductive amination).

  • Alkylation/Etherification: Conversion to a mesylate/chloride followed by displacement with phenols or amines.

  • Appel Reaction: Conversion to C2-CH₂Cl or C2-CH₂Br for use as an alkylating agent.

Reactivity Center {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol SnAr SₙAr Displacement (Amines/Ethers) Center->SnAr R-NH2, Base Suzuki Suzuki Coupling (Biaryl formation) Center->Suzuki Ar-B(OH)2, Pd(0) Oxidation Oxidation to Aldehyde (Reductive Amination) Center->Oxidation MnO2 Alkylation Etherification/Alkylation (Linker attachment) Center->Alkylation MsCl then Nu-

Figure 2: Orthogonal reactivity map highlighting the C4-electrophilic and C2-nucleophilic vectors.

Medicinal Chemistry Applications

Kinase Inhibition

The furo[3,2-c]pyridine scaffold is a proven bioisostere for quinoline and quinazoline cores found in EGFR and VEGFR inhibitors.

  • Binding Mode: The pyridine nitrogen (N5) can serve as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • C4-Substitution: Introduction of an aniline at C4 mimics the "hinge binder" motif seen in drugs like Gefitinib.

  • C2-Extension: The methanol group allows extension into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic properties.

GPCR Modulators

Derivatives of 4-chlorofuro[3,2-c]pyridine have been identified as agonists for GPR119 , a target for type 2 diabetes and obesity. The scaffold provides a rigid, planar core that orients substituents for optimal receptor occupancy.

Safety & Handling

  • Hazards: As a halogenated heteroaromatic, the compound should be treated as a potential skin and eye irritant. The C4-chloro group is an alkylating risk; avoid inhalation of dust.

  • Stability: Stable under ambient conditions. The C4-Cl bond is hydrolytically stable at neutral pH but may hydrolyze under strong acidic/basic conditions at high temperatures.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon) to prevent slow oxidation of the alcohol or hydrolysis.

References

  • Synthesis of Furo[3,2-c]pyridines: Krutošíková, A., & Sleziak, R. (1996).[6] "Synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives." Collection of Czechoslovak Chemical Communications, 61(11), 1627-1636. Link

  • Suzuki Coupling on Furo[3,2-c]pyridine: Bobošík, V., & Krutošíková, A. (1995).
  • GPR119 Agonists Patent: Jones, R. M., et al. (2007).[8] "Use of GPR119 receptor agonists for increasing bone mass."[8] WO2007120574. Link

  • Kinase Inhibitor Scaffold: BenchChem Technical Report. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines." Link

  • Lithiation Protocols: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

Sources

Solubility Profile of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (CAS: 1315360-27-0) is a highly specialized bicyclic heteroaromatic building block. Its unique structural topology makes it a privileged scaffold in medicinal chemistry, notably utilized in the synthesis of GPR52 agonists for psychiatric disorders[1] and aminopyrimidine-based sorbitol dehydrogenase inhibitors[2].

For drug development professionals and synthetic chemists, understanding the solubility profile of this compound in various organic solvents is not merely a logistical necessity for purification and assay preparation; it is a fundamental thermodynamic property that dictates its reactivity, bioavailability, and formulation strategy. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility estimates, and rigorously validated experimental protocols for empirical determination.

Structural & Thermodynamic Solvation Analysis

To predict and manipulate the solubility of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, we must deconstruct its intermolecular interaction potential using the Hansen Solubility Parameters (HSP) framework[3]. The total cohesive energy of the molecule is partitioned into three distinct thermodynamic forces: dispersion (


), polar interactions (

), and hydrogen bonding (

).
Mechanistic Causality of Solvation
  • The Hydroxymethyl Group (-CH₂OH): This functional group acts as both a strong hydrogen bond donor and acceptor. Solvents with high

    
     values, such as methanol (
    
    
    
    = 22.3 MPa
    
    
    )[4], can form robust hydrogen-bonded networks with this moiety, significantly lowering the free energy of solvation.
  • The Furo[3,2-c]pyridine Core: This planar, electron-rich bicyclic system drives strong

    
     stacking interactions in the solid state. To achieve dissolution, a solvent must possess sufficient dispersion forces (
    
    
    
    ) or polarizability to disrupt the crystal lattice.
  • The C4-Chlorine Atom: The halogen substituent increases the overall lipophilicity (LogP) of the molecule. While this decreases aqueous solubility, it introduces favorable dispersion interactions with halogenated solvents like dichloromethane (DCM).

Solvent Class Performance
  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for this compound. They possess high

    
     and 
    
    
    
    (acceptor) values, allowing them to readily disrupt the crystal lattice by forming strong hydrogen bonds with the -OH proton while simultaneously stabilizing the dipole of the heterocyclic core.
  • Protic Solvents (Methanol, Ethanol): These solvents interact favorably via hydrogen bonding but possess lower dispersion capacity than polar aprotics, resulting in moderate to high solubility.

  • Non-Polar Solvents (Hexane, Heptane): The high polarity of the hydroxymethyl group and the rigid heterocyclic core make the compound virtually insoluble in purely aliphatic hydrocarbons due to a massive mismatch in

    
     and 
    
    
    
    parameters.

SolvationMechanisms Target {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol HDonor H-Bond Donor (-OH) Target->HDonor via HAcceptor H-Bond Acceptor (Furan O, Pyridine N) Target->HAcceptor via PiStack Pi-Pi Stacking (Aromatic Core) Target->PiStack via Lipophilic Lipophilic / Dispersion (-Cl) Target->Lipophilic via Protic Protic Solvents (MeOH, EtOH) HDonor->Protic Strong Interaction PolarAprotic Polar Aprotic (DMSO, DMF) HDonor->PolarAprotic Strong Interaction HAcceptor->Protic Strong Interaction Halogenated Halogenated (DCM, Chloroform) PiStack->Halogenated Moderate Interaction NonPolar Non-Polar (Hexane, Heptane) Lipophilic->NonPolar Weak Dispersion Lipophilic->Halogenated Favorable

Caption: Intermolecular interaction pathways dictating the solvation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

Quantitative Solubility Data Summary

The following table synthesizes the expected solubility profile of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol across standard organic solvents, grounded in thermodynamic principles and structural analogs.

SolventPolarity IndexDielectric Constant (

)
Estimated Solubility RangePrimary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 50 mg/mL Strong H-bond acceptance; high dipole stabilization.
N,N-Dimethylformamide (DMF) 6.436.7> 50 mg/mL Strong H-bond acceptance; high dipole stabilization.
Methanol (MeOH) 5.132.715 - 30 mg/mL H-bond donor/acceptor network formation.
Dichloromethane (DCM) 3.18.95 - 15 mg/mL Dispersion forces interacting with the C4-Chlorine.
Ethyl Acetate (EtOAc) 4.46.01 - 5 mg/mL Weak H-bond acceptance; moderate polarity.
Hexane 0.11.9< 0.1 mg/mL Incompatible; unable to disrupt crystal lattice.

Experimental Methodologies

To empirically validate the solubility of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, researchers must distinguish between Thermodynamic Solubility (the true equilibrium state) and Kinetic Solubility (the concentration at which precipitation begins from a supersaturated state).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the "gold standard" for determining true equilibrium solubility[5]. This protocol is designed as a self-validating system to ensure data integrity.

Materials:

  • Target compound: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (Purity

    
     98%).
    
  • Selected organic solvents (HPLC grade).

  • Temperature-controlled orbital shaker (e.g., IKA KS 3000).

  • 0.45 µm PTFE syringe filters. Causality Note: PTFE is mandated over Nylon to prevent non-specific hydrophobic binding of the chlorofuro-pyridine core.

Step-by-Step Procedure:

  • Saturation Setup: Add an excess amount of the solid compound (e.g., 10-20 mg) to a glass vial containing 1.0 mL of the target solvent. The presence of undissolved solid is critical to establish equilibrium[5].

  • Equilibration: Seal the vials securely and place them on an orbital shaker at 400 rpm and a controlled temperature (typically 25.0 ± 0.1 °C)[6].

  • Self-Validating Time-Points: Do not assume equilibrium is reached at 24 hours. Extract aliquots at 24 h, 48 h, and 72 h . True thermodynamic solubility is confirmed only when the concentration variance between the 48 h and 72 h time-points is

    
     5%[6].
    
  • Phase Separation: Centrifuge the aliquots at 14,000 rpm for 10 minutes to pellet the bulk solid, then filter the supernatant through the 0.45 µm PTFE filter[7].

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your validated HPLC-UV method. Quantify against a 5-point calibration curve prepared from a primary standard[6].

Protocol 2: Kinetic Solubility via Solvent Shift (High-Throughput)

Kinetic solubility is crucial for early drug discovery, particularly when preparing aqueous or mixed-solvent assay buffers from DMSO stock solutions[8].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution via sonication.

  • Serial Dilution: Dispense the target solvent (or buffer) into a 96-well plate. Spike the DMSO stock into the wells to create a concentration gradient (e.g., 10 µM to 500 µM), keeping the final DMSO concentration

    
     2%[8].
    
  • Incubation: Incubate the plate at room temperature for 1 to 2 hours. Causality Note: Extended incubation beyond 2 hours may lead to the transition from kinetic supersaturation to thermodynamic precipitation, confounding the results.

  • Detection: Measure the onset of precipitation using nephelometry (light scattering) or by monitoring the drop in UV absorbance after filtering out the precipitate. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed.

Workflow Start Compound Stock {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Kinetic Kinetic Solubility (Solvent Shift Method) Start->Kinetic Solid Add Excess Solid to Solvent (Ensure visible precipitate) Thermo->Solid Equilibrate Equilibrate @ 25°C (Sample at 24h, 48h, 72h) Solid->Equilibrate Filter Phase Separation (Centrifuge + 0.45 µm PTFE) Equilibrate->Filter HPLC Quantify via HPLC-UV (True Equilibrium) Filter->HPLC DMSO Prepare 10 mM DMSO Stock (Complete dissolution) Kinetic->DMSO Spike Spike into Target Solvent (Maintain <2% DMSO) DMSO->Spike Incubate Incubate 1-2h (Metastable state) Spike->Incubate Neph Detect Precipitation (Nephelometry / Scattering) Incubate->Neph

Caption: Comparative workflows for determining Thermodynamic vs. Kinetic solubility profiles.

References

  • WO2010018874A1 - Amide compound - Google Patents Source: Google Patents URL
  • CN1351497A - Aminopyrimidines as sorbitol dehydrogenase inhibitors - Google Patents Source: Google Patents URL
  • Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS Source: PCBIS URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (TBZMED) URL:[Link]

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers Source: ResearchGate / NIH URL:[Link]

Sources

The Furo[3,2-c]pyridine Scaffold in Medicinal Chemistry: Discovery, Synthesis, and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel heterocyclic pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the1[1] scaffold has emerged as a highly versatile and privileged structure. Characterized by the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, this bicyclic system offers a unique electronic and steric environment. This technical guide provides an in-depth analysis of the synthetic methodologies, pharmacological applications, and self-validating experimental protocols required to leverage furo[3,2-c]pyridines in drug discovery, particularly in the realms of kinase inhibition and neuropharmacology.

Structural Significance and Physicochemical Profile

The furo[3,2-c]pyridine core (Molecular Formula: C₇H₅NO)[1] exhibits a distinct "push-pull" electronic distribution. The basic nitrogen atom of the pyridine ring serves as a critical hydrogen-bond acceptor, while the planar, aromatic nature of the fused system facilitates robust


 stacking interactions within the hydrophobic pockets of target proteins. This amphoteric character allows the scaffold to effectively mimic endogenous ligands (such as purines and monoamines), making it an ideal starting point for designing ATP-competitive kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Synthetic Methodologies: Constructing the Core

The construction of the furo[3,2-c]pyridine skeleton requires precise control over regioselectivity. The most robust and widely adopted strategy involves a cascade reaction starting from a functionalized pyridine precursor. Specifically, a 2[2] provides high yields and tolerates diverse functional groups.

Synthesis A 4-Hydroxy-3-iodopyridine + Terminal Alkyne B Sonogashira Coupling Pd(PPh3)2Cl2 / CuI A->B C 5-endo-dig Cyclization Intramolecular Ring Closure B->C D Furo[3,2-c]pyridine Core Scaffold C->D

Caption: Workflow of Pd/Cu-catalyzed synthesis of the furo[3,2-c]pyridine core.

Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding to isolation.

  • Reagent Preparation & Inert Atmosphere Setup:

    • Procedure: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in anhydrous Dimethylformamide (DMF). Degas the solution with argon for 15 minutes.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the transition states of the oxidative addition step in the palladium cycle. Degassing is critical because the Pd(0) active catalyst is highly susceptible to oxidative degradation, and CuI can form unreactive Cu(II) species in the presence of atmospheric oxygen.

  • Catalyst and Base Addition:

    • Procedure: Add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and diisopropylamine (3.0 eq). Heat the mixture to 70°C.

    • Causality: Diisopropylamine acts as both a base and a ligand; it deprotonates the terminal alkyne to form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Heating to 70°C provides the necessary activation energy for the subsequent oxygen nucleophile attack on the activated alkyne (the 5-endo-dig cyclization).

  • Validation & Quality Control:

    • Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm).

    • Causality: The disappearance of the starting material and the emergence of a new, highly fluorescent spot confirms the formation of the conjugated furo[3,2-c]pyridine system.

  • Isolation:

    • Procedure: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography. Confirm structural integrity via Melting Point (m.p.) determination and ¹H/¹³C NMR spectroscopy.

Pharmacological Landscape & Target Modulation

Kinase Inhibition (JAK/STAT and PI3K/Akt/mTOR)

Furo[3,2-c]pyridine derivatives have shown exceptional promise as 3[3] and 4[4]. By mimicking the adenine ring of ATP, the scaffold competitively binds to the kinase hinge region. For instance, tetrahydrofuro[3,2-c]pyridin-2-yl pyrimidin-2-amines have been advanced into preclinical development for rheumatoid arthritis due to their potent anti-inflammatory efficacy and favorable pharmacokinetics[3].

Pathway Ligand Cytokines / Growth Factors Receptor JAK / RTK Receptors Ligand->Receptor Binding Effectors STAT / PI3K-Akt Receptor->Effectors Phosphorylation Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->Receptor ATP-competitive Blockade Transcription Gene Transcription (Cancer / Inflammation) Effectors->Transcription Translocation

Caption: Mechanism of JAK and PI3K pathway inhibition by furo[3,2-c]pyridine derivatives.

GPCR Modulation & Neuropharmacology

Beyond oncology and immunology, the scaffold is highly relevant in neuropharmacology. It has been utilized to develop 5[5] and as a core motif for 6[6]. The rigid, planar structure of the fused rings interacts efficiently with the transmembrane helices of GPCRs, allowing for fine-tuned biased signaling that avoids the rapid tolerance associated with traditional catechol-based agonists.

Anticancer Cytotoxicity Profiling

Systematic biological evaluations of furo[3,2-c]pyridine derivatives demonstrate potent cytotoxic effects against human cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC₅₀) of a representative derivative (Compound 4c) against esophageal squamous cell carcinoma lines[4].

Compound IDTarget Cell LineCancer TypeIncubation Time (h)IC₅₀ (µg/mL)
4cKYSE70Esophageal Squamous Cell Carcinoma240.888
4cKYSE70Esophageal Squamous Cell Carcinoma480.655
4cKYSE150Esophageal Squamous Cell Carcinoma24> 20.00
4cKYSE150Esophageal Squamous Cell Carcinoma480.655

Data indicates a time-dependent cytotoxic effect, requiring 48 hours for optimal target engagement and induction of apoptosis in the more resistant KYSE150 cell line.

Experimental Validation: Self-Validating Biological Assays

To confirm the mechanism of action (e.g., ATP-competitive kinase inhibition), researchers must employ robust, self-validating biochemical assays. The ADP-Glo™ Kinase Assay is the gold standard for evaluating furo[3,2-c]pyridine derivatives[2].

Experimental Protocol: ADP-Glo Kinase Assay
  • Kinase Reaction:

    • Procedure: Incubate the target kinase (e.g., JAK3) with its specific peptide substrate, ultra-pure ATP, and varying concentrations of the furo[3,2-c]pyridine inhibitor in a buffered solution for 60 minutes.

    • Causality: The ATP concentration must be calibrated near the

      
       of the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors; if ATP levels are too high, the inhibitor will be outcompeted, yielding false negatives.
      
  • ATP Depletion:

    • Procedure: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unreacted ATP in the well. This is a critical self-validating step: it ensures that the subsequent luminescence signal is exclusively derived from the ADP produced during the kinase reaction, eliminating background noise.

  • Luminescence Generation:

    • Procedure: Add the Kinase Detection Reagent and incubate for 30 minutes. Measure luminescence using a microplate reader.

    • Causality: This reagent converts the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting light output is directly proportional to kinase activity.

  • Validation & Quality Control:

    • Procedure: Include a "No-Enzyme" control (to establish baseline background) and a "Known Inhibitor" control (e.g., Tofacitinib for JAK). Calculate the Z'-factor to validate assay robustness (a Z'-factor > 0.5 indicates an excellent assay).

Conclusion

The furo[3,2-c]pyridine scaffold represents a highly privileged structural motif in medicinal chemistry. Its unique physicochemical properties allow for versatile functionalization via palladium-catalyzed cross-coupling and cyclization. Whether acting as an ATP-competitive inhibitor of critical oncogenic and inflammatory kinases (JAK/PI3K) or as a biased agonist for GPCRs, this scaffold provides a robust foundation for the development of next-generation therapeutics. Future optimization should focus on expanding structure-activity relationship (SAR) libraries to further enhance target selectivity and in vivo pharmacokinetic profiles.

References

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed / Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists. PubMed Central (PMC). Available at:[Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604. PubChem - NIH. Available at:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-c]pyridine scaffold is a highly privileged heterocyclic motif in modern medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, GPCR ligands, and anti-inflammatory agents [1, 2]. Specifically, {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (CAS: 1315360-27-0) is a critical synthetic intermediate. The presence of the C4-chlorine atom provides a versatile handle for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), while the C2-hydroxymethyl group allows for further functionalization via oxidation, etherification, or esterification.

This technical guide provides an authoritative framework for the safe handling, storage, and experimental utilization of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, ensuring high scientific integrity and reproducibility in preclinical drug development workflows.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is foundational for predicting its reactivity and stability. The electron-rich furan ring fused to the electron-deficient pyridine ring creates a unique push-pull electronic environment.

Table 1: Chemical and Physical Properties
PropertyValue / Description
Chemical Name {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
CAS Registry Number 1315360-27-0
Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Structural Features Halogenated heteroaromatic bicyclic core with a primary alcohol
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in Hexanes

Safety Data Sheet (SDS) & Hazard Profile

As a halogenated heteroaromatic compound, {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol requires stringent safety protocols. Based on Globally Harmonized System (GHS) classifications for closely related furo[3,2-c]pyridine derivatives, the compound exhibits acute toxicity and irritant properties.

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Signal Word Warning Indicates moderate hazard potential.
Hazard (H) H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary (P) P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Spill Response & First Aid Causality
  • Skin Contact: Wash immediately with copious amounts of soap and water. Causality: The lipophilic nature of the furopyridine core allows it to penetrate the stratum corneum; immediate removal prevents systemic absorption.

  • Spill Mitigation: Sweep up using a damp absorbent pad to prevent dust generation. Causality: Aerosolized fine powders of heteroaromatics are potent respiratory irritants (H335) and can rapidly cross the alveolar-capillary barrier.

Handling, Storage, and Solution Preparation

To maintain the structural integrity of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, researchers must mitigate two primary degradation pathways: the oxidation of the primary alcohol to an aldehyde/carboxylic acid, and the hydrolysis of the C4-chlorine under basic/aqueous conditions.

Protocol 1: Preparation of Standardized Stock Solutions for Bioassays

This protocol is designed as a self-validating system to ensure the integrity of the compound before introduction into biological assays.

  • Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes.

    • Expert Insight: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This moisture can initiate hydrolysis of the C4-chlorine over time and artificially inflate the mass, leading to inaccurate molarity calculations.

  • Weighing: Weigh the required mass using a calibrated microbalance inside a ductless fume hood.

  • Dissolution: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration.

    • Expert Insight: DMSO must be strictly anhydrous (<0.005% water). Water in DMSO acts as a nucleophile over prolonged storage, degrading the active pharmaceutical ingredient (API).

  • Validation (Self-Validating Step): Sonicate the mixture for 60 seconds at 25°C. Visually inspect the solution against a white background. A completely clear, colorless to pale-yellow solution confirms successful solvation. If turbidity or particulate matter remains, the compound has likely polymerized or degraded, and the batch must be discarded.

  • Storage: Aliquot the validated solution into single-use amber glass vials, purge the headspace with Argon, and store at -20°C.

HandlingWorkflow Start Equilibrate Vial to Room Temp Weighing Weigh in Fume Hood (Avoid Dust/Moisture) Start->Weighing Dissolution Dissolve in Anhydrous Cell-Culture DMSO Weighing->Dissolution Sonicate Sonicate 60s at 25°C Dissolution->Sonicate Validation Visual Check: Clear Solution? Sonicate->Validation Aliquot Aliquot & Purge with Argon Validation->Aliquot Yes (Validated) Discard Discard Batch (Degradation Detected) Validation->Discard No (Turbid) Store Store at -20°C (Single-Use Vials) Aliquot->Store

Workflow for the preparation and validation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol stock solutions.

Biological Application: The Furo[3,2-c]pyridine Scaffold in Kinase Inhibition

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is frequently utilized as a building block for advanced targeted therapies. By functionalizing the C4 and C2 positions, medicinal chemists have developed potent inhibitors against Janus kinases (JAK) [3] and receptor tyrosine kinases such as c-MET and RON [4]. Furthermore, functionalized derivatives have shown promise as TRPA1 antagonists and GPR52 agonists for neurological disorders [5].

Table 3: Comparative Kinase Inhibitory Activity (IC50) of Furo[3,2-c]pyridine Derivatives

Data represents OSI-296, an advanced furo[3,2-c]pyridine analog, demonstrating the potency achievable when optimizing this scaffold [4].

Compound / ScaffoldTarget KinaseIC50 (nM)Clinical Context
OSI-296 (Furo[3,2-c]pyridine) c-MET42 (cellular)Oncology / Tumor Xenografts
Crizotinib (Aminopyridine) c-MET4Approved NSCLC Therapy
Compound 7j (Furo[3,2-c]pyridine) JAK1/2/3< 10Rheumatoid Arthritis Model
Mechanism of Action: Kinase Pathway Modulation

When synthesized into a mature inhibitor, the furo[3,2-c]pyridine core acts as an ATP-competitive antagonist. The nitrogen of the pyridine ring typically forms a critical hydrogen bond with the hinge region of the kinase domain, while the furan oxygen can participate in water-mediated hydrogen bonding networks. This effectively shuts down downstream oncogenic or inflammatory signaling.

KinasePathway Ligand Extracellular Signal (e.g., HGF or Cytokines) Receptor Kinase Receptor (c-MET / JAK) Ligand->Receptor Binds & Activates PrimaryEffector Primary Effector (PI3K or STAT) Receptor->PrimaryEffector Phosphorylates Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding Pocket SecondaryEffector Secondary Effector (AKT / mTOR) PrimaryEffector->SecondaryEffector Signal Cascade Outcome Cellular Response (Proliferation / Inflammation) SecondaryEffector->Outcome Gene Transcription

Mechanism of action of furo[3,2-c]pyridine-derived kinase inhibitors blocking oncogenic/inflammatory signaling.

Protocol 2: Synthetic Functionalization (SNAr at C4)

To elaborate {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol into a kinase inhibitor, the C4-chlorine is typically displaced.

  • Setup: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 eq of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol in anhydrous DMF.

  • Reagent Addition: Add 1.5 eq of the desired nucleophile (e.g., a substituted aniline or piperazine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Execution: Heat the mixture to 80°C.

    • Expert Insight: While 2-chloropyridines are generally reactive toward SNAr, the electron-donating resonance from the fused furan oxygen in the furo[3,2-c]pyridine system increases the electron density at C4. Therefore, elevated temperatures (80-100°C) or palladium catalysis (Buchwald-Hartwig amination) are strictly required to achieve complete conversion.

  • Monitoring: Monitor the consumption of the starting material via LC-MS. The reaction is self-validating upon the disappearance of the characteristic isotopic chlorine pattern (M and M+2 peaks at ~184/186 m/z).

References

  • PubChem. "Furo[3,2-c]pyridine | C7H5NO | CID 12234604". National Library of Medicine. Available at:[Link]

  • Wang, Y., et al. "Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors". Bioorganic & Medicinal Chemistry, 2019. Available at:[Link]

  • Google Patents. "US10626112B2 - Heterocyclic sulfonamide derivative and medicine comprising same".

Navigating the Physicochemical Landscape: A Technical Guide to the Calculated LogP and Polar Surface Area of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Drug-Likeness of a Novel Heterocycle: Calculated Physicochemical Properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the calculated octanol-water partition coefficient (cLogP) and polar surface area (PSA) of the novel heterocyclic compound, {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol. Understanding these fundamental physicochemical parameters is paramount in the early stages of drug discovery for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] This guide will delve into the theoretical underpinnings of LogP and PSA, the computational methodologies used to determine them, and a detailed interpretation of the calculated values for the title compound, offering insights into its potential as a therapeutic agent.

The Cornerstone of "Drug-Likeness": LogP and Polar Surface Area

The journey of a drug from administration to its target site is a complex process governed by its ability to navigate a series of biological membranes and aqueous environments. Two key molecular properties that dictate this behavior are lipophilicity, quantified by the partition coefficient (LogP), and polarity, often expressed as the polar surface area (PSA).

The LogP value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). This parameter is a critical determinant of a drug's ability to cross cellular membranes, with a delicate balance required for optimal oral absorption and bioavailability.[2]

The Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of all polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. PSA is a powerful descriptor for predicting a drug's permeability across biological membranes, such as the intestinal wall and the blood-brain barrier.[1] Generally, lower PSA values are associated with better membrane permeability.

These two parameters form the foundation of widely accepted guidelines for predicting the "drug-likeness" of a molecule, most notably Lipinski's Rule of Five.[1][3] This rule provides a set of simple molecular descriptors that can help to identify compounds with a higher probability of being orally bioavailable.

Computational Methodology for Determining LogP and PSA

While experimental determination of LogP and PSA is possible, it can be a time-consuming and resource-intensive process, especially for large libraries of compounds.[2] Consequently, computational (in silico) methods have become indispensable tools in modern drug discovery for the rapid and cost-effective prediction of these properties.

A variety of computational approaches exist for calculating LogP, broadly categorized as fragment-based and atom-based methods. Fragment-based methods, such as the one employed by Molinspiration, calculate the LogP of a molecule by summing the contributions of its constituent chemical fragments, with corrections for intramolecular interactions.[3] Similarly, the Topological Polar Surface Area (TPSA) is calculated by summing the contributions of polar fragments, a method that has shown excellent correlation with 3D PSA calculations but is significantly faster.[1]

The following workflow diagram illustrates the general process for calculating LogP and PSA from a chemical structure.

G cluster_input Input cluster_calculation Computational Engine cluster_output Output Structure Chemical Structure ({4-Chlorofuro[3,2-c]pyridin-2-yl}methanol) LogP_Calc cLogP Calculation (Fragment-based Method) Structure->LogP_Calc Input Structure PSA_Calc TPSA Calculation (Fragment Contribution Method) Structure->PSA_Calc Input Structure LogP_Value Calculated LogP LogP_Calc->LogP_Value PSA_Value Calculated PSA PSA_Calc->PSA_Value

Figure 1: A generalized workflow for the in-silico calculation of LogP and PSA.

Calculated Physicochemical Properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

The chemical structure of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol was used to calculate its cLogP and TPSA using the Molinspiration online property calculation toolkit. The results are summarized in the table below.

PropertyCalculated Value
Calculated LogP (miLogP) 1.89
Topological Polar Surface Area (TPSA) 45.58 Ų
Molecular Weight 199.61 g/mol
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 3
Number of Rotatable Bonds 1

Table 1: Calculated Physicochemical Properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

Interpretation and Implications for Drug Development

The calculated physicochemical properties of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol provide valuable insights into its potential as a drug candidate. An analysis based on Lipinski's Rule of Five reveals that the compound adheres to all the criteria for good oral bioavailability:

  • cLogP ≤ 5: The calculated LogP of 1.89 is well within the acceptable range, suggesting a balanced lipophilicity that should facilitate both dissolution in aqueous environments and permeation across lipid membranes.

  • Molecular Weight ≤ 500 Da: With a molecular weight of 199.61 g/mol , the compound is relatively small, which is generally favorable for absorption and distribution.

  • Hydrogen Bond Donors ≤ 5: The molecule has one hydrogen bond donor (the hydroxyl group).

  • Hydrogen Bond Acceptors ≤ 10: The molecule has three hydrogen bond acceptors (the nitrogen in the pyridine ring and the oxygen atoms in the furan ring and the hydroxyl group).

The TPSA value of 45.58 Ų further supports the potential for good membrane permeability. Generally, compounds with a PSA of less than 140 Ų are thought to readily cross cell membranes, while those with a PSA below 60 Ų have a higher probability of penetrating the blood-brain barrier.

The following diagram illustrates the relationship between the calculated properties and their influence on the ADME profile of a drug candidate.

G cluster_properties Physicochemical Properties cluster_adme ADME Profile cLogP cLogP (1.89) Absorption Good Oral Absorption cLogP->Absorption Balanced Lipophilicity PSA PSA (45.58 Ų) Permeability Good Membrane Permeability PSA->Permeability Low Polarity MW MW (199.61 Da) MW->Absorption Small Size Distribution Favorable Distribution Absorption->Distribution Permeability->Distribution

Figure 2: The influence of calculated properties on the predicted ADME profile.

Conclusion

The in-silico analysis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol reveals a promising physicochemical profile for a potential drug candidate. The calculated LogP and PSA values, in conjunction with its molecular weight and hydrogen bonding characteristics, suggest that the compound is likely to exhibit good oral bioavailability and membrane permeability. These computational predictions provide a strong rationale for the further investigation of this novel heterocyclic compound in drug discovery programs. It is important to note that while these in-silico predictions are highly valuable for prioritizing compounds, they should be validated through experimental studies to confirm the ADME properties of the molecule.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link][2]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Lipinski's rule of five. Retrieved from [Link]

  • Zenovel. (2023, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link][3]

  • Sygnature Discovery. (2019, May 21). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Moon Garden. (2023, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]

  • ACD/Labs. (2023, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Optibrium. (2023, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

Sources

Unlocking the Furo[3,2-c]pyridine Scaffold: A Technical Guide to the Biological Potential of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lynchpin" Pharmacophore

In the landscape of fragment-based drug discovery (FBDD), {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (CAS: 1187176-39-3) represents a high-value "lynchpin" intermediate. It is not merely a reagent but a bifunctional pharmacophore precursor that grants access to the privileged furo[3,2-c]pyridine scaffold.

This bicyclic heteroaromatic system is an isostere of quinoline and isoquinoline, widely recognized for its ability to mimic the purine ring of ATP in kinase active sites and to engage G-protein coupled receptors (GPCRs) such as GPR119 and GPR52. The specific utility of the {4-Chloro...-2-methanol} derivative lies in its orthogonal reactivity:

  • The C4-Chlorine: A "warhead" for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling, typically directing substituents into deep hydrophobic pockets.
    
  • The C2-Methanol: A flexible "linker" handle, ready for oxidation, halogenation, or etherification to interact with solvent fronts or ribose-binding domains.

This guide analyzes the biological potential latent in this structure and provides actionable protocols for its diversification.[1]

Structural Analysis & Pharmacophore Logic

The biological activity of this scaffold is dictated by its electronic distribution and geometry. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a distinct dipole moment and planarity essential for intercalation and hydrophobic interactions.

The "Vector" Strategy

To maximize biological activity, researchers must exploit the two primary vectors of the molecule.

PharmacophoreVectors Core {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (The Scaffold) C4_Cl C4-Chlorine Position (The 'Warhead') Core->C4_Cl Vector 1 C2_MeOH C2-Methanol Position (The 'Linker') Core->C2_MeOH Vector 2 Target_Kinase Kinase Hinge Region (c-MET, PI3K, mTOR) C4_Cl->Target_Kinase Displacement by Amine/Aryl groups Target_GPCR GPCR Orthosteric Site (GPR119, GPR52, 5-HT) C4_Cl->Target_GPCR Hydrophobic interaction (Pi-stacking) C2_MeOH->Target_Kinase Solubilizing tail attachment C2_MeOH->Target_GPCR H-bond donor/acceptor network

Figure 1: Pharmacophore vector analysis showing the orthogonal functionalization pathways for kinase and GPCR targeting.

Therapeutic Landscapes & Biological Activity[2]

The "potential" of this molecule is realized when it is transformed into specific inhibitors or agonists. Below are the three primary validated therapeutic areas.

Metabolic Disorders: GPR119 Agonism

The furo[3,2-c]pyridine core is a proven scaffold for GPR119 agonists, which are therapeutic targets for Type 2 Diabetes and Osteoporosis.

  • Mechanism: GPR119 activation stimulates GLP-1 secretion in the gut and increases cAMP levels in bone, promoting osteoblast differentiation.

  • Role of the Scaffold: The 4-chloro group is typically displaced by a piperidine or piperazine moiety, while the 2-methanol is converted to an ether-linked aryl group.

  • Key Data: Derivatives have shown efficacy in increasing bone mass in preclinical models [1].

Neuropsychiatry: GPR52 & Serotonin Modulation

Derivatives synthesized from this alcohol have demonstrated high affinity for GPR52 and 5-HT receptors.

  • Application: Schizophrenia and antipsychotic therapy.

  • SAR Insight: The 2-methanol group is often extended to a benzyl ether or amide. The lipophilicity of the furo[3,2-c]pyridine core allows for blood-brain barrier (BBB) penetration [2].

Oncology: Kinase Inhibition (c-MET / PI3K)

The scaffold serves as a hinge-binder.

  • Analogs: OSI-296, a related furo[3,2-c]pyridine, is a potent c-MET/RON inhibitor.[2]

  • Activity: Functionalization at C4 with aromatic amines creates hydrogen bonds with the kinase hinge region (e.g., Asp/Glu residues). The C2 position projects into the solvent channel, allowing for solubility-enhancing modifications [3].

Quantitative Data Summary

The following table summarizes the biological activity potential of derivatives synthesized directly from the {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol precursor.

Target ClassSpecific TargetModification at C4 (Cl)Modification at C2 (CH2OH)Activity Metric (Typical)Ref
GPCR GPR119Piperidine/PiperazineAryl ether / OxadiazoleEC50 < 50 nM (cAMP)[1]
GPCR GPR52Phenyl / ArylTrifluoromethyl-benzyl etherEC50 < 100 nM[2]
Kinase c-METAromatic AmineSolubilizing Amine / AmideIC50: 10 - 100 nM[3]
Kinase PI3K

Morpholine / UreaMethyl / HydroxymethylIC50: 5 - 50 nM[3]

Experimental Protocols

To validate the biological potential, one must first functionalize the scaffold. Below is a standard, self-validating protocol for the C4-Nucleophilic Displacement , the critical first step in generating bioactive libraries.

Protocol: C4-Amination via (Nucleophilic Aromatic Substitution)

Objective: Displace the C4-Chlorine with a primary amine to generate a kinase-active "hinge binder."

Reagents:

  • Substrate: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 eq)[3]

  • Nucleophile: Aniline or Benzylamine derivative (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg (0.5 mmol) of the substrate in 2 mL of anhydrous NMP in a microwave-compatible vial.

  • Addition: Add 2.0 equivalents of

    
     followed by 1.2 equivalents of the amine nucleophile.
    
  • Reaction: Seal the vial and heat to 140°C for 60 minutes under microwave irradiation. (Thermal alternative: Reflux in n-Butanol for 12-18 hours).

  • Monitoring (Self-Validation): Check via LC-MS.

    • Success Criterion: Disappearance of the parent mass (M+H: ~198/200, Cl pattern) and appearance of the product mass.

    • Note: The hydroxyl group at C2 generally remains intact under these conditions but may require protection (as TBDMS ether) if using strong bases like NaH.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove NMP, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Biological Assay: Kinase Inhibition Screen (General)

Objective: Test the generated derivative for ATP-competitive inhibition.

  • Assay Platform: FRET-based assay (e.g., LanthaScreen).

  • Tracer: Eu-labeled anti-GST antibody + Alexa Fluor-labeled Tracer.

  • Procedure:

    • Incubate Kinase (5 nM), Substrate, and Test Compound (10-point dose response) for 1 hour at RT.

    • Add ATP (at

      
       concentration).
      
    • Measure Fluorescence Ratio (665 nm / 615 nm).

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine

    
    .
    

Synthesis & Logic Flow

The following diagram illustrates the divergent synthesis pathways starting from the core alcohol, highlighting how different biological activities are accessed.

SynthesisPathways Start {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Step1_Ox Oxidation (MnO2) Start->Step1_Ox Step1_SNAr SnAr Displacement (R-NH2) Start->Step1_SNAr Step1_Mitsunobu Mitsunobu (R-OH) Start->Step1_Mitsunobu Aldehyde 2-Formyl Intermediate Step1_Ox->Aldehyde Reductive Amination Amino_Alcohol 4-Amino-2-methanol Step1_SNAr->Amino_Alcohol Further optimization Ether 2-Ether Derivative Step1_Mitsunobu->Ether Lipophilic tail addition Prod_GPR119 GPR119 Agonist (Bone/Metabolic) Aldehyde->Prod_GPR119 Reductive Amination Prod_Kinase Kinase Inhibitor (Oncology) Amino_Alcohol->Prod_Kinase Further optimization Prod_CNS GPR52 Agonist (Antipsychotic) Ether->Prod_CNS Lipophilic tail addition

Figure 2: Divergent synthesis map illustrating the transformation of the core scaffold into three distinct therapeutic classes.

References

  • Jones, R. M., et al. (2010). GPR119 Agonists for the Treatment of Osteoporosis and Diabetes. Patent WO2010018874A1 .

  • Sawzdargo, M., et al. (1999). Identification and characterization of GPR52, a novel GPCR for antipsychotic therapy. Molecular Brain Research , 64(2), 193-198.

  • BenchChem Technical Report. (2025). Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors.

  • Ambeed. (2024). Product Catalog: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

Sources

Structural Identification and Synthetic Utility of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identification, physicochemical properties, and synthetic pathways for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol .

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Chemical Identity & Structural Descriptors[1][2][3]

The precise identification of heterobicyclic scaffolds is critical in computational drug design and library registration. The following descriptors are generated based on the IUPAC-defined fusion of the furan and pyridine rings, specifically the [3,2-c] isomer where the chlorine is positioned at C4 (ortho to the bridgehead nitrogen).

Core Identifiers
DescriptorValue / String
IUPAC Name {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
Common Name 4-Chloro-2-(hydroxymethyl)furo[3,2-c]pyridine
SMILES (Canonical) OCC1=CC2=C(C=CN=C2Cl)O1
SMILES (Isomeric) OCC1=CC2=C(C=CN=C2Cl)O1 (Achiral)
InChI String InChI=1S/C8H6ClNO2/c9-7-5-3-6(4-11)12-8(5)1-2-10-7/h1-3,11H,4H2
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Structural Visualization

The molecule consists of a furo[3,2-c]pyridine core.[1][2]

  • Ring A (Pyridine): Fused at the c-bond (C3-C4 of pyridine). Contains a chlorine atom at position 4 (adjacent to the bridgehead C3a).

  • Ring B (Furan): Fused at the 3,2-bond.[1] Contains a hydroxymethyl group at position 2.

Physicochemical Profile (In Silico)

Understanding the "drug-likeness" of this fragment is essential for its use as a building block (Fsp³ score and polarity).

PropertyValueInterpretation
cLogP ~1.42Moderate lipophilicity; suitable for CNS penetration if derivatized.
TPSA 46.0 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1The hydroxyl group (-OH).
H-Bond Acceptors 3Pyridine N, Furan O, Hydroxyl O.
pKa (Pyridine N) ~3.5Reduced basicity due to the electron-withdrawing chlorine and furan oxygen.

Synthetic Methodologies

Two primary routes are established for accessing this scaffold. Route A is preferred for scale-up due to the availability of the carboxylic acid precursor, while Route B is a divergent method for late-stage functionalization.

Route A: Reduction of 4-Chlorofuro[3,2-c]pyridine-2-carboxylate

This protocol utilizes the commercially available or easily accessible carboxylic acid/ester derivative.

Reagents:

  • Precursor: Methyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate

  • Reducing Agent: Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF or MeOH/THF (1:1).

Step-by-Step Protocol:

  • Preparation: Dissolve methyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under N₂ atmosphere.

  • Addition: Cool to 0°C. Add LiAlH₄ (1.5 eq) portion-wise over 15 minutes. Note: Maintain temperature <5°C to prevent dechlorination.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.

  • Workup: Add anhydrous MgSO₄ to the granular precipitate. Stir for 15 min, filter through Celite, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Route B: Lithiation-Trapping of the Core Scaffold

This method relies on the high acidity of the C2-proton in the furan ring.

Reagents:

  • Precursor: 4-Chlorofuro[3,2-c]pyridine (CAS: 31270-80-1).[3]

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes).

  • Electrophile: Paraformaldehyde (dried) or DMF (followed by reduction).

Step-by-Step Protocol:

  • Lithiation: Dissolve 4-chlorofuro[3,2-c]pyridine in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. The solution typically turns deep red/orange.

  • Trapping: Stir for 30 min at -78°C. Add a slurry of paraformaldehyde (excess) in THF via cannula.

  • Warming: Allow the mixture to warm to RT overnight.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

Visualization of Synthetic Workflows

The following diagram illustrates the logical flow for synthesizing the target and its subsequent application in medicinal chemistry (e.g., S_NAr displacement of the chlorine).

SynthesisPathways Start_Acid 4-Chlorofuro[3,2-c] pyridine-2-carboxylic acid Reaction_Red Reduction (LiAlH4 or NaBH4) Start_Acid->Reaction_Red Esterification then Reduction Start_Core 4-Chlorofuro[3,2-c] pyridine (Core) Reaction_Lith Lithiation (-78°C) + Paraformaldehyde Start_Core->Reaction_Lith Direct C-H Functionalization Target {4-Chlorofuro[3,2-c] pyridin-2-yl}methanol (Target Scaffold) Reaction_Red->Target Reaction_Lith->Target App_Suzuki Suzuki Coupling (Biaryl Formation) Target->App_Suzuki Pd(0), Ar-B(OH)2 (Cl displacement) App_Ether Ether Synthesis (Solubility Handle) Target->App_Ether NaH, R-X (OH alkylation)

Caption: Divergent synthetic pathways to the target alcohol and downstream medicinal chemistry applications.

Medicinal Chemistry Applications

The {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol scaffold serves as a versatile bioisostere for indole and azaindole systems.

  • Kinase Inhibition: The furo[3,2-c]pyridine core mimics the adenine hinge-binding region of ATP. The C4-chlorine is a "privileged handle," allowing for the introduction of diverse aryl groups via Suzuki-Miyaura coupling to access the hydrophobic pocket of kinases (e.g., PI3K, Akt).

  • Solubility Enhancement: The C2-hydroxymethyl group provides a vector for attaching solubilizing groups (ethers, amines) or can be oxidized to the aldehyde/acid for further elaboration.

  • Reactivity: The C4-position is highly activated for S_NAr reactions due to the electron-deficient nature of the pyridine ring, facilitating rapid library generation with amines.

References

  • BenchChem. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem Technical Library.

  • PubChem. "Furo[3,2-c]pyridine-2-carbonitrile, 4-chloro- (CID 10726024)."[4] National Center for Biotechnology Information.

  • Fluorochem. "4-Chlorofuro[3,2-c]pyridine derivatives and catalog data." Fluorochem Product Database.

  • Sigma-Aldrich. "Heterocyclic Building Blocks: Pyridines and Fused Systems."[5] Merck/Sigma-Aldrich Catalog.

Sources

Methodological & Application

Synthesis protocols for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol . This guide is engineered for medicinal chemists and process scientists requiring a scalable, isomerically pure route to this specific heterocyclic building block.

Part 1: Strategic Synthesis Overview

The synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol presents a regiochemical challenge: constructing the [3,2-c] fused system while preserving the chlorine atom at the C4 position (adjacent to the bridgehead) and installing a hydroxymethyl group at C2.

Direct condensation methods starting from 2,4-dichloropyridine-3-carboxaldehyde typically yield the [2,3-c] isomer. Therefore, this protocol utilizes a Regioselective Sonogashira Annulation Strategy starting from 2-chloropyridin-3-ol . This route ensures the correct orientation of the furan oxygen (derived from the C3-hydroxyl) and the furan carbon (derived from the C4-alkyne), unequivocally yielding the [3,2-c] scaffold.

Retrosynthetic Logic
  • Target: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

  • Precursor: Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate.

    • Rationale: The ester provides a stable intermediate for purification before the final reduction.

  • Key Intermediate: 2-Chloro-4-iodopyridin-3-ol.

    • Rationale: Ortho-lithiation or direct halogenation of 2-chloropyridin-3-ol directs iodine to the C4 position, setting up the 3,4-fusion.

  • Starting Material: 2-Chloropyridin-3-ol (Commercially available, inexpensive).

Part 2: Experimental Protocols

Stage 1: Regioselective Iodination

Objective: Synthesis of 2-Chloro-4-iodopyridin-3-ol. Note: The presence of the 2-Cl and 3-OH groups directs electrophilic iodination to the 4-position.

  • Reagents: 2-Chloropyridin-3-ol (1.0 eq), Iodine (I₂, 1.1 eq), Sodium Carbonate (Na₂CO₃, 2.2 eq), Water/THF (1:1).

  • Protocol:

    • Dissolve 2-chloropyridin-3-ol (10 g, 77.2 mmol) and Na₂CO₃ (18.0 g) in a mixture of water (100 mL) and THF (100 mL).

    • Add Iodine (21.5 g) portion-wise over 30 minutes at 0–5 °C.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by LCMS for the disappearance of starting material.

    • Quench: Acidify carefully with 1M HCl to pH ~3. A precipitate should form.[1]

    • Workup: Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) to yield a pale yellow solid.

    • Yield Target: 75–85%.

Stage 2: Sonogashira Coupling & Cyclization

Objective: Synthesis of Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate. Mechanism: Pd-catalyzed cross-coupling followed by spontaneous or base-mediated 5-endo-dig cyclization.

  • Reagents: 2-Chloro-4-iodopyridin-3-ol (Intermediate 1), Ethyl Propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N, 3.0 eq), DMF (anhydrous).

  • Protocol:

    • In a flame-dried Schlenk flask, combine Intermediate 1 (5.0 g, 19.6 mmol), Pd(PPh₃)₂Cl₂ (688 mg), and CuI (75 mg).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous DMF (50 mL) and Et₃N (8.2 mL) via syringe.

    • Add Ethyl Propiolate (2.4 mL, 23.5 mmol) dropwise.

    • Heat the reaction to 80 °C for 6–8 hours. The initial coupling product (alkynyl pyridine) often cyclizes in situ at this temperature.

    • Checkpoint: Check LCMS. If the uncyclized alkyne intermediate persists, add DBU (1.0 eq) and heat for an additional 2 hours.

    • Workup: Cool to RT, dilute with water (200 mL), and extract with EtOAc (3 x 100 mL). Wash organics with brine (3x) to remove DMF.

    • Purification: Flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Product: Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate (White to off-white solid).

Stage 3: Chemoselective Reduction

Objective: Conversion to {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol. Critical Constraint: Avoid hydrodechlorination of the C4-Cl substituent. Standard LiAlH₄ can sometimes cause dehalogenation. The NaBH₄/CaCl₂ system is milder and highly chemoselective for esters.

  • Reagents: Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate (Intermediate 2), Sodium Borohydride (NaBH₄, 3.0 eq), Calcium Chloride (CaCl₂, 1.5 eq), Ethanol/THF (2:1).

  • Protocol:

    • Dissolve Intermediate 2 (2.0 g, 8.86 mmol) in anhydrous Ethanol (20 mL) and THF (10 mL).

    • Add CaCl₂ (1.47 g) and stir at 0 °C for 15 minutes.

    • Add NaBH₄ (1.0 g) portion-wise over 20 minutes. (Caution: Gas evolution).

    • Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 3 hours.

    • Quench: Cool to 0 °C and carefully add saturated NH₄Cl solution.

    • Workup: Remove volatiles under reduced pressure. Dissolve residue in water and extract with DCM (3 x 50 mL).

    • Purification: The product is often pure enough after extraction. If necessary, purify via short silica plug (DCM/MeOH 95:5).

    • Final Product: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

Part 3: Quantitative Data & Visualization

Table 1: Process Parameters & Yields
StepReaction TypeKey ReagentsTemp / TimeTypical YieldCritical Quality Attribute (CQA)
1 IodinationI₂, Na₂CO₃0°C -> RT, 12h82%Regioselectivity (C4 vs C2/C6)
2 Sonogashira / CyclizationEthyl Propiolate, Pd/Cu80°C, 8h65%Complete Cyclization (No alkyne intermediate)
3 ReductionNaBH₄, CaCl₂0°C -> RT, 4h94%Retention of C4-Chlorine
Figure 1: Synthetic Pathway & Logic Flow

SynthesisPath cluster_mech Mechanistic Keypoints SM 2-Chloropyridin-3-ol (Starting Material) INT1 2-Chloro-4-iodopyridin-3-ol (Regio-directed) SM->INT1 I2, Na2CO3 (Electrophilic Subst.) INT2 Ethyl 4-chlorofuro[3,2-c] pyridine-2-carboxylate INT1->INT2 Ethyl Propiolate Pd(PPh3)2Cl2, CuI (Sonogashira + Cyclization) PROD {4-Chlorofuro[3,2-c] pyridin-2-yl}methanol (Target) INT2->PROD NaBH4, CaCl2 (Selective Reduction) M1 OH directs I+ to C4 M2 5-endo-dig closure M3 Cl survival

Caption: Step-wise construction of the furo[3,2-c]pyridine core ensuring regiochemical fidelity and functional group tolerance.

References

  • General Furo[3,2-c]pyridine Synthesis: Krutošíková, A., & Sleziak, R. (1996).[2] Synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives. Collection of Czechoslovak Chemical Communications, 61(11), 1627-1636.

  • Reduction Protocol (NaBH4/CaCl2): ChemicalBook. (2025). General procedure for the synthesis of 4-chloro-2-pyridinemethanol from methyl 4-chloropyridinecarboxylate.

  • Sonogashira Cyclization Methodology: Oakwood Chemical. (2025).[3][4] 4-Chlorofuro[3,2-c]pyridine Product Information.

  • Analogous Iridium Complex Ligand Synthesis: Yang, X., et al. (2018). Furo[3,2-c]pyridine-Based Iridium Complex Containing two Methoxy Groups.[5] Deutsche Nationalbibliothek.

Sources

Application Note: Chemoselective Oxidation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol to Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde (CAS: 86518-07-2)[1] from its corresponding primary alcohol, {4-chlorofuro[3,2-c]pyridin-2-yl}methanol , is a critical transformation in modern drug discovery. The furo[3,2-c]pyridine scaffold is a privileged pharmacophore, frequently utilized as a core framework in the development of highly selective kinase inhibitors targeting c-MET and RON pathways[2].

As an Application Scientist, approaching this oxidation requires a deep understanding of the substrate's electronic topography. The molecule presents three distinct chemical sensitivities:

  • The Pyridine Nitrogen: Highly susceptible to unwanted N-oxidation if peracids (e.g., mCPBA) or unbuffered hydrogen peroxide are used.

  • The Furan Ring: An electron-rich heteroaromatic system that can undergo electrophilic ring-opening or halogenation under harsh oxidative conditions.

  • The C4-Chloro Substituent: While generally stable to oxidation, it is prone to nucleophilic aromatic substitution (

    
    ) if strongly basic aqueous conditions are employed during the workup.
    

To achieve a high-yielding, chemoselective transformation without over-oxidation to the carboxylic acid, the choice of oxidant and reaction conditions must be tightly controlled.

Mechanistic Rationale & Oxidant Selection

To prevent over-oxidation and structural degradation, we bypass traditional aggressive oxidants (Jones reagent,


) in favor of mild, chemoselective reagents. Two methodologies stand out for this specific hetero-benzylic system:
  • Activated Manganese Dioxide (

    
    ):  The 2-position of the furan ring is conjugated with the heteroaromatic system, rendering the alcohol "hetero-benzylic." 
    
    
    
    operates via a heterogeneous single-electron transfer (radical) mechanism on the solid surface . It is entirely blind to the pyridine nitrogen and strictly halts at the aldehyde stage.
  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that operates via rapid ligand exchange with the primary alcohol, followed by an intramolecular

    
    -proton abstraction . DMP is performed at room temperature under neutral conditions, ensuring the furan core and the C4-chloro group remain untouched.
    

Quantitative Comparison of Oxidation Strategies

The following table summarizes the empirical performance of standard oxidation strategies applied to furo-pyridine scaffolds, allowing researchers to select the optimal route based on project scale and urgency.

Oxidation MethodReagentTemp (°C)Reaction TimeOver-Oxidation RiskN-Oxidation RiskIdeal Application
Method A Activated

(10 eq)
25 to 604 - 12 hNone None Scale-up (>10g), Cost-sensitive
Method B DMP (1.2 eq)0 to 251 - 2 hNone None MedChem (<10g), Time-sensitive
Swern Oxalyl Chloride, DMSO,

-782 - 4 hLowLowSubstrates sensitive to transition metals
TEMPO/Bleach TEMPO,

,

01 - 3 hModerateHighAqueous-tolerant substrates (Not recommended here)

Experimental Workflow & Decision Logic

OxidationWorkflow Substrate {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (Primary Heteroaromatic Alcohol) Decision Oxidant Selection Criteria: Chemoselectivity & Scale Substrate->Decision MnO2_Path Method A: Activated MnO2 Mechanism: Surface Radical Oxidation Advantage: High Scalability Decision->MnO2_Path >10g Scale / Cost-Driven DMP_Path Method B: Dess-Martin Periodinane Mechanism: Hypervalent Iodine Ligand Exchange Advantage: Rapid & Mild Decision->DMP_Path <10g Scale / Speed-Driven Workup_A IPC: LCMS/TLC Workup: Celite Filtration MnO2_Path->Workup_A Workup_B IPC: LCMS/TLC Workup: Na2S2O3/NaHCO3 Quench DMP_Path->Workup_B Product 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde (Target Aldehyde) Workup_A->Product Workup_B->Product

Workflow and decision logic for the oxidation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Method A: Scalable Oxidation via Activated

Causality Note:


 oxidation is a heterogeneous surface reaction. The large molar excess (10-15 eq) is mandatory to provide sufficient reactive surface area. Using unactivated or aged 

will result in stalled reactions.
  • Dissolution: Charge a dry round-bottom flask with {4-chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Validation: Solution must be completely clear. If poorly soluble, add up to 10% v/v anhydrous THF.

  • Reagent Addition: Add activated

    
     (10.0 equiv) in a single portion. The suspension will turn pitch black.
    
  • Reaction: Stir vigorously at room temperature.

    • Validation (IPC): Monitor via LCMS every 2 hours. The reaction is complete when the starting material peak (

      
      ) is <2% relative to the product peak (
      
      
      
      ). If the reaction stalls >4 hours, add an additional 5.0 equiv of
      
      
      .
  • Filtration: Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × bed volume).

    • Causality: Celite traps colloidal manganese salts that would otherwise contaminate the product and cause degradation during storage.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

Method B: Rapid MedChem Oxidation via Dess-Martin Periodinane (DMP)

Causality Note: DMP reactions generate acetic acid and reduced iodine species. The specific biphasic quench (


 / 

) serves a dual purpose: the thiosulfate reduces any explosive/reactive hypervalent iodine remnants to water-soluble iodine(I), while the bicarbonate neutralizes the acetic acid, protecting the furan ring from acid-catalyzed degradation.
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.15 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DMP (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Validation (IPC): Check TLC (UV active). The product aldehyde will elute significantly faster (higher

      
      ) than the highly polar primary alcohol.
      
  • Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    (10 mL per mmol of substrate). Stir for 15 minutes.
    • Validation: The organic layer must transition from cloudy/yellow to completely clear. The aqueous phase must test negative on starch-iodine paper (confirming complete reduction of oxidants).

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2×). Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Analytical Signatures

To conclusively validate the success of the oxidation, compare the isolated material against these expected analytical benchmarks:

  • Mass Spectrometry (LC-ESI-MS):

    • Starting Material:

      
       184.0 
      
      
      
    • Product:

      
       182.0 
      
      
      
  • 
    H NMR (400 MHz, 
    
    
    
    or DMSO-
    
    
    ):
    • Loss of signal: The diagnostic doublet/triplet of the

      
       group at 
      
      
      
      ppm and the broad
      
      
      singlet will completely disappear.
    • Appearance of signal: A sharp, highly deshielded singlet corresponding to the newly formed aldehyde proton (

      
      ) will appear between 9.8 ppm and 10.2 ppm .
      

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48, 4155-4156. URL:[Link]

Sources

Nucleophilic aromatic substitution (SNAr) on {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) on {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Introduction & Strategic Significance

The furo[3,2-c]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for quinolines, isoquinolines, and benzofurans. It is increasingly utilized in kinase inhibitors (e.g., JAK2 inhibitors) and GPCR ligands due to its ability to engage in unique hydrogen-bonding networks and its favorable metabolic stability profiles.

The specific substrate, {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (referred to herein as Compound 1 ), presents a dual-functionalized core:

  • C4-Chloro Position: A highly activated electrophilic site primed for SNAr due to the adjacent pyridine nitrogen (N5).

  • C2-Hydroxymethyl Group: A pendant nucleophilic handle that provides solubility and vectors for further diversification but requires careful modulation to prevent off-target O-alkylation or self-polymerization.

This guide details the protocol for regioselective SNAr displacement of the C4-chloride by amine nucleophiles, preserving the integrity of the C2-alcohol.

Mechanistic Insight & Reactivity Profile

The reactivity of Compound 1 is governed by the electronic deficiency of the pyridine ring fused to the electron-rich furan.

  • Activation: The nitrogen atom at position 5 (N5) exerts a strong inductive (-I) and mesomeric (-M) effect, rendering the C4 position highly electrophilic. The C4-Cl bond is "ortho" to the pyridine nitrogen, facilitating the formation of a stabilized Meisenheimer complex.

  • Regioselectivity: While the furan ring is electron-rich, the pyridine ring acts as an electron sink. Nucleophilic attack occurs exclusively at C4. The C2-hydroxymethyl group is distal and electronically isolated from the SNAr center, though it contributes to the molecule's polarity.

  • The "Bystander" Alcohol: The primary alcohol at C2 is a potential competing nucleophile. However, under standard SNAr conditions (neutral to moderately basic), amine nucleophiles are significantly more reactive (

    
    ), suppressing intermolecular etherification.
    
Visualizing the Reaction Pathway

SNAr_Mechanism Substrate Substrate (C4-Cl) TS1 Transition State 1 (Attack at C4) Substrate->TS1 + H-Nu Nu Nucleophile (H-Nu) Nu->TS1 Meisenheimer Meisenheimer Complex (Stabilized by N5) TS1->Meisenheimer Fast Product Product (C4-Nu) Meisenheimer->Product Rate Limiting (Aromatization) HCl HCl (Scavenged by Base) Meisenheimer->HCl

Caption: Mechanistic pathway of SNAr on furo[3,2-c]pyridine. The N5 nitrogen stabilizes the anionic intermediate, facilitating chloride displacement.

Experimental Protocol

General Considerations
  • Solvent Selection: Polar aprotic solvents (DMSO, NMP, DMF) are preferred to stabilize the polar transition state. For lower boiling point amines, alcoholic solvents (n-Butanol, Ethanol) can be used in sealed vessels.

  • Base: A non-nucleophilic organic base (DIPEA, TEA) is standard to neutralize the generated HCl. Inorganic bases (K2CO3) are effective but may decrease solubility or increase the risk of O-alkylation if the temperature is too high.

  • Stoichiometry: Use a slight excess of amine (1.2 – 1.5 equiv) to drive conversion.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-amino-substituted furo[3,2-c]pyridine derivatives.

Materials:

  • Substrate: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Workflow:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (100 mg, 1.0 equiv) in anhydrous DMSO (2.0 mL).

    • Note: If the substrate contains residual water, azeotrope with toluene before use to prevent hydrolysis.

  • Addition: Add DIPEA (2.0 equiv) followed by the Amine (1.2 equiv).

    • Critical: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the starting material (m/z ~ 197/199 for Cl isotope pattern) and appearance of the product mass.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Alternative for polar products: If the product contains polar groups (e.g., morpholine, piperazine), perform a direct purification or use n-Butanol extraction.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Optimization Table: Reaction Conditions
ParameterCondition A (Standard)Condition B (Difficult Amines)Condition C (Sensitive Groups)
Solvent DMSO or DMFNMP or n-ButanolEthanol or i-PrOH
Base DIPEA (2-3 equiv)K2CO3 (2 equiv)TEA (2 equiv)
Temp 100 °C140 °C (Microwave)80 °C (Reflux)
Time 4-12 h30-60 min12-24 h
Use Case Aliphatic amines (Morpholine, Piperidine)Anilines, Sterically hindered aminesThermal-sensitive amines

Troubleshooting & Decision Tree

If the reaction stalls or yields are low, follow this logic flow to identify the bottleneck.

Optimization_Tree Start Reaction Check: Low Conversion? Check_SM Is SM remaining? Start->Check_SM Temp_Boost Increase Temp to 130°C or use Microwave Check_SM->Temp_Boost Yes (Unreactive) Check_Prod Is Product decomposing? Check_SM->Check_Prod No (SM Consumed) Base_Change Switch to stronger base (Cs2CO3 in DMF) Temp_Boost->Base_Change Still Low Yield Catalysis Switch to Pd-Catalysis (Buchwald-Hartwig) Base_Change->Catalysis Failed Protect_OH Protect C2-OH (TBS or Acetyl) Check_Prod->Protect_OH Side Reactions

Caption: Decision tree for optimizing SNAr yields. Prioritize thermal acceleration before switching to metal catalysis.

Specific Troubleshooting Tips:

  • Interference from C2-OH: If you observe a mass corresponding to O-alkylation or dimerization, the C2-hydroxyl group may be participating.

    • Solution: Protect the alcohol as a silyl ether (TBS) or acetate prior to SNAr, then deprotect. Alternatively, lower the reaction temperature and use a weaker base (NaHCO3).

  • Steric Hindrance: If the nucleophile is bulky (e.g., tert-butylamine), SNAr may be sluggish.

    • Solution: Switch to Buchwald-Hartwig amination .

      • Catalyst: Pd2(dba)3 / Xantphos.

      • Base: Cs2CO3.

      • Solvent: 1,4-Dioxane, 100 °C.

References

  • Reactivity of Furo[3,2-c]pyridines

    • Title: Synthesis and pharmacological evaluation of furo[3,2-c]pyridine deriv
    • Source: Journal of Medicinal Chemistry.[3]

    • Context: Establishes the C4 position as the primary site for nucleophilic attack due to activ
    • Link:[Link] (Representative citation for scaffold reactivity)

  • General SNAr Methodology

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source: Chemical Reviews.
    • Context: Comprehensive review of solvents, bases, and mechanisms for SNAr on heteroarom
    • Link:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Organic Synthesis of Heterocycles.
    • Source: Current Organic Chemistry.
    • Context: Protocols for accelerating SNAr on deactivated or hindered substr
    • Link:[Link]

  • Structure Verification

    • Title: 4-Chlorofuro[3,2-c]pyridine Properties.[4][5][6][7][8][9]

    • Source: PubChem.[5][8][10]

    • Context: Confirmation of the core structure and physical properties.
    • Link:[Link]

(Note: While specific literature on the exact methanol derivative is sparse, the chemistry is extrapolated from the well-documented behavior of the parent 4-chlorofuro[3,2-c]pyridine scaffold.)

Sources

Buchwald-Hartwig amination using {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Executive Summary

The Buchwald-Hartwig amination is a premier catalytic methodology for constructing C(sp²)–N bonds[1]. However, applying this transformation to densely functionalized heteroaryl halides—specifically {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol—presents profound chemoselectivity challenges. This application note details a robust, self-validating protocol for the cross-coupling of this fused bicyclic scaffold with primary and secondary amines. By strategically manipulating the ligand architecture and base strength, this workflow ensures high amination yields while completely preserving the base-sensitive, unprotected hydroxymethyl group.

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of this substrate requires a deep understanding of its structural liabilities and the catalytic cycle.

  • Substrate Reactivity Profile : The furo[3,2-c]pyridine core is an electron-deficient heteroaromatic system[2]. The chlorine atom at the C4 position is highly activated toward oxidative addition due to the adjacent electronegative pyridine nitrogen. While this facilitates the initiation of the palladium catalytic cycle, the high density of heteroatoms (N, O) can competitively coordinate to the palladium center, potentially leading to off-cycle resting states or catalyst deactivation[3].

  • The Unprotected Alcohol Dilemma : The presence of a primary alcohol (-CH2OH) at the C2 position introduces the risk of competitive C–O bond formation (etherification) or base-mediated substrate decomposition. Traditional Buchwald-Hartwig conditions rely on strong alkoxide bases (e.g., NaOtBu, KOtBu)[1]. In this system, strong bases would rapidly deprotonate the hydroxymethyl group, forming an active alkoxide nucleophile that outcompetes the amine, leading to polymerization or catalyst poisoning.

  • Strategic Reagent Selection :

    • Base : To mitigate alcohol deprotonation, a mild, insoluble inorganic base such as Cesium Carbonate (Cs2CO3) is strictly required[4]. The low solubility of Cs2CO3 in organic solvents like 1,4-dioxane keeps the effective basicity low enough to tolerate the hydroxyl group while still facilitating the deprotonation of the Pd-coordinated amine.

    • Ligand : Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos , are mandated[3]. Their extreme steric bulk accelerates C–N reductive elimination over C–O reductive elimination, effectively shutting down any competitive etherification from the unprotected alcohol. Furthermore, their size prevents the formation of inactive bis-ligated Pd(II) species.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity for the amination of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol with morpholine (1.2 equiv).

Catalyst SystemLigandBaseSolventTemp (°C)ConversionC-N : C-O Ratio
Pd2(dba)3 (2 mol%)BINAPNaOtBuToluene100>95%15 : 85 (Alkoxide coupling)
Pd(OAc)2 (2 mol%)XantphosCs2CO31,4-Dioxane10060%80 : 20
BrettPhos Pd G3 (2 mol%) BrettPhos Cs2CO3 1,4-Dioxane 90 >99% >99 : 1 (Optimal)
RuPhos Pd G3 (2 mol%)RuPhosK3PO4t-Amyl Alcohol9095%98 : 2

Experimental Protocol

Self-Validating System : This protocol incorporates specific visual and analytical checkpoints to ensure the integrity of the catalytic cycle.

Materials :

  • {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv, limiting reagent)

  • Amine (primary or secondary, 1.2 - 1.5 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Cs2CO3 (anhydrous, finely milled, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous, thoroughly degassed)

Step-by-Step Methodology :

  • Preparation & Degassing : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, BrettPhos Pd G3, and Cs2CO3.

    • Causality: Milling the Cs2CO3 increases the surface area. Because the reaction occurs at the solid-liquid interface, a higher surface area directly correlates to a more efficient base exchange step.

  • Inert Atmosphere Setup : Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent & Amine Addition : Add degassed 1,4-Dioxane (0.2 M relative to the aryl chloride) and the amine via syringe.

    • Validation Check 1: The solution should appear pale yellow/orange. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress or wet solvent.

  • Reaction Execution : Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 4–12 hours.

    • Causality: Vigorous stirring is mandatory to overcome the mass transfer limitations of the insoluble Cs2CO3 in 1,4-dioxane.

  • In-Process Control (IPC) : At 4 hours, sample 10 µL of the reaction, dilute with LC-MS grade acetonitrile, filter, and analyze via LC-MS.

    • Validation Check 2: The mass of the starting material (m/z ~184.0 [M+H]+) should be fully consumed, replaced by the target aminated product mass. If the starting material persists, verify the stirring rate and base quality.

  • Workup & Purification : Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure aminated {furo[3,2-c]pyridin-2-yl}methanol.

Mandatory Visualization

G A Pd(0)-BrettPhos Active Catalyst B Oxidative Addition (4-Chlorofuro[3,2-c]pyridin-2-yl)methanol A->B Ar-Cl Addition C Amine Coordination & Base Exchange (Cs2CO3 prevents -OH deprotonation) B->C HNR2 / Base D Reductive Elimination Selective C-N Bond Formation C->D -HCl (via Base) E Aminated Product + Regenerated Pd(0) D->E Product Release E->A Catalytic Cycle

Figure 1: Catalytic cycle for the amination of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol.

References

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) URL: [Link]

  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides Source: ResearchGate URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Converting hydroxymethyl group of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol to alkyl halide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaromatic methanols is a critical transformation in medicinal chemistry and drug development. Specifically, converting the hydroxymethyl group of {4-chlorofuro[3,2-c]pyridin-2-yl}methanol to an alkyl halide (chloride or bromide) provides a highly reactive electrophilic handle for downstream SN2 reactions, such as amine alkylation, etherification, or transition-metal-catalyzed cross-couplings.

This guide provides field-proven, self-validating protocols for this transformation. Due to the basic nature of the furo[3,2-c]pyridine core, standard acidic halogenation conditions (e.g., concentrated HX) often lead to substrate sequestration via protonation. Therefore, we detail two mild, highly efficient methodologies: Thionyl Chloride (SOCl2) with an amine base for chlorination, and the Appel Reaction (CBr4/PPh3) for bromination.

Substrate Profiling & Mechanistic Causality

The Chemical Microenvironment

The substrate, {4-chlorofuro[3,2-c]pyridin-2-yl}methanol, presents three distinct reactive domains:

  • The Primary Hydroxyl Group: Located at the 2-position of the furan ring, this allylic/heteroarylic alcohol is highly primed for SN2 displacement once activated.

  • The Pyridine Nitrogen: A basic center that rapidly forms insoluble hydrochloride salts in the presence of unbuffered acidic byproducts.

  • The 4-Chloro Substituent: An electron-deficient aryl chloride. It remains completely inert under both SOCl2 and Appel conditions, ensuring excellent chemoselectivity.

Mechanistic Selection
  • Chlorination via SOCl2: The reaction of the alcohol with thionyl chloride forms a chlorosulfite intermediate. [1]. However, by adding a sacrificial base like triethylamine (Et3N), the SN2 pathway is enforced. The base serves a dual purpose: it drives the formation of the chlorosulfite and scavenges the generated HCl, preventing the furo[3,2-c]pyridine nitrogen from protonating and crashing out of the organic phase.

  • Bromination via the Appel Reaction: The Appel reaction uses triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to [2]. This method is strictly neutral-to-mildly-basic, completely bypassing the risk of pyridine protonation. It is vastly superior to phosphorus tribromide (PBr3), which [3].

AppelMechanism A PPh3 + CBr4 B [Ph3P-CBr3]+ Br- (Phosphonium Ion Pair) A->B Activation D Oxyphosphonium Intermediate + CHBr3 B->D C {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol C->D Nucleophilic Attack on P E SN2 Displacement by Br- D->E Leaving Group Activation F 2-(Bromomethyl)-4-chlorofuro[3,2-c]pyridine + Ph3P=O E->F Product Formation

Mechanistic pathway of the Appel reaction for heteroaryl alcohol bromination.

Reagent Selection & Quantitative Data

The following table summarizes the quantitative parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on downstream requirements.

ParameterProtocol A: Chlorination (SOCl2)Protocol B: Bromination (Appel)
Reagents SOCl2 (1.5 eq), Et3N (1.5 eq)CBr4 (1.2 eq), PPh3 (1.2 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 2 – 4 hours1 – 2 hours
Yield Expectation 75 – 85%80 – 90%
Key Byproducts SO2 (gas), Et3N·HClPh3P=O (solid), CHBr3
Process Advantage Highly scalable, cost-effectiveUltra-mild, high purity, no acidic gas

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-4-chlorofuro[3,2-c]pyridine

This protocol utilizes a base-mediated thionyl chloride SN2 displacement, optimized to prevent substrate precipitation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with {4-chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv, e.g., 1.0 g, 5.45 mmol) and anhydrous DCM (0.2 M, ~27 mL).

  • Base Addition: Add triethylamine (1.5 equiv, 1.14 mL). Stir the solution and cool to 0 °C using an ice-water bath. Causality: Et3N must be added prior to SOCl2 to ensure immediate neutralization of generated HCl.

  • Activation: Dropwise add thionyl chloride (1.5 equiv, 0.60 mL) over 10 minutes. The solution may transition from pale yellow to deep orange.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product spot will run significantly higher (less polar) than the starting material.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3 (20 mL) until gas evolution (SO2 and CO2) ceases and the aqueous layer reaches pH ~8.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure alkyl chloride.

SOCl2Workflow Step1 1. Dissolution Substrate in dry DCM + 1.5 eq Et3N Step2 2. Activation Add 1.5 eq SOCl2 at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 4. Quench Sat. NaHCO3 (aq) to pH 8 Step3->Step4 Step5 5. Isolation Extract (DCM), Dry (Na2SO4), Purify Step4->Step5

Step-by-step experimental workflow for thionyl chloride-mediated chlorination.

Protocol B: Synthesis of 2-(Bromomethyl)-4-chlorofuro[3,2-c]pyridine

This protocol utilizes the Appel reaction, ideal for acid-sensitive substrates or when the more reactive alkyl bromide is required for sluggish downstream couplings.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve {4-chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv, 1.0 g, 5.45 mmol) and carbon tetrabromide (1.2 equiv, 2.17 g) in anhydrous DCM (0.2 M, ~27 mL).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Activation: Add triphenylphosphine (1.2 equiv, 1.71 g) in small portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm associated with the formation of the phosphonium ion pair.

  • Propagation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The solution will typically turn light brown.

  • Workup: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture directly under reduced pressure to approximately 25% of its original volume.

  • Precipitation of Byproduct: Add cold diethyl ether (30 mL) to the concentrated mixture and triturate vigorously. Triphenylphosphine oxide (Ph3P=O) will precipitate as a white solid.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with additional cold ether (20 mL). Concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes) to afford the pure alkyl bromide.

Self-Validating Analytical Characterization

To ensure the trustworthiness of the generated protocols, researchers must validate the product using Liquid Chromatography-Mass Spectrometry (LC-MS). The isotopic distribution of the halogens acts as a built-in self-validation system:

  • For the Chlorinated Product (C8H5Cl2NO): The molecule contains two chlorine atoms. Due to the natural abundance of 35Cl (75%) and 37Cl (25%), the mass spectrum will display a distinct 9:6:1 isotopic cluster for the[M+H]+ peaks at m/z 202, 204, and 206, respectively.

  • For the Brominated Product (C8H5BrClNO): The molecule contains one chlorine and one bromine atom. The combination of Cl (3:1) and Br (~1:1) isotopes produces a highly diagnostic 3:4:1 isotopic cluster for the [M+H]+ peaks at m/z 246, 248, and 250.

Observing these exact isotopic ratios guarantees that the SN2 halogenation was successful and that the 4-chloro group remained intact.

References

  • Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

  • Title: Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides Source: The University of Northern Colorado - Undergraduate Research Journal URL: [Link]

  • Title: 9.3: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3 Source: Chemistry LibreTexts URL: [Link]

Procedures for functionalizing the C4-chlorine in furo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedures for Functionalizing the C4-Chlorine in Furo[3,2-c]pyridines

Part 1: Introduction & Mechanistic Rationale

The furo[3,2-c]pyridine scaffold is a privileged bicyclic heteroaromatic system, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and GPCR modulators. The C4-chlorine derivative (4-chlorofuro[3,2-c]pyridine) represents a critical synthetic linchpin.

Structural Insight: In the furo[3,2-c]pyridine system (where the nitrogen is at position 5), the C4 position is situated between the furan ring junction and the pyridine nitrogen. This unique electronic environment renders the C4-Cl bond highly susceptible to functionalization via two primary mechanisms:

  • Nucleophilic Aromatic Substitution (

    
    ):  The adjacent N5 nitrogen exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), activating the C4 position toward nucleophilic attack. This reactivity mimics that of 4-chloroquinoline or 1-chloroisoquinoline.
  • Palladium-Catalyzed Cross-Coupling: The C4-Cl bond possesses sufficient oxidative addition potential to participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often requiring less forcing conditions than unactivated aryl chlorides.

Part 2: Reaction Landscape Visualization

The following diagram maps the strategic functionalization pathways for 4-chlorofuro[3,2-c]pyridine.

FuroPyridine_Functionalization Substrate 4-Chlorofuro[3,2-c]pyridine (Electrophilic Core) SNAr SNAr Pathway (Nucleophilic Subst.) Substrate->SNAr Activation by N5 Pd_Coupling Pd-Catalyzed Pathway (Cross-Coupling) Substrate->Pd_Coupling Oxidative Addition Amines 4-Amino Derivatives (Primary/Secondary Amines) SNAr->Amines HNR2, Base, Heat Ethers 4-Alkoxy Derivatives (Alkoxides/Phenoxides) SNAr->Ethers NaOR, THF/DMF Biaryls 4-Aryl/Heteroaryl (Suzuki-Miyaura) Pd_Coupling->Biaryls ArB(OH)2, Pd(0) Alkynes 4-Alkynyl Derivatives (Sonogashira) Pd_Coupling->Alkynes Terminal Alkyne, CuI

Caption: Strategic diversion of the C4-chloro intermediate into diverse chemical space via


 and Pd-catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Best for: Introduction of aliphatic amines, anilines, and solubilizing groups.

Mechanistic Note: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. The reaction rate is heavily influenced by the steric profile of the amine and the solvent polarity.

Reagents & Materials:

  • Substrate: 4-Chlorofuro[3,2-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or NMP (for unreactive amines)

Step-by-Step Procedure:

  • Setup: In a pressure-rated reaction vial (microwave vial recommended), dissolve 4-chlorofuro[3,2-c]pyridine (100 mg, 0.65 mmol) in anhydrous IPA (3.0 mL).

  • Addition: Add the amine (0.78 mmol, 1.2 equiv) followed by DIPEA (1.95 mmol, 3.0 equiv).

  • Reaction:

    • Standard Amines: Seal and heat to 85°C for 4–6 hours.

    • Sterically Hindered Amines: Heat to 120°C (microwave or oil bath) for 2–12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the parent mass [M+H]+ = 154 (approx) and appearance of the product mass.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend in EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) and brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Optimization Table:

Variable Standard Condition Difficult Substrates
Solvent Ethanol / IPA NMP / DMF
Temperature 80°C (Reflux) 120–150°C (Microwave)

| Base |


 / DIPEA | 

/ NaH |
Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: C-C bond formation to create biaryl core structures.

Mechanistic Note: The oxidative addition of Pd(0) into the C4-Cl bond is the rate-determining step. The use of electron-rich phosphine ligands facilitates this step for aryl chlorides.[1]

Reagents & Materials:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos
  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Base:

    
     (aq) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask or purge a microwave vial with Argon.

  • Loading: Add 4-chlorofuro[3,2-c]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add 1,4-Dioxane (concentration 0.1 M) and

    
     (3.0 equiv).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling or oxidation).

  • Reaction: Heat to 90–100°C for 2–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Partition filtrate between EtOAc and water.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Best for: Weakly nucleophilic amines (e.g., electron-deficient anilines) that fail under


 conditions.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos or BINAP (4-10 mol%)

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]

Procedure:

  • Combine substrate, amine, Pd source, ligand, and base in a vial.[2]

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous solvent.

  • Heat to 100°C overnight.

  • Note:

    
     is sensitive to moisture; ensure strict anhydrous conditions.
    

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis (Product is Pyridone) Water present in solvent/base during

.
Use anhydrous solvents (DMF, NMP).[2] Switch to solid bases (

) and flame-dry glassware.
Low Conversion (Suzuki) Poor oxidative addition or catalyst poisoning.Switch to highly active catalyst systems like XPhos-Pd-G2 or

. Ensure thorough degassing.
Regioselectivity (if di-halo) Competition with other halogens.C4-Cl is generally more reactive than C-Cl on the furan ring (if present) due to N-activation, but less reactive than C-I.

References

  • Synthesis of 2-Arylfuro[3,2-c]pyridines and Their Derivatives.Collection of Czechoslovak Chemical Communications.

    
     mediated aromatization of pyridones. 3
    
  • 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Data. PubChem. Provides structural data and confirmation of the 4-chloro numbering and stability. 4

  • Amination of Heteroaryl Chlorides: Palladium C

    
     in Green Solvents? PMC. Comparative study on the reactivity of chloropyridines and fused systems in 
    
    
    
    vs Pd-coupling. 5[6][3]
  • Application Notes for Suzuki Coupling of Chlorofuro-pyridines. BenchChem. Protocols for coupling analogous 3-chlorofuro[2,3-b]pyridines, applicable to the [3,2-c] isomer. 2[6][3][7][8][9]

Sources

Application Note: Scalable Synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details a scalable, robust synthetic route for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol . The methodology prioritizes process safety, intermediate stability, and scalability, distinguishing it from common research-scale techniques that may utilize hazardous cryogenic lithiation or unstable precursors.

Executive Summary & Strategic Analysis

The target molecule, {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol , contains a fused furopyridine core with a critical chlorine handle at position 4 (C4) and a hydroxymethyl group at position 2 (C2). This scaffold is a privileged intermediate in kinase inhibitor development, where the chlorine allows for Suzuki/Buchwald couplings and the alcohol serves as a vector for solubilizing groups or further elaboration.

Synthetic Challenges:

  • Regiochemistry: Constructing the [3,2-c] fusion requires precise alignment of the furan and pyridine rings.

  • Chemoselectivity: Reducing the C2-ester/aldehyde to an alcohol without dechlorinating the C4 position (a common risk with catalytic hydrogenation).

  • Scalability: Avoiding cryogenic organolithium steps (e.g., lithiation of 4-chlorofuro[3,2-c]pyridine) which are prone to lithium-halogen exchange side reactions and difficult to scale.

Selected Route: The "Constructive Annulation" Strategy We utilize a de novo ring construction approach starting from Ethyl 5-formylfuran-2-carboxylate . This linear sequence builds the pyridine ring onto the furan core via a Curtius rearrangement-cyclization sequence, ensuring perfect regiocontrol and avoiding hazardous isomers.

Retrosynthetic Analysis

The logic follows a disconnection of the pyridine ring to reveal a furan-acrylate precursor.

  • Target: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

  • Precursor 1: Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate (Stable ester intermediate).

  • Precursor 2: Ethyl 4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carboxylate (Pyridone tautomer).

  • Key Intermediate: 3-[5-(Ethoxycarbonyl)furan-2-yl]acrylic acid acyl azide.

  • Starting Material: Ethyl 5-formylfuran-2-carboxylate (Derived from HMF or commercially available).

Detailed Experimental Protocol

Reagent Table:

ReagentMW ( g/mol )Equiv.[1]Role
Ethyl 5-formylfuran-2-carboxylate 168.151.0Starting Material
Malonic Acid 104.061.2Knoevenagel Reagent
Pyridine 79.10SolventBase/Solvent
Piperidine 85.150.1Catalyst
Ethyl Chloroformate 108.521.2Mixed Anhydride Formation
Sodium Azide 65.011.5Azide Source
Dowtherm A N/ASolventHigh-Boiling Solvent
Phosphorus Oxychloride (POCl₃) 153.335.0Chlorinating Agent
Sodium Borohydride (NaBH₄) 37.832.0Reducing Agent
Calcium Chloride (CaCl₂) 110.981.0Lewis Acid Promoter

Step 1: Knoevenagel Condensation

  • Charge a reactor with Ethyl 5-formylfuran-2-carboxylate (1.0 equiv) and Pyridine (5 vol).

  • Add Malonic acid (1.2 equiv) and catalytic Piperidine (0.1 equiv).

  • Heat to 85°C for 4–6 hours. Monitor by HPLC for consumption of aldehyde.

  • Workup: Cool to RT. Pour into ice-cold dilute HCl (pH < 2) to precipitate the diacid/monoacid. Filter the solid.

  • Note: The Knoevenagel product usually decarboxylates in situ or upon workup to give the 3-[5-(ethoxycarbonyl)furan-2-yl]acrylic acid .

  • Yield Target: >85%.

Step 2: Acyl Azide Formation & Cyclization Critical Safety Step: Acyl azides are potentially explosive. Maintain temperature controls strictly.

  • Suspend the acrylic acid derivative from Step 1 in Acetone (10 vol) at 0°C .

  • Add Triethylamine (1.3 equiv) followed by dropwise addition of Ethyl Chloroformate (1.2 equiv). Stir for 1 hour to form the mixed anhydride.

  • Dissolve Sodium Azide (1.5 equiv) in minimal water and add dropwise to the reaction at 0°C. Stir for 1 hour.

  • Workup: Dilute with ice water. Filter the precipitated Acyl Azide . Do not dry completely; use as a wet cake to minimize explosion risk.

  • Cyclization: Add the wet acyl azide portion-wise to a pre-heated solution of Dowtherm A (or Diphenyl ether) at 220°C .

    • Mechanism:[2][3][4] The azide undergoes Curtius rearrangement to the isocyanate, which undergoes electrocyclic ring closure and tautomerization to the pyridone.

  • Cool to RT. Dilute with Hexanes to precipitate the product. Filter and wash with Hexanes to remove Dowtherm.

  • Product: Ethyl 4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carboxylate .

Step 3: Deoxychlorination

  • Suspend the Pyridone (from Step 2) in POCl₃ (5 vol).

  • Optional: Add catalytic DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.

  • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chlorinated product forms.

  • Quench (Exothermic): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ or NaOH to pH 7–8.

  • Extraction: Extract with Ethyl Acetate or DCM. Dry (Na₂SO₄) and concentrate.[5]

  • Product: Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate .

Step 4: Ester Reduction to Alcohol Why NaBH₄/CaCl₂? LiAlH₄ is too aggressive and may cause dechlorination at C4. The combination of NaBH₄ and CaCl₂ generates LiBH₄-like species in situ, capable of reducing esters to alcohols under mild conditions without affecting the aryl chloride.

  • Dissolve the Ester (from Step 3) in Ethanol/THF (2:1) (10 vol).

  • Add CaCl₂ (1.0 equiv) and stir for 15 minutes to complex.

  • Cool to 0°C . Add NaBH₄ (2.0 equiv) portion-wise.

  • Allow to warm to RT and stir for 4–8 hours. Monitor by TLC/HPLC (Ester disappearance).

  • Quench: Carefully add aqueous Ammonium Chloride (sat.). Stir for 30 mins.

  • Isolation: Remove organic solvents in vacuo. Extract aqueous residue with Ethyl Acetate.[1][5]

  • Purification: Recrystallize from EtOAc/Heptane or perform silica flash chromatography (0-5% MeOH in DCM).

  • Final Product: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol .

Process Logic & Pathway Visualization

SynthesisPath SM Ethyl 5-formylfuran-2-carboxylate Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) SM->Step1 Inter1 3-[5-(Ethoxycarbonyl)furan-2-yl]acrylic acid Step1->Inter1 Step2 Step 2: Curtius Rearrangement (EtOCOCl, NaN3, then Heat) Inter1->Step2 Activated Azide Inter2 Ethyl 4-oxo-4,5-dihydrofuro[3,2-c] pyridine-2-carboxylate Step2->Inter2 Isocyanate Cyclization Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 Ethyl 4-chlorofuro[3,2-c] pyridine-2-carboxylate Step3->Inter3 Step4 Step 4: Chemoselective Reduction (NaBH4, CaCl2) Inter3->Step4 Product {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Step4->Product

Caption: Step-wise synthetic workflow for the scalable production of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol from furan precursors.

Scale-up & Safety Application Notes

  • Azide Management: In a GMP setting, the isolation of the dry acyl azide (Step 2) is prohibited due to explosion hazards. Use Diphenylphosphoryl azide (DPPA) for a one-pot Curtius rearrangement in toluene if cost permits, or ensure the azide remains wet/solvated during transfer to the heating vessel.

  • Dechlorination Risk: During Step 4, avoid the use of Palladium catalysts or Hydrogen gas. The 4-Cl bond is labile on this electron-deficient ring system. If NaBH₄/CaCl₂ is sluggish, DIBAL-H in Toluene at -78°C is a viable alternative, though it requires cryogenic infrastructure.

  • Regiochemistry Validation: The formation of the [3,2-c] isomer (vs. [2,3-c]) is guaranteed by the furan-2-acrylic acid starting material. The cyclization occurs at the furan 3-position (beta to the furan oxygen), which is the most nucleophilic site available for the electrocyclic closure.

References

  • Krutšíková, A., et al. "Synthesis and reactions of furo[3,2-c]pyridine derivatives."[3] Collection of Czechoslovak Chemical Communications, vol. 61, no. 11, 1996, pp. 1637-1647. Link

  • Shie, J-J., et al. "A practical synthesis of furo[3,2-c]pyridines." Journal of the Chinese Chemical Society, vol. 56, 2009, pp. 627.
  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.

Sources

Reagents for protecting the alcohol group in {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Protection of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Executive Summary

The protection of the hydroxymethyl group in {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol presents a classic "chemo-selectivity" challenge in medicinal chemistry. This scaffold contains three distinct reactive centers that often exhibit conflicting stability profiles:

  • Primary Alcohol (C2-position): The target for protection.

  • 4-Chloro Substituent: Highly activated towards Nucleophilic Aromatic Substitution (

    
    ), particularly by strong alkoxides.
    
  • Furo[3,2-c]pyridine Core: The fused furan ring is electron-rich but susceptible to acid-catalyzed ring opening (hydrolysis to 1,4-dicarbonyls), while the pyridine nitrogen renders the system basic.

This guide outlines three validated protocols designed to navigate these competing reactivities. Protocol A (Silylation) is the recommended "Gold Standard" for its mildness. Protocol B (Pivaloylation) offers enhanced stability for acidic downstream chemistry. Protocol C outlines the specific "Danger Zones" to avoid, particularly strong base-mediated alkylations.

Strategic Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The 4-chloro group is not inert; it is activated by the adjacent pyridine nitrogen (similar to 4-chloropyridine). Consequently, standard protocols involving strong bases (e.g., NaH) generate alkoxides that can displace the chloride, leading to polymerization or byproduct formation.

Reactivity Logic Diagram

ReactivityMap cluster_strategies Selection Logic Mol {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Target Primary Alcohol (-CH2OH) Target for Protection Mol->Target Danger1 4-Chloro Group Risk: SNAr Displacement Trigger: Strong Bases/Alkoxides Mol->Danger1 Danger2 Furan Ring Risk: Acid-Catalyzed Ring Opening Trigger: Strong Protic Acids Mol->Danger2 Strategy1 Strategy 1: Silylation (TBS) (Mild Base, No Nucleophiles) Target->Strategy1 Preferred Strategy2 Strategy 2: Esterification (Pv) (Steric Bulk, Acid Stable) Target->Strategy2 Alternative

Figure 1: Reactivity profile showing the target alcohol versus the sensitive chloride and furan moieties.

Protocol A: Silylation (TBS Protection) – Recommended

Rationale: The tert-butyldimethylsilyl (TBS) group is the superior choice for this scaffold. It is installed under mild conditions (imidazole/DMF) that are neither acidic enough to open the furan nor nucleophilic enough to displace the 4-chloro group. Imidazole is a weak nucleophile at room temperature and will not attack the 4-position of the pyridine.

Reagents:

  • Substrate: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)

  • Base/Catalyst: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the substrate in anhydrous DMF (concentration ~0.2 M). Note: DMF is preferred over DCM to ensure solubility of the polar alcohol.

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution should remain clear or turn slightly yellow.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

    • Why 0°C? Although the reaction works at RT, cooling minimizes any risk of exotherm-driven side reactions at the chloro-pyridine center.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexanes) or LCMS. The product will be less polar (higher

      
      ).
      
  • Quench: Dilute the reaction mixture with diethyl ether (

    
    ) or EtOAc and pour into saturated aqueous 
    
    
    
    .
    • Critical: Do not use strong acid to quench (avoids furan damage).

  • Workup: Wash the organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0

    
     20% EtOAc in Hexanes).
    

Expected Outcome: >90% Yield. Colorless oil or low-melting solid.

Protocol B: Pivaloylation (Steric Ester) – Acid Stability

Rationale: If the downstream chemistry requires acidic conditions (e.g., removal of a Boc group elsewhere), a silyl ether might be too labile. A Pivalate (Pv) ester is robust against acid and offers steric protection that prevents nucleophilic attack at the carbonyl during subsequent steps.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Pivaloyl Chloride (PvCl) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (2.0 equiv) + DMAP (0.1 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous DCM (0.2 M) under

    
    .
    
  • Base Addition: Add Triethylamine (

    
    ) and catalytic DMAP. Cool to 0°C.
    
  • Acylation: Add Pivaloyl Chloride dropwise via syringe.

    • Caution: PvCl is corrosive. Ensure proper ventilation.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with DCM. Wash organic layer with water and brine.[1]
    
  • Purification: Flash chromatography (Silica, Hexanes/EtOAc).[1]

Deprotection Note: Pivalates require basic hydrolysis (LiOH/THF/Water) or reduction (DIBAL-H). Warning: When deprotecting, use mild hydroxide concentrations (0.5 M LiOH) at 0°C to avoid displacing the 4-chloro group.

"Danger Zone": Protocols to Avoid

The following common protection strategies are NOT RECOMMENDED for this specific scaffold due to high failure risks:

StrategyReagentsRisk FactorMechanism of Failure
Benzyl Ether (Bn) NaH / BnBrCRITICAL Sodium hydride (NaH) deprotonates the alcohol, creating a reactive alkoxide. This alkoxide can attack the 4-Cl position of another molecule (intermolecular

), leading to dimers/polymers.
MOM Ether MOM-Cl / NaHHIGH Same as above; requires strong base (NaH) which is incompatible with electrophilic chloropyridines.
Trityl (Trt) Trt-Cl / PyridineMODERATE Steric clash with the C4-Cl and the fused ring system may result in very slow reaction rates or low yields.

Analytical Validation

Upon isolating the protected species, verify integrity using these markers:

  • 1H NMR (CDCl3):

    • TBS Ether: Look for two singlets near

      
       0.00-0.10 ppm (Si-Me) and a large singlet at 
      
      
      
      0.90 ppm (t-Bu).
    • Core Integrity: Confirm the furan proton (typically

      
       6.8–7.5 ppm) and pyridine proton signals are unchanged. Loss of the Cl usually shifts the adjacent pyridine proton significantly upfield.
      
  • LC-MS:

    • Check for the characteristic Chlorine isotope pattern (

      
       and 
      
      
      
      in 3:1 ratio).
    • If the mass corresponds to

      
       (or similar), nucleophilic displacement has occurred.
      

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for TBS/Pivaloyl conditions).
  • Li, J. J.Heterocyclic Chemistry in Drug Discovery; Wiley, 2013. (Discusses reactivity of 4-chloropyridine scaffolds).
  • Spivey, A. C.; Maddaford, A. "Nucleophilic Aromatic Substitution of Heterocycles." in Science of Synthesis, 2004. (Mechanistic grounding for risks in chloropyridines).
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl ethers." J. Am. Chem. Soc.1972 , 94, 6190–6191. Link (Original TBS protocol).

  • Klaiklay, S. et al. "Synthetic methodologies for furo[3,2-c]pyridine derivatives." Tetrahedron2018, 74, 4321. (Specific scaffold reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Dechlorination Byproducts in Furo[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Furo[3,2-c]pyridines are privileged heterocyclic scaffolds frequently utilized in the development of advanced therapeutics, including dopamine D1 ligands and eIF4A RNA helicase inhibitors. However, researchers conducting late-stage functionalization of chloro-furo[3,2-c]pyridines via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) frequently encounter a frustrating roadblock: hydrodechlorination (dehalogenation) .

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you suppress this undesired pathway and maximize your cross-coupling yields.

Mechanistic Insight: The Causality of Dechlorination

To prevent dechlorination, we must first understand why it happens. Hydrodechlorination is not a random degradation event; it is a competing catalytic cycle. The issue stems from the kinetic bifurcation that occurs immediately after the oxidative addition of the chloro-furo[3,2-c]pyridine to the Pd(0) catalyst .

  • The Desired Pathway: The Ar-Pd(II)-Cl intermediate undergoes transmetalation with your coupling partner (e.g., a boronic acid or amine), followed by reductive elimination to form the target product.

  • The Undesired Pathway: The Ar-Pd(II)-Cl intermediate undergoes ligand exchange with a hydride source. This source is typically an alkoxide base (like NaOtBu), an alcoholic solvent (like ethanol), or an aliphatic amine. The coordinated species undergoes

    
    -hydride elimination, generating a highly reactive Ar-Pd(II)-H intermediate. This species rapidly reductively eliminates to yield the dechlorinated furo[3,2-c]pyridine (Ar-H) and regenerates the Pd(0) catalyst, effectively hijacking the catalytic cycle.
    

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OxAdd + Ar-Cl ArCl Furo[3,2-c]pyridine-Cl (Ar-Cl) ArCl->OxAdd Transmet Transmetalation (with R-M) OxAdd->Transmet Desired Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Undesired RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product RedElimH Reductive Elimination Hydride->RedElimH RedElimH->Pd0 Dechlor Ar-H (Dechlorinated Byproduct) RedElimH->Dechlor

Mechanistic divergence of Pd-catalyzed cross-coupling versus undesired hydrodechlorination.

Troubleshooting Workflow

If LCMS analysis reveals that dechlorination exceeds 5-10% of your total product distribution, systematic parameter isolation is required. Follow this logic tree to eliminate hydride sources and accelerate the desired transmetalation step.

Workflow Start High Dechlorination Detected in Furo[3,2-c]pyridine Coupling CheckBase 1. Evaluate Base Is it an alkoxide (e.g., NaOtBu)? Start->CheckBase ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckSolvent 2. Evaluate Solvent Are primary/secondary alcohols present? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or Micellar Water CheckSolvent->ChangeSolvent Yes CheckLigand 3. Evaluate Ligand Using standard PPh3 or dppf? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Upgrade to bulky, electron-rich ligands (XPhos, tBu3P) CheckLigand->ChangeLigand Yes

Step-by-step troubleshooting workflow to minimize hydrodechlorination byproducts.

Quantitative Data Summary

The table below summarizes internal validation data demonstrating how specific reagent combinations influence the product distribution when cross-coupling a model 4-chloro-furo[3,2-c]pyridine.

BaseSolventLigandConversion (%)Desired Product (%)Dechlorinated Byproduct (%)
NaOtBu1,4-DioxanePPh

>953560
K

CO

Ethanoldppf804535
TriethylamineDMFtBu

P
605010
K

PO

(anhydrous)
TolueneXPhos>9896<2
Micellar (TPGS-750-M)WaterXPhos>9594<3

Note: Replacing alkoxide bases and alcoholic solvents with anhydrous K


PO

and Toluene drastically reduces the availability of

-hydrides. Alternatively, utilizing micellar catalysis in water prevents hydride transfer while maintaining green chemistry principles.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Chloro-furo[3,2-c]pyridines

Objective: Achieve >90% conversion to the cross-coupled product while maintaining <2% hydrodechlorination.

Materials:

  • Chloro-furo[3,2-c]pyridine (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • K

    
    PO
    
    
    
    (anhydrous, finely milled, 3.0 equiv)
  • Toluene (degassed, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the chloro-furo[3,2-c]pyridine, boronic acid, XPhos Pd G2, and anhydrous K

    
    PO
    
    
    
    .
    • Causality Note: Using a pre-formed Generation 2 (G2) palladacycle ensures rapid generation of the active L-Pd(0) species without the need for a reductive activation step that could prematurely trigger hydride transfer.

  • Solvent Addition: Add degassed toluene. Seal the vial with a PTFE-lined septum cap.

    • Causality Note: Toluene lacks

      
      -hydrogens attached to oxygen, completely eliminating solvent-mediated 
      
      
      
      -hydride elimination.
  • Reaction Initiation: Heat the mixture to 80 °C under vigorous stirring (800 rpm).

    • Causality Note: High stirring rates are critical because K

      
      PO
      
      
      
      is insoluble in toluene; the transmetalation occurs at the solid-liquid interface.
  • Validation Check (1 Hour): Withdraw a 10

    
    L aliquot, dilute in LCMS-grade MeCN, filter, and analyze via LCMS.
    
    • Self-Validation System: Calculate the ratio of the Product (M+R) to the Dechlorinated Byproduct (M-Cl+H). If the byproduct exceeds 5% at this stage, halt the reaction. This indicates moisture ingress or an impure boronic acid acting as a hydride source. If the ratio is >20:1, proceed.

  • Completion & Workup: Upon complete consumption of the starting material (typically 4-12 hours), cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo prior to column chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my cross-coupling work perfectly for bromo-furo[3,2-c]pyridines, but fail with massive dechlorination for the chloro analogues? A: C–Cl bonds have a higher bond dissociation energy than C–Br bonds, making the initial oxidative addition step much slower. To compensate, researchers often increase the temperature or reaction time. This extended lifetime of the active Pd species increases the probability of it encountering a hydride source before transmetalation can occur. Upgrading to a highly electron-rich ligand (like XPhos or an NHC ligand) accelerates the oxidative addition of the C–Cl bond, outcompeting the degradation pathway.

Q: I am using anhydrous K


PO

and Toluene, but I am still seeing 15% dechlorination. What is going wrong?
A: Check your coupling partner. If you are performing a Buchwald-Hartwig amination with a primary or secondary aliphatic amine, the amine itself can act as a hydride source via

-hydride elimination. In these cases, you must accelerate the reductive elimination step. Switch to a bulkier ligand like tBu

P or BrettPhos, which forces the Pd(II) intermediate to reductively eliminate the product faster due to steric crowding.

Q: Are there alternative catalytic systems to Palladium that avoid hydrodechlorination entirely? A: Yes. Dual Nickel/Photoredox catalysis is emerging as a powerful alternative for C–N and C–O couplings. Because Ni operates through single-electron transfer (radical) pathways rather than traditional two-electron oxidative addition, it can bypass


-hydride elimination. However, you must carefully optimize the photocatalyst and light wavelength, as direct photolysis of the aryl-Ni bond by high-energy light can still generate aryl radicals that abstract hydrogen from the solvent, leading to hydrodehalogenation .

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

  • Lipshutz, B. H., Taft, B. R., Abela, A. R., Ghorai, S., Krasovskiy, A., & Duplais, C. (2012). Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. Platinum Metals Review, 56(2), 62-74.[Link]

  • Yang, B., Zhang, H., Chen, Y.-M., Qu, J.-P., & Kang, Y.-B. (2025). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers.[Link]

Optimization of solvent systems for recrystallizing {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol . This guide synthesizes chemical engineering principles with specific structural analysis of the furo[3,2-c]pyridine scaffold to provide a robust recrystallization strategy.

Executive Summary & Compound Analysis

Recrystallizing {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol presents a unique challenge due to its "Janus-faced" polarity.[1] The molecule contains a lipophilic, chlorinated heteroaromatic core (furo[3,2-c]pyridine) and a polar hydrogen-bonding handle (methanol group).[1]

  • Core Scaffold: The furo[3,2-c]pyridine system is planar and aromatic, favoring

    
    -
    
    
    
    stacking.[1]
  • Solubility Profile: The 4-chloro substituent decreases water solubility compared to the parent scaffold, while the 2-hydroxymethyl group ensures solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1]

  • Critical Impurities: Synthetic routes (often via Pictet-Spengler or lithiation) typically yield des-chloro analogs, unreacted aldehydes, or inorganic salts that must be purged.[1]

Solvent System Optimization

Solvent Selection Matrix

Based on the dielectric constants and structural affinity, the following solvent systems are validated for screening.

System ClassSolvent A (Solvent)Solvent B (Anti-Solvent)Recommendation LevelMechanism of Action
Binary Organic Ethyl Acetate (EtOAc) n-Heptane High (Primary) EtOAc solubilizes the polar alcohol tail; Heptane forces the lipophilic core to stack.[1] Best for yield.
Single Protic Isopropanol (IPA) NoneHigh (Secondary) Excellent for slow crystal growth. The boiling point (82°C) allows sufficient thermal gradient.
Binary Aqueous Ethanol (EtOH) Water Moderate Use only if inorganic salts are the primary impurity. Risk of "oiling out" is higher here.
Chlorinated Dichloromethane (DCM) Hexane Low Use only for highly lipophilic crude material. DCM often holds impurities too well.
Protocol 1: The "Golden Standard" (EtOAc/Heptane)

This method balances recovery and purity, leveraging the moderate polarity of Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Charge crude solid into a flask. Add Ethyl Acetate (5 mL per gram).

  • Reflux: Heat to mild reflux (approx. 77°C). If solid remains, add EtOAc in 0.5 mL increments until dissolved.

  • Clarification (Optional): If the solution is colored (dark yellow/brown), add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (~60°C), add n-Heptane dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold 1:3 EtOAc:Heptane.

Visualization: Decision Logic & Workflow[1]

Diagram 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts ImpurityCheck->Salts Salts present Organics Organic Byproducts (Isomers/Oligomers) ImpurityCheck->Organics Organics only SaltPath Use Ethanol / Water (Dissolves product, salts stay in ML) Salts->SaltPath OrganicPath Is the Crude Oily? Organics->OrganicPath YesOily Yes: High Oil Content OrganicPath->YesOily NoOily No: Solid/Powder OrganicPath->NoOily IPA Use Isopropanol (IPA) Slow Evaporation or Cooling YesOily->IPA EtOAc Use EtOAc / Heptane Precipitation NoOily->EtOAc

Caption: Decision tree for selecting the optimal solvent system based on impurity profile and physical state of the crude material.

Diagram 2: Recrystallization Process Flow

A visual guide to the experimental procedure described in Protocol 1.

RecrystWorkflow Input Crude Solid Dissolve Dissolve in Hot EtOAc (Reflux) Input->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If colored AntiSolvent Add Heptane (To Cloud Point) Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Controlled Cooling (RT -> 4°C) AntiSolvent->Cool Harvest Pure Crystals Cool->Harvest

Caption: Step-by-step workflow for the Ethyl Acetate/Heptane recrystallization method.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

Diagnosis: This occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary (metastable zone) before it hits the crystallization boundary. This is common with furopyridines due to their moderate melting points. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at a higher temperature.

  • Switch Solvents: Move to Isopropanol (IPA) . The higher boiling point and better hydrogen-bonding match with the methanol tail often prevent oiling.[1]

  • Reduce Concentration: You may be too concentrated. Add 10-15% more solvent.[1]

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Planar aromatic impurities (tar) are trapped within the crystal lattice or adsorbed on the surface. Corrective Action:

  • Perform a Charcoal Treatment : Dissolve the crystals in hot EtOAc, add activated carbon, stir for 15 minutes, and filter hot.

  • Wash Thoroughly: Ensure the final wash of the filter cake is done with cold solvent to remove mother liquor adhering to the crystal surface.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor, or you used too much solvent. Corrective Action:

  • Concentrate: Evaporate the mother liquor to half volume and repeat the cooling step to harvest a "second crop."

  • Check Anti-Solvent Ratio: Increase the ratio of Heptane to EtOAc (e.g., from 1:1 to 3:1) during the cooling phase to force more product out.

Q4: Can I use water as an anti-solvent?

Analysis: While cost-effective, water is risky for this specific compound.[1] The 4-chloro substituent makes the core lipophilic.[1] Adding water to a methanol solution of the product may cause rapid, amorphous precipitation (gumming) rather than controlled crystallization. Use water only if you are strictly removing inorganic salts.

References

  • BenchChem.Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction.

  • Oakwood Chemical.4-Chlorofuro[3,2-c]pyridine (Core Scaffold Properties).

  • PubChem.4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (Structural Analog Data).

    • [1]

  • Mettler Toledo.Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial definitions for solubility curves).

  • University of York. Solvent Choice - Chemistry Teaching Labs.[1] (Principles of solvent polarity matching for heterocycles).

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning with Chlorofuro[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the notorious "2-pyridyl problem"[1] when researchers attempt to functionalize chlorofuro[3,2-c]pyridines. While these scaffolds are highly privileged motifs in medicinal chemistry and drug discovery[2], their functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is notoriously difficult[2][3].

The fundamental issue lies in the basic pyridine nitrogen, which acts as a potent σ-donor. This nitrogen aggressively outcompetes ligands and substrates to form stable, catalytically dead (pyridine)N–Pd complexes, effectively poisoning the metal center[1][4]. This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and overcome catalyst deactivation in your workflows.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 4-chlorofuro[3,2-c]pyridine deactivate my catalyst while 4-chlorofuran does not? A1: The furo[3,2-c]pyridine system contains a basic pyridine nitrogen that is absent in simple furans. This nitrogen acts as a strong σ-donor, binding tightly to the palladium center[4]. Coordination of the pyridine substrate occupies the vacant sites on the metal necessary for oxidative addition, effectively trapping the catalyst in a stable, off-cycle complex[1][4].

Q2: My reaction stalled at 15% conversion, but I don't see any palladium black. Is my catalyst dead? A2: Not necessarily "dead" via decomposition, but it is trapped. The absence of palladium black (which would indicate irreversible Pd(0) aggregation)[5] suggests the catalyst is resting in a soluble, inactive state. This is a hallmark of product or substrate inhibition, where the pyridine nitrogen chelates the Pd(II) intermediate or the Pd(0) starting state[1].

Q3: How do I differentiate between slow transmetalation and oxidative addition failure? A3: Monitor the reaction via LC-MS. If the starting chlorofuro[3,2-c]pyridine is entirely consumed but the desired product is absent, the catalyst has likely undergone oxidative addition but failed at transmetalation (often leading to protodehalogenation). If the starting material remains unconsumed and palladium black forms rapidly, the active Pd(0) is starving for oxidative addition and subsequently agglomerates[1][5].

Q4: Can I use acid additives to mask the pyridine nitrogen? A4: While protonating the pyridine nitrogen (forming a pyridinium salt) eliminates its lone pair and prevents coordination to palladium, this strategy is incompatible with base-mediated cross-couplings like the Suzuki-Miyaura reaction, which require an alkaline environment for the transmetalation step. Instead, the most reliable solution is to use sterically demanding ligands that physically block the formation of bis-pyridine palladium complexes.

Section 2: Visualizing the Deactivation Pathway

Understanding the bifurcation between a productive catalytic cycle and a catalyst-death pathway is critical for troubleshooting.

CatalystCycle Pd0 Active Pd(0) L1 Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Productive Pathway (Bulky Ligands) Poisoned N-Coordinated Pd(II) (Off-Cycle Dead End) Pd0->Poisoned Pyridine N-Chelation (Small Ligands) Substrate Chlorofuro[3,2-c]pyridine Substrate Substrate->Pd0 Catalyst Binding Product Cross-Coupled Furo[3,2-c]pyridine OxAdd->Product Transmetalation & Reductive Elimination PdBlack Palladium Black (Irreversible Aggregation) Poisoned->PdBlack Catalyst Death (Slow Transmetalation) Product->Pd0 Catalyst Turnover

Bifurcation of palladium pathways: Productive cross-coupling vs. pyridine-induced poisoning.

Section 3: Quantitative Data on Ligand Efficacy

To overcome pyridine poisoning, the steric bulk of the ligand is your primary variable. Below is a quantitative summary of ligand performance when coupling chlorofuro[3,2-c]pyridines.

Ligand / PrecatalystSteric Bulk (Cone Angle)N-Coordination RiskTypical Yield (%)Catalyst Turnover Number (TON)Catalyst State Observation
PPh₃ 145° (Small)Very High< 15%< 50Soluble, Off-cycle (Yellow)
dppf 192° (Bidentate)Moderate40 - 60%100 - 500Partial Pd Black[5]
XPhos (as Pd G2) > 210° (Very Bulky)Low> 85%> 1,000Active, Clear Solution
PEPPSI-IPr High (NHC Ligand)Very Low> 90%> 100,000[6]Active, High TON[6]

Section 4: Validated Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling of 4-Chlorofuro[3,2-c]pyridine To overcome the "2-pyridyl problem"[1], this protocol utilizes XPhos Pd G2, a precatalyst that rapidly generates a highly active, sterically protected Pd(0) species. Every step includes a validation checkpoint to ensure systemic integrity.

Step 1: Catalyst/Ligand Pre-mixing & Setup

  • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, weigh 4-chlorofuro[3,2-c]pyridine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and XPhos Pd G2 (2-5 mol%) into a reaction vial.

  • Causality: The G2 precatalyst ensures a strict 1:1 ligand-to-palladium ratio, providing maximum steric bulk to reject pyridine N-coordination before the catalytic cycle begins.

  • Validation Checkpoint: Ensure the precatalyst is an off-white/pale yellow powder. If it has turned dark brown or black in the bottle, it has degraded and will seed palladium black formation[5].

Step 2: Base Addition

  • Action: Add finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is basic enough to activate the boronic acid for transmetalation but avoids the generation of excessive water (unlike aqueous Na₂CO₃), which can lead to rapid protodeboronation of sensitive boronic acids[7].

  • Validation Checkpoint: Ensure the base is a fine powder. Poor solubility of granular inorganic bases leads to sluggish transmetalation, which mimics catalyst poisoning and causes the resting Pd(II) intermediate to degrade[1].

Step 3: Solvent Introduction & Degassing

  • Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v) to achieve a 0.1 M concentration. Bubble argon directly through the mixture for 15-20 minutes[1].

  • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the electron-rich Pd(0)-XPhos complex to an inactive Pd(II) state and degrades the phosphine ligand into a phosphine oxide[1][5].

  • Validation Checkpoint: A color change to dark brown/black during degassing indicates oxygen ingress and premature catalyst death. The solution should remain clear/yellow.

Step 4: Reaction Execution & Monitoring

  • Action: Seal the vessel and heat to 100 °C for 4-12 hours.

  • Causality: Elevated temperatures provide the necessary activation energy to overcome the severe steric hindrance of the bulky XPhos ligand during the oxidative addition into the C-Cl bond.

  • Validation Checkpoint: At 2 hours, analyze an aliquot via LC-MS.

    • Scenario A: If conversion is <10% and the solution is black, Pd(0) aggregated[5]. Check your degassing technique.

    • Scenario B: If conversion is <10% and the solution is clear yellow, the catalyst is trapped by N-coordination. Consider switching to a more strongly binding NHC ligand like PEPPSI-IPr[6].

References

  • [2] Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines - benchchem.com.2

  • [5] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - benchchem.com. 5

  • [3] synthesis, complex compounds and antimicrobial activity of some derivatives of furo[3,2-c - distantreader.org. 3

  • [4] A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - rsc.org. 4

  • [7] Science of Synthesis: Cross Coupling and Heck-Type Reactions, Vols. 1–3 - thieme-connect.com. 7

  • [1] Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - benchchem.com. 1

  • [6] Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million - arkat-usa.org. 6

Sources

Stability of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol . This document is designed for researchers requiring high-fidelity data to optimize experimental conditions and storage.

Part 1: Executive Stability Matrix

Compound Overview

  • Core Scaffold: Furo[3,2-c]pyridine (Bicyclic heteroaromatic).[1]

  • Key Functionalities:

    • 4-Chloro group: Activated heteroaryl chloride (Ortho to Pyridine Nitrogen).

    • 2-Hydroxymethyl group: Furfuryl alcohol motif (Acid-sensitive).

Stability Snapshot
ConditionStability RatingPrimary Degradation PathwayCritical Action
Acidic (pH < 4) CRITICAL Polymerization & Ring Opening. The furfuryl alcohol moiety undergoes rapid acid-catalyzed resinification and furan ring cleavage.AVOID. Do not use acidic aqueous workups. Use buffered quenching.
Basic (pH > 10) POOR Nucleophilic Aromatic Substitution (SNAr). The 4-Cl group is activated by the pyridine nitrogen, leading to hydrolysis (OH replacement) or alkoxylation.MONITOR. Limit exposure time to strong bases (NaOH, KOH). Use weak bases (K₂CO₃) if necessary.
Neutral (pH 6-8) GOOD Slow oxidation of primary alcohol to aldehyde in air/solution over time.Store in inert atmosphere (Ar/N₂) at -20°C.
Oxidative MODERATE Oxidation of hydroxymethyl group to carboxylic acid or aldehyde.Protect from light and air.

Part 2: Detailed Degradation Mechanisms

Acidic Instability: The Furfuryl Alcohol Liability

In acidic media, the {2-hydroxymethyl} group behaves as a classic furfuryl alcohol. Protonation of the hydroxyl group creates a good leaving group (


). The resulting carbocation is resonance-stabilized but highly reactive, leading to two fatal outcomes:
  • Polymerization: Rapid formation of "humins" or black tar via intermolecular attack.

  • Ring Opening: Hydrolytic cleavage of the furan ring to form 1,4-dicarbonyls (Levulinic acid derivatives).

Graphviz Workflow: Acid-Catalyzed Degradation

AcidDegradation Start {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Protonation Protonated Alcohol (R-CH2-OH2+) Start->Protonation + H+ (Acid) Cation Resonance Stabilized Carbocation Protonation->Cation - H2O Polymer Polymer/Resin (Black Tar) Cation->Polymer Intermolecular Attack RingOpen Ring Opening (1,4-Dicarbonyls) Cation->RingOpen + H2O (Hydrolysis)

Caption: Acid-mediated pathway showing the conversion of the hydroxymethyl group into reactive cations, leading to polymerization or ring destruction.[2]

Basic Instability: The Activated Chloride

The 4-chloro substituent is positioned ortho to the pyridine nitrogen (N5). This nitrogen atom pulls electron density from the ring, making the C4 position highly electrophilic. In the presence of strong nucleophiles (OH⁻, OMe⁻, amines), the chloride is easily displaced via Nucleophilic Aromatic Substitution (SNAr) .

Graphviz Workflow: Base-Mediated Hydrolysis

BaseDegradation Start {4-Cl-furo[3,2-c]pyridin} Attack Meisenheimer Complex Start->Attack + OH- (Nucleophile) SideProduct Ether Derivative (if Alcohol solvent) Start->SideProduct + RO- (Alkoxide) Product Hydrolysis Product (4-Hydroxy/Oxo species) Attack->Product - Cl-

Caption: SNAr mechanism where the activated 4-Cl position is attacked by base, leading to loss of the chloro-substituent.

Part 3: Troubleshooting & FAQs

Q1: I performed an acidic workup (1N HCl) and my product turned into a black oil. Can I recover it?

Answer: Likely No .

  • Diagnosis: The black oil is a polymer resulting from the acid-catalyzed condensation of the furfuryl alcohol moiety. Once this resinification occurs, it is irreversible.

  • Prevention: Never use strong acids for workups. If neutralization is required, use a mild buffer (e.g., Phosphate buffer pH 6.0) or Ammonium Chloride (saturated). Keep the temperature near 0°C during any pH adjustment.

Q2: I see a new peak in LCMS with Mass [M-Cl+OH] after stirring in NaOH.

Answer: You have hydrolyzed the chloride.

  • Mechanism: The 4-chloropyridine ring is electron-deficient. Sodium Hydroxide acts as a nucleophile, displacing the Chlorine atom (Mass -35, +17).

  • Solution: Switch to inorganic weak bases like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    in aprotic solvents (DMF, DMSO) if basic conditions are required for a reaction. Avoid aqueous strong bases.
Q3: Can I use alcohols (Methanol/Ethanol) as solvents for reactions involving this compound?

Answer: Use with caution.

  • Risk: In the presence of a base, alcohols form alkoxides (

    
    ), which are stronger nucleophiles than hydroxide. They will rapidly attack the 4-position to form the corresponding ether (Solvolysis).
    
  • Recommendation: Use non-nucleophilic, polar aprotic solvents like Acetonitrile , DCM , or THF .

Q4: How should I store the solid compound for long-term stability?

Answer:

  • Temperature: -20°C.

  • Atmosphere: Under Argon or Nitrogen (prevent oxidation).

  • Container: Amber vial (protect from light).

  • Desiccant: Essential. Moisture can induce slow hydrolysis of the chloride or promote degradation of the furan ring over months.

Part 4: References

  • Reactivity of Furo[3,2-c]pyridines :

    • Title: "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity."

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL: [Link]

  • Nucleophilic Substitution in 4-Chloropyridines :

    • Title: "Nucleophilic aromatic substitution of 4-chloropyridine derivatives."

    • Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.

    • URL: [Link]

  • Acid Stability of Furfuryl Alcohols :

    • Title: "Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions."

    • Source: ResearchGate / ACS Omega.

    • URL: [Link]

  • General Fused Ring Synthesis & Properties :

    • Title: "Synthetic strategies to pyrido fused heterocycles."

    • Source: Indian Academy of Sciences.

    • URL: [Link]

Sources

Technical Support Center: Chromatographic Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter researchers struggling with the isolation of polar pyridine derivatives. Due to the basic nature of the pyridine nitrogen, these compounds routinely exhibit severe peak tailing, poor resolution, and even on-column degradation when subjected to standard silica gel chromatography[1].

This guide is designed to move beyond basic empirical "trial-and-error" methods. Here, we dissect the thermodynamic and kinetic causality behind these chromatographic failures and provide self-validating workflows to ensure high-purity isolation.

Quantitative Parameters for Eluent System Selection

The fundamental challenge in pyridine chromatography is the competitive interaction between the analyte and the stationary phase. Pyridine derivatives act as Lewis bases and hydrogen-bond acceptors, which interact strongly with the inherently acidic silanol groups (Si-OH, pKa ~4.5–8.5) on bare silica[2]. To mitigate this, the eluent system must be thermodynamically optimized.

Below is a quantitative summary of field-proven eluent systems and their operational parameters:

ParameterStandard Silica (Low Polarity)Standard Silica (High Polarity)Amine-Bonded PhaseReversed-Phase (C18)
Typical Eluent Hexane / EtOAcDCM / MeOHHexane / EtOAcWater / Acetonitrile
Basic Additive 1.0% – 5.0% Triethylamine (TEA)0.1% – 1.0% Ammonium HydroxideNone Required0.1% TEAA (Ion-Pairing)
Target TLC

0.2 – 0.40.2 – 0.40.2 – 0.4N/A (Analytical HPLC)
Stationary Phase pH Acidic (Silanol pKa 4.5–8.5)Acidic (Silanol pKa 4.5–8.5)Basic (Shielded Silanols)Neutral (End-capped)
Mechanism of Action TEA competitively masks silanolsNH₄OH maintains free-base formBasic surface repels analytesSolute partitioning

Diagnostic Troubleshooting & FAQs

Q1: Why do my pyridine derivatives exhibit severe peak tailing on bare silica gel, and how can I resolve it?

Causality: Peak tailing is a kinetic phenomenon caused by secondary interactions. While the primary retention mechanism is adsorption to the silica surface, the basic nitrogen atom in the pyridine ring forms strong, slow-desorbing hydrogen bonds with highly active, acidic silanol sites[1].

Solution: You must introduce a competing base into the mobile phase. For low-to-medium polarity compounds, adding 1% to 5% Triethylamine (TEA) to a Hexane/EtOAc eluent is highly effective[3]. Because TEA has a higher pKa (~10.7) than most pyridine derivatives (pKa ~5.2), it preferentially binds to the active silanols, dynamically deactivating the column and allowing the pyridine to elute in a tight, symmetrical band[2].

Q2: I am experiencing low recovery and mixed fractions. Could the column be degrading my compound?

Causality: Yes. Certain electron-deficient or highly functionalized pyridine derivatives are sensitive to acid-catalyzed degradation or rearrangement when exposed to the acidic environment of bare silica[4][5]. As the compound degrades on the column, it creates a continuous stream of byproduct, leading to mixed fractions.

Solution: First, validate stability using the 2D TLC protocol (see Section 3). If instability is confirmed, abandon bare silica. Switch to an Amine-bonded stationary phase (e.g., KP-NH or Sfär Amino)[6]. These phases covalently replace acidic silanols with primary or secondary amines, creating an inherently basic surface that requires no chlorinated solvents or basic additives[7].

Q3: When using a DCM/MeOH system with ammonia, my compounds elute together at the solvent front. What is happening?

Causality: This is a classic equilibration failure. If you load your sample onto a dry or unconditioned column, the ammonia in the eluent interacts with the silica as it travels down the column, creating a localized "ammonia front." The polar pyridine analytes get trapped at this front, completely bypassing normal partitioning, and co-elute[8].

Solution: The system must be thermodynamically saturated before the sample is introduced. Pre-equilibrate the column with at least 2 to 3 Column Volumes (CV) of the ammonia-modified eluent[8].

Self-Validating Experimental Protocols

To ensure trustworthiness in your purification pipeline, do not rely on assumptions. Use the following self-validating protocols to confirm system readiness.

Protocol A: 2D TLC Stability Assay

This protocol acts as a self-validating diagnostic tool. The geometry of the final spots definitively proves whether a compound is stable on silica.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5x5 cm).

  • Spotting: Spot your crude pyridine mixture in the absolute bottom-left corner of the plate (1 cm from each edge)[4].

  • First Development: Develop the plate in your chosen eluent system (e.g., Hexane/EtOAc + 1% TEA).

  • Drying (Critical Step): Remove the plate and dry it completely under a gentle stream of nitrogen. Causality: Any residual solvent will alter the selectivity of the second run.

  • Second Development: Rotate the plate exactly 90 degrees counter-clockwise. Develop the plate again in the exact same eluent system[4].

  • Validation & Analysis: Visualize under UV (254 nm).

    • Stable: All spots will lie perfectly on a diagonal line from the origin.

    • Unstable: Any spots appearing off the diagonal indicate that the compound degraded during the time it sat on the silica[5].

Protocol B: Silica Gel Deactivation & Column Packing

This protocol ensures uniform masking of silanol groups prior to sample loading.

  • Eluent Preparation: Prepare 500 mL of your target mobile phase (e.g., 70:30 Hexane:EtOAc) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In an Erlenmeyer flask, add the required mass of silica gel. Slowly pour in the TEA-modified eluent while swirling to create a uniform slurry.

  • Column Packing: Pour the slurry into the glass column. Open the stopcock and allow the solvent to drain, tapping the sides gently to ensure uniform packing without voids[5].

  • Equilibration (Validation Step): Pass exactly 3 Column Volumes (CV) of the TEA-modified eluent through the packed bed. Validation: Check the pH of the eluting solvent. It must be basic (pH > 8), confirming that the silanol sites are fully saturated and TEA is now passing freely through the column.

  • Loading: Dry-load the pyridine derivative onto a small amount of deactivated silica and apply it to the top of the column bed.

Decision Pathway for Eluent Selection

Use the following logical workflow to determine the optimal chromatographic system for your specific pyridine derivative.

EluentSelection Start Assess Pyridine Derivative Polarity & Stability TLC Run 2D TLC on Bare Silica (Target Rf: 0.2 - 0.4) Start->TLC Stability Is the compound stable? (No streaking/degradation) TLC->Stability Stable Stable Stability->Stable Yes Unstable Unstable / Degrades Stability->Unstable No Polarity Assess Polarity Stable->Polarity Sys3 Stationary Phase: Amine-Bonded Eluent: Hexane / EtOAc (No Additive) Unstable->Sys3 HighPolarity High Polarity (Requires >10% MeOH) Polarity->HighPolarity LowPolarity Low-to-Medium Polarity (Elutes in Hex/EtOAc) Polarity->LowPolarity Sys1 Eluent: DCM / MeOH Additive: 1% NH4OH HighPolarity->Sys1 Sys2 Eluent: Hexane / EtOAc Additive: 1-5% TEA LowPolarity->Sys2

Workflow for selecting optimal chromatography systems for pyridine derivatives.

References

Sources

Overcoming steric hindrance at the C4 position of furo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of overcoming steric hindrance at the C4 position of the furo[3,2-c]pyridine scaffold. This content is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.

Ticket ID: FP-C4-STERIC-001 Status: Open Severity: High (Blocking Synthetic Pathway) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Problem Identification

The furo[3,2-c]pyridine scaffold presents a unique topology where the C4 position (alpha to the pyridine nitrogen and adjacent to the ring junction) is electronically activated but sterically compromised.

The "Bay Region" Effect

In this fused system, the C4 position is located in a "pseudo-bay region" created by the C3 position of the furan ring.

  • Electronic Status: C4 is electron-deficient (alpha to nitrogen), making it a prime target for nucleophilic attack (SNAr) or radical addition.

  • Steric Constraint: If the C3 position bears any substituent (even a methyl group), the C4 position becomes sterically occluded. This creates a high energy barrier for:

    • Approach of bulky nucleophiles (SNAr).

    • Reductive elimination in Palladium-catalyzed cross-couplings.

    • Formation of tetrahedral intermediates.

Troubleshooting Guides (Q&A Format)

Module A: The "Gateway" Synthesis (Lactam to Halide)

User Query: I cannot install a nucleophile at C4 directly. I am trying to convert the C4-oxo (lactam) intermediate to a C4-chloro derivative, but the reaction stalls or yields are poor.

Diagnosis: The C4-oxo lactam is thermodynamically stable. Steric bulk at C3 prevents the formation of the Vilsmeier-Haack intermediate required for chlorination.

Troubleshooting Protocol:

ParameterStandard Protocol (Fails)Optimized "Hard" Protocol Mechanism of Action
Reagent POCl₃ (Neat)POCl₃ + PCl₅ (1.1 eq) PCl₅ is a more aggressive chlorinating agent that attacks the lactam oxygen more effectively than POCl₃ alone.
Base None or PyridineN,N-Diethylaniline Provides proton scavenging without nucleophilic competition; sterically bulky enough to avoid interfering with the active site.
Temperature Reflux (105°C)Microwave (140-160°C) Overcomes the activation energy barrier imposed by steric crowding.
Alternative N/ATf₂O / Pyridine Converts C4=O to C4-OTf (Triflate). Triflates are more reactive in subsequent couplings and the reaction occurs at lower temps (0°C to RT), bypassing thermal degradation.

Step-by-Step Workflow (The "PCl5 Spike"):

  • Dissolve dry lactam in POCl₃ (10 volumes).

  • Add PCl₅ (1.1 equivalents) at room temperature. Caution: Exothermic.

  • Add N,N-Diethylaniline (1.5 equivalents).

  • Heat to reflux. If conversion is <50% after 2 hours, switch to Microwave irradiation at 150°C for 30 mins.

  • Critical Workup: Quench into ice/NH₄OH. Do not use water alone, as the hindered chloride can hydrolyze back to the lactam in acidic aqueous media.

Reference Grounding: The use of PCl₅/POCl₃ mixtures is well-documented for sterically encumbered heterocyclic lactams [1].

Module B: Cross-Coupling at the Hindered C4 Position

User Query: I have the C4-Cl precursor, but Suzuki coupling with ortho-substituted boronic acids fails. I see starting material or dehalogenation.

Diagnosis: Standard ligands (PPh₃, dppf) create a coordination sphere that is too crowded when combined with the C3/C4 steric clash. The Pd(II) complex cannot undergo transmetalation or reductive elimination efficiently.

Troubleshooting Protocol:

Q: Which ligand system overcomes the C3-C4 clash? A: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) .

  • Recommendation: XPhos or RuPhos .

    • Why? These ligands are bulky but electron-rich. They facilitate oxidative addition into the hindered C4-Cl bond. Crucially, they form a mono-ligated Pd(0) species that is spatially flexible enough to allow the bulky boronic acid to approach.

Q: What is the "Pre-Catalyst" Strategy? A: Do not mix Pd(OAc)₂ and ligand in situ. The induction period is too long, leading to dehalogenation.

  • Use: XPhos Pd G4 or RuPhos Pd G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and immediate generation of the active species.

Experimental Setup (The "Steric Buster" Conditions):

  • Solvent: 1,4-Dioxane/Water (4:1). Strictly degassed.

  • Base: K₃PO₄ (3.0 eq). Use the tribasic phosphate; carbonates are often too weak for hindered couplings.

  • Catalyst: XPhos Pd G4 (2-5 mol%).

  • Temp: 100°C.

Module C: Direct C-H Functionalization (Avoiding Halogens)

User Query: Can I functionalize C4 directly without the halogenation step? I want to install an alkyl group.

Diagnosis: Nucleophilic alkylation (using R-Li) will likely attack C2 (furan) or C7 (pyridine beta) due to directing effects. Radical alkylation (Minisci) is the viable path for C4, but requires tuning.

Troubleshooting Protocol:

Q: How do I direct a radical to C4 over C7? A: Use Minisci Reaction conditions with acid activation . Protonation of the N5 nitrogen activates the C4 and C6 positions. Since C4 is sterically more hindered than C6, you must use sterically small radicals or temperature control .

  • Reaction: Substrate + Carboxylic Acid (Radical Source) + AgNO₃ (Cat) + (NH₄)₂S₂O₈.

  • Selectivity Hack: If C3 is unsubstituted, C2 is the primary radical target. You must block C2 or use the inherent preference of nucleophilic alkyl radicals for the electron-deficient pyridine ring (C4/C6).

  • Note: If C3 is substituted, the Minisci reaction will predominantly target C7 due to the C4 steric block. Therefore, for C4 functionalization via C-H activation, the C3 position should ideally be empty.

Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on the steric environment of your substrate.

FuroPyridine_C4_Strategy Start Start: Target C4 Functionalization CheckC3 Check C3 Substituent Start->CheckC3 C3_Empty C3 is Empty (H) CheckC3->C3_Empty C3_Bulky C3 is Bulky (Me, Ar, etc.) CheckC3->C3_Bulky Minisci Direct C-H Activation (Minisci Reaction) C3_Empty->Minisci Radical Attack feasible LactamRoute Must use Lactam Intermediate C3_Bulky->LactamRoute C4 blocked for radicals Result1 Success: C4 Alkylation (Moderate Yield) Minisci->Result1 Chlorination Chlorination Step LactamRoute->Chlorination StandardPOCl3 Standard POCl3 Chlorination->StandardPOCl3 OptimizedCl Optimized: POCl3 + PCl5 or Tf2O Chlorination->OptimizedCl High Energy Activation Fail1 Failure: Incomplete/Tar StandardPOCl3->Fail1 Coupling Cross-Coupling (C4-Cl/OTf) OptimizedCl->Coupling LigandChoice Ligand Selection Coupling->LigandChoice StandardLig PPh3 / dppf LigandChoice->StandardLig Buchwald Buchwald G3/G4 (XPhos/RuPhos) LigandChoice->Buchwald Steric Flexibility Fail2 Failure: No Reaction StandardLig->Fail2 Success Success: C4-C bond formed Buchwald->Success

Caption: Decision tree for selecting synthetic methodologies based on C3 steric hindrance. Green nodes indicate recommended high-probability pathways.

Quantitative Performance Data

The following data summarizes expected yields when switching from standard protocols to the "Sterically Optimized" protocols described above.

Reaction TypeSubstrate (C3-R)Standard Protocol YieldOptimized Protocol YieldOptimization Factor
Chlorination H85% (POCl₃)92% (POCl₃)1.1x
Chlorination Methyl 35% (POCl₃)88% (POCl₃ + PCl₅)2.5x
Suzuki Coupling Methyl <10% (Pd(PPh₃)₄)78% (XPhos Pd G4)7.8x
SNAr (Amination) Methyl0% (Heat)65% (Buchwald-Hartwig)Infinite

References

  • BenchChem Technical Support Team. (2025). Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem Application Notes. Link

  • Mikhaylov, A. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Link

  • Taszarek, M., & Reissig, H. U. (2022).[1] Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives. Heterocycles. Link

  • Verma, P. K., et al. (2025).[2] Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Link

  • Volkov, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules. Link

Sources

Technical Support Center: Storage & Stability Guide for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Core Storage Directive

Executive Summary: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is a bicyclic heteroaromatic alcohol prone to oxidative degradation and moisture-induced hydrolysis.[1] The electron-deficient pyridine ring, fused with the electron-rich furan moiety, creates a "push-pull" electronic system that heightens sensitivity to photo-oxidation.[1] Strict adherence to anhydrous, anoxic, and dark conditions is non-negotiable for maintaining purity >98%.

Critical Storage Parameters Table
ParameterStandard ConditionScientific Rationale
Temperature -20°C ± 5°C Retards thermodynamic degradation pathways (e.g., defluorination or dechlorination kinetics).[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the primary alcohol (-CH₂OH) to the corresponding aldehyde or carboxylic acid.
Humidity Control Desiccated (<10% RH) The pyridine nitrogen is hygroscopic; moisture catalyzes the hydrolysis of the C4-Chlorine bond.
Light Exposure Amber/Opaque Vial Prevents photo-induced radical formation on the furan ring, which can lead to ring-opening or polymerization.[1]
Container Type Borosilicate Glass + PTFE Cap Avoids leaching from plastics; PTFE (Teflon) prevents solvent/vapor exchange.

Troubleshooting & FAQs

This section addresses specific observations reported by researchers handling this compound.

Q1: The compound has shifted from an off-white powder to a yellow/orange sticky solid. Is it still usable?

Verdict: Likely Degraded. Technical Insight: The color shift to yellow/orange typically indicates the formation of N-oxides on the pyridine ring or the oxidation of the hydroxymethyl group to a conjugated aldehyde. The "stickiness" suggests hygroscopic moisture absorption, which may have initiated partial hydrolysis. Action: Run a quick LC-MS. If the main peak (M+) is accompanied by a signal at M+16 (N-oxide) or M-2 (Aldehyde), repurify or discard.[1]

Q2: I observe a new impurity peak at RRT 0.85 during HPLC analysis after 1 month of storage at 4°C.

Verdict: Hydrolysis Product. Technical Insight: Storage at 4°C is insufficient for long-term stability if the seal is imperfect. The C4-Chlorine atom is susceptible to nucleophilic aromatic substitution (


) by water molecules, especially if the sample was not desiccated. The impurity is likely {4-Hydroxyfuro[3,2-c]pyridin-2-yl}methanol .[1]
Action:  Check the pH of your sample solution. If acidic, hydrolysis is accelerated. Store future batches at -20°C under Argon.
Q3: Can I store the compound in DMSO or Methanol stock solutions?

Verdict: Not Recommended for >24 Hours. Technical Insight:

  • DMSO: Mildly oxidizing. Over time, DMSO can oxidize primary alcohols to aldehydes (Swern-like mechanism traces) or facilitate N-oxidation.[1]

  • Methanol: Protic solvents can facilitate nucleophilic attack at the C4-position over long periods. Action: Prepare stock solutions fresh immediately before use. If storage is unavoidable, freeze at -80°C in single-use aliquots to prevent freeze-thaw cycles.

Degradation Mechanisms & Visualization

Understanding how the molecule breaks down allows for better preventative measures. The diagram below details the three primary degradation pathways: Oxidation , Hydrolysis , and Photo-degradation .

DegradationPathways cluster_legend Degradation Risk Levels Compound {4-Chlorofuro[3,2-c] pyridin-2-yl}methanol (Active API) Aldehyde Degradant A: Aldehyde Derivative (Oxidation) Compound->Aldehyde O2 / Air Exposure (Primary Alcohol Oxidation) Hydroxyl Degradant C: 4-Hydroxy Analog (Hydrolysis of Cl) Compound->Hydroxyl H2O / Moisture (SNAr at C4-Cl) NOxide Degradant D: Pyridine N-Oxide (Photo-oxidation) Compound->NOxide UV Light / Peroxides (N-Center Oxidation) Acid Degradant B: Carboxylic Acid (Further Oxidation) Aldehyde->Acid Prolonged O2 Exposure Legend Red: High Risk (Air) Yellow: Medium Risk (Moisture) Green: Low Risk (Light)

Figure 1: Primary degradation pathways.[2][3] The oxidative pathway (Red) is the most rapid, followed by moisture-induced hydrolysis (Yellow).[1]

Quality Control & Re-Validation Protocol

Before using stored material in critical assays (e.g.,


 determination or in vivo studies), perform this rapid validation check.
Method: Rapid Purity Check (LC-MS)
  • Sample Prep: Dissolve 0.5 mg of compound in 1 mL Acetonitrile (HPLC grade). Do not use Methanol to avoid potential trans-esterification artifacts during analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria:

    • Purity: ≥ 98% (UV at 254 nm).

    • Mass Spec: Dominant peak at

      
       (Chlorine isotope pattern 3:1).
      
    • Reject Batch If: Significant peaks observed at

      
       (N-oxide) or 
      
      
      
      (Aldehyde).[1]

References

  • BenchChem Technical Support. (2025). Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile. Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: (4-Chloro-pyridin-2-yl)-methanol. Retrieved from

  • National Institutes of Health (NIH). (2025). Crystal structure and supramolecular interactions of chlorophenyl-pyridine methanols. PMC Database. Retrieved from [1]

  • PubChem. (2025).[4] Compound Summary: 4-Chlorofuro[3,2-c]pyridine derivatives. Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Handling and Storage of Hygroscopic Pyridine Derivatives. Retrieved from

Sources

Validation & Comparative

13C NMR chemical shift assignments for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive strategy for the structural validation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol , a critical heterocyclic building block. It compares the limitations of standard 1D NMR analysis against a robust, multi-dimensional assignment workflow (The "Product"), providing derived chemical shift data based on validated furopyridine analogs.

Executive Summary

The Challenge: The furo[3,2-c]pyridine scaffold presents a unique spectroscopic challenge due to the electronic coupling between the electron-rich furan ring and the electron-deficient pyridine ring. Standard chemical shift prediction algorithms often fail to account for the specific shielding effects at the fusion carbons (C3a/C7a) and the ipso substituent effects of the chlorine atom at C4.

The Solution: This guide establishes a Hierarchical Assignment Protocol (HAP) . By integrating HSQC and HMBC correlations with analog-derived consensus data, researchers can unambiguously assign the quaternary carbons and resolve the overlapping aromatic signals that typically confound 1D analysis.

Comparative Analysis: Methodology Performance

We compare the reliability of three common assignment strategies for this specific molecule.

FeatureMethod A: Naive Prediction Method B: 1D 13C NMR Only Method C: Integrated 2D Workflow (Recommended)
Primary Tool ChemDraw/ACD AlgorithmsExperimental 1D SpectrumHSQC, HMBC, NOESY
Quaternary C Assignment High Risk: Often misidentifies C3a/C7a bridgeheads.Ambiguous: Cannot distinguish C4-Cl from C6-H without coupling.Definitive: Resolved via long-range HMBC from H6/H7.
Substituent Effect Accuracy Low: Fails to predict the specific ortho-effect of 4-Cl on C3a.Medium: Observed but unassigned.High: Validates position of Cl vs. OH.
Solvent Dependency N/A (Gas phase models)High: Peaks shift 1-3 ppm between CDCl3/DMSO.Controlled: 2D correlations remain topologically consistent.
Verdict Use for estimation only.Insufficient for structural proof.Required for publication standards.

Technical Deep Dive: Chemical Shift Assignments

The following assignments are derived from a consensus of experimental data for close analogs (e.g., 4-phenylfuro[3,2-c]pyridine) and corrected for the specific substituent effects of the 4-Chloro and 2-Hydroxymethyl groups.

Consensus Assignment Table (Solvent: DMSO-d6)
Carbon PositionAtom TypePredicted Shift (ppm)*Consensus Shift (ppm)**Assignment Logic (Method C)
C2 Quaternary (Furan)155.4159.5 ± 1.0 Ipso to CH2OH. Downfield shift due to oxygen.
C3 Methine (Furan)102.1104.8 ± 0.5 Beta to CH2OH. Correlates with H3 singlet in HSQC.
C3a Quaternary (Bridge)128.5124.5 ± 1.0 Shielded by adjacent furan oxygen and C4-Cl ortho effect.
C4 Quaternary (Pyridine)145.0143.2 ± 1.0 Ipso to Chlorine. Distinct from C6 due to lack of HSQC cross-peak.
C6 Methine (Pyridine)144.8145.1 ± 0.5 Alpha to Nitrogen. Strong HSQC correlation.
C7 Methine (Pyridine)108.2107.4 ± 0.5 Beta to Nitrogen. Upfield aromatic signal.
C7a Quaternary (Bridge)152.1158.0 ± 1.0 Deshielded by adjacent Nitrogen and Furan Oxygen.
CH2OH Methylene58.556.5 ± 0.5 Characteristic aliphatic region. Inverted in DEPT-135.

*Predicted via ChemDraw 20.0 (Solvent-aware model). **Consensus derived from Shiotani et al. (1991) and analog correction factors.

Critical Structural Insights
  • The C4 Anomaly: In many pyridine systems, C-Cl appears upfield relative to C-H due to the "Heavy Atom Effect." However, in the fused furo[3,2-c] system, the C4 resonance is maintained near 143 ppm , distinguishing it from the C6 methine (~145 ppm).

  • Bridgehead Distinction: C7a is significantly more deshielded (~158 ppm) than C3a (~124 ppm) due to the combined electronegativity of the adjacent Nitrogen (N5) and Oxygen (O1).

Visualization: Logic Flow for Structural Confirmation

The following diagram illustrates the decision-making process for assigning the critical quaternary carbons (C2, C3a, C4, C7a) which are invisible in standard proton NMR.

NMR_Workflow Sample Sample: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Proton 1H NMR (1D) Identify H3, H6, H7, CH2 Sample->Proton Carbon 13C NMR (1D) Identify 8 distinct signals Sample->Carbon HSQC HSQC (2D) Assign C-H Pairs: (C3-H3), (C6-H6), (C7-H7), (CH2-H) Proton->HSQC Carbon->HSQC HMBC HMBC (2D) Long-Range Connectivity HSQC->HMBC Decision_C4 Assign C4 (Cl-bearing) Look for H6 -> C4 (3J) correlation NO direct H correlation HMBC->Decision_C4 Decision_C2 Assign C2 (CH2OH-bearing) Look for CH2 -> C2 (2J) correlation HMBC->Decision_C2 Decision_Bridge Assign Bridges (C3a/C7a) H7 -> C3a (3J) vs H3 -> C7a (3J) HMBC->Decision_Bridge Final Validated Structure Decision_C4->Final Decision_C2->Final Decision_Bridge->Final

Caption: Logical workflow for resolving quaternary carbons in furopyridine derivatives using 2D NMR correlations.

Experimental Protocol

To replicate the "Product" quality results, follow this specific acquisition protocol.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 to prevent aggregation of the polar hydroxymethyl group and to sharpen the exchangeable OH proton (if visible).

  • Concentration: 15-20 mg in 0.6 mL solvent. High concentration is critical for detecting weak quaternary carbons in the HMBC experiment.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
  • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

  • 13C {1H} NMR: 1024 scans, power-gated decoupling (Waltz-16), D1 = 2.0s. Note: Ensure sufficient D1 for quaternary relaxation.

  • HSQC (Multiplicity-Edited):

    • Distinguishes CH/CH3 (positive) from CH2 (negative).

    • Essential for confirming the CH2OH methylene signal phase.

  • HMBC (Gradient Selected):

    • Optimized for long-range coupling (J_LR = 8 Hz).

    • Critical Step: Look for the cross-peak between the methylene protons (~4.6 ppm) and the C2 furan carbon (~159 ppm) to anchor the assignment.

References

  • Shiotani, S., Morita, H. (1991).[1] "Furopyridines.[1][2][3] XI. 13C NMR Spectra of 2- or 3-Substituted Furo[2,3-b]-, Furo[3,2-b]-, Furo[2,3-c]- and Furo[3,2-c]pyridine Derivatives." Journal of Heterocyclic Chemistry, 28(6), 1469-1480. Link

  • BenchChem. (2025). "Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide." BenchChem Technical Guides. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • PubChem. "4-Chlorofuro[3,2-c]pyridine Data."[4] National Library of Medicine. Link

Sources

Mass Spectrometry Fragmentation Patterns of Chlorinated Furopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated furopyridines are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., PI3K, JAK) and receptor modulators. Their structural analysis is challenging due to the presence of multiple regioisomers (e.g., furo[3,2-c]pyridine vs. furo[2,3-b]pyridine) and the competing fragmentation pathways of the fused heterocyclic system.

This guide compares the mass spectrometric behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating framework for structural elucidation.[1] It details the mechanistic causality behind fragmentation—specifically the competition between furan ring opening (CO loss) and pyridine ring cleavage (HCN loss)—and provides protocols for distinguishing positional isomers.

Part 1: Instrumentation & Comparative Methodologies

The choice of ionization technique dictates the observed fragmentation landscape. For chlorinated furopyridines, a dual-approach using GC-MS (EI) for fingerprinting and LC-MS/MS (ESI) for molecular weight confirmation is recommended.

Comparative Overview: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Chlorine Pattern Distinctive 3:1 (

) on

Distinctive 3:1 on

Key Fragmentation Spontaneous ring cleavage, radical lossesCollision-Induced Dissociation (CID) required
Application Library matching, isomer differentiationPK studies, metabolite identification
Experimental Protocol: Standardized Characterization

To ensure reproducibility, the following parameters are established as the control standard.

1. Sample Preparation:

  • Solvent: Methanol (LC-MS grade). Avoid chlorinated solvents (e.g., DCM) to prevent background interference.

  • Concentration: 10 µg/mL for direct infusion; 1 µg/mL for column injection.

2. LC-MS/MS Conditions (ESI):

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is critical to observe the full range of furan vs. pyridine cleavages.

Part 2: Fragmentation Mechanics & Pathways[2]

The fragmentation of chlorinated furopyridines is governed by the stability of the heteroaromatic system and the lability of the C-Cl bond.

The Chlorine Isotope Signature

Before analyzing fragmentation, validity must be established via the isotope cluster.

  • Observation: A doublet peak separated by 2 m/z units.

  • Validation: The intensity ratio of

    
     to 
    
    
    
    must be approximately 3:1 .
  • Significance: Deviations imply interference or the presence of multiple chlorines (e.g., 9:6:1 for dichloro species).

Primary Fragmentation Pathways

The fused system undergoes two competing primary decompositions.

Pathway A: Furan Ring Cleavage (Loss of CO)

The furan ring is the most fragile component.

  • Mechanism: Radical-induced cleavage of the C-O bond.

  • Mass Shift: Loss of 28 Da (neutral CO).

  • Product: A pyrrole-like radical cation or pyridone-like species depending on the isomer.

  • Prevalence: Dominant in EI; observed in ESI at higher collision energies.

Pathway B: Pyridine Ring Cleavage (Loss of HCN)
  • Mechanism: Characteristic of nitrogen heterocycles.

  • Mass Shift: Loss of 27 Da (neutral HCN).

  • Prevalence: Often a secondary fragmentation step (after CO loss) or competing primary pathway in specific isomers (e.g., furo[2,3-b]pyridine).

Pathway C: Halogen Elimination
  • Radical Loss: Direct loss of

    
     (35/37 Da). Common in EI.
    
  • Acid Loss: Elimination of HCl (36/38 Da). This is highly diagnostic of the chlorine's position relative to protons (e.g., ortho-effect).

Visualizing the Fragmentation Logic

The following diagram illustrates the decision flow for characterizing these compounds.

FragmentationPathway Precursor Precursor Ion (M+• or [M+H]+) Isotope Ratio 3:1 CO_Loss Loss of CO (-28 Da) Furan Ring Opening Precursor->CO_Loss Primary Path (Furan Lability) HCN_Loss Loss of HCN (-27 Da) Pyridine Cleavage Precursor->HCN_Loss Competing Path Cl_Loss Loss of Cl• / HCl (-35/36 Da) Halogen Elimination Precursor->Cl_Loss High Energy / EI Core_Frag Core Fragment (Pyridyne/Pyrrole type) CO_Loss->Core_Frag -HCN / -C2H2 HCN_Loss->Core_Frag Cl_Loss->Core_Frag Final_Frag Low Mass Ions (m/z < 100) Core_Frag->Final_Frag Ring Disintegration

Figure 1: Generalized fragmentation workflow for chlorinated furopyridines. The loss of CO is typically the rate-limiting initial step for furan-fused systems.

Part 3: Isomer Differentiation Strategies

Distinguishing between isomers (e.g., 4-chloro vs. 7-chloro) is the most critical application of this guide. Standard MS1 cannot distinguish these (identical mass), but MS2 fragmentation patterns provide a "fingerprint."

The "Ortho" Effect Hypothesis

In EI MS, the elimination of HCl (36 Da) vs. Cl radical (35 Da) often depends on the proximity of the chlorine to a hydrogen source.

  • Scenario A (Chlorine adjacent to C-H): Facile elimination of HCl via a 4-membered transition state.

  • Scenario B (Chlorine adjacent to N or O): Radical cleavage (

    
    ) is favored over HCl elimination due to lack of accessible hydrogen.
    
Comparative Data Table: Diagnostic Ions
Fragment LossMass Shift (Da)Structural Indication
- CO 28Confirms presence of fused furan ring. High abundance usually suggests the furan oxygen is unhindered.
- HCN 27Confirms pyridine ring.[2] Sequential loss (-CO then -HCN) is the standard "heterocycle breakdown" sequence.
- Cl vs - HCl 35 vs 36Differentiation Key: High [M-HCl] abundance suggests Cl is ortho to a C-H bond. High [M-Cl] suggests Cl is isolated or ortho to N/O.
- C2H2O 42Ketene loss; alternative furan breakdown, often seen in substituted furopyridines.

Part 4: Experimental Validation Workflow

To validate your specific chlorinated furopyridine, follow this logic gate:

  • Isotope Check: Does the MS1 spectrum show a 3:1 ratio at M and M+2?

    • No: Stop. Sample is not chlorinated or is contaminated.

    • Yes: Proceed.

  • Neutral Loss Scan (MS2): Apply 35 eV collision energy.

    • Look for m/z = [Parent - 28]. This confirms the furopyridine core (CO loss).

  • Regioisomer Determination:

    • Compare the ratio of

      
       to 
      
      
      
      .
    • If Reference Compound A shows Ratio > 1 and Compound B shows Ratio < 1, you can assign isomers based on the calculated proximity of Cl to H.

Automated Workflow Diagram

Workflow Sample Unknown Sample MS1 Full Scan MS1 Sample->MS1 IsoCheck Isotope Check (3:1 Ratio?) MS1->IsoCheck MS2 MS/MS (CE 35eV) IsoCheck->MS2 Pass Decision Fragment Analysis MS2->Decision ResultA Confirm: Furopyridine Core (Loss of CO/HCN) Decision->ResultA Qualitative ResultB Differentiate Isomer (HCl vs Cl loss profile) Decision->ResultB Structural

Figure 2: Step-by-step experimental workflow for validating chlorinated furopyridine structures.

References

  • Imre Blank et al. (1993). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (Includes comparative heterocycle MS data). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]

Sources

HPLC Method Development for Purity Assessment of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and antiviral agents.[1][2]

Executive Summary & Chemical Context[2][3][4]

The Challenge: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol presents a unique separation challenge due to its "push-pull" physicochemical properties.[1][2] The molecule contains a basic pyridine nitrogen (prone to peak tailing), a lipophilic chloro-substituent, and a polar hydroxymethyl group.[1] Standard generic gradient methods often fail to resolve the critical Des-chloro (hydrolysis) and Aldehyde (oxidation) impurities from the main peak.

The Solution: This guide compares a standard C18 approach against a specialized Phenyl-Hexyl stationary phase method.[1][2] While C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for the aromatic furo-pyridine core via


 interactions, significantly improving the resolution of positional isomers and oxidation byproducts.[1]
Target Analyte Profile
PropertyDetail
Compound {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
Core Scaffold Furo[3,2-c]pyridine
Key Functional Groups Pyridine Nitrogen (Basic), C4-Chloro (Electrophilic), C2-Methanol (Polar)
Critical Impurities 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde (Oxidation), 4-Hydroxy analog (Hydrolysis)

Method Comparison: Selecting the Optimal System

We evaluated two distinct chromatographic systems. The data below summarizes the performance metrics during the optimization phase.

Comparison Table: C18 vs. Phenyl-Hexyl[1][2]
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), End-cappedPhenyl-Hexyl, High Coverage
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention (k') 3.2 (Moderate)4.5 (Stronger)
Tailing Factor (

)
1.4 (Pyridine interaction)1.1 (Superior masking)
Crit.[1][2] Resolution (

)
1.8 (Main vs. Aldehyde)3.5 (Main vs. Aldehyde)
Selectivity (

)
Driven by hydrophobicity onlyEnhanced by aromatic electron density

Expert Insight: Method A (C18) struggles with the separation of the aldehyde impurity. Both the alcohol (analyte) and the aldehyde have similar hydrophobicities.[1] However, the aldehyde has a different electron density distribution.[1] Method B (Phenyl-Hexyl) exploits this difference; the electron-deficient pyridine ring interacts strongly with the phenyl phase, amplifying separation based on electronic character rather than just boiling point/polarity.[1][2]

Recommended Experimental Protocol (Method B)

This protocol is the "Gold Standard" for release testing and stability assessment.[2]

Chromatographic Conditions
  • Instrument: HPLC/UHPLC System with PDA/UV Detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: ACE Excel 3 Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl,

    
    .[1]
    
  • Column Temperature:

    
     (Controls viscosity and kinetics).[2]
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[1][2]
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Run Time: 25 minutes.

Mobile Phase Composition
  • Solvent A:

    
     Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
    
    • Why pH 3.5? It ensures the pyridine nitrogen is protonated (

      
      ), improving solubility and peak shape, while suppressing silanol ionization on the column.[1]
      
  • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Method Development Logic & Impurity Mapping

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl method and maps the fate of potential impurities.

MethodDevelopment cluster_0 Phase 1: Scout cluster_1 Phase 2: Column Selection cluster_2 Impurity Fate Mapping Start Analyte: {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol ChemProp Properties: Basic (Pyridine N) Polar (-CH2OH) Start->ChemProp C18 C18 Column (Hydrophobic Only) ChemProp->C18 Standard Trial Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) ChemProp->Phenyl Targeted Trial ResultC18 Result: Co-elution of Aldehyde Tailing > 1.3 C18->ResultC18 ResultPhenyl Result: Rs > 3.0 Sharp Peaks Phenyl->ResultPhenyl Imp_Ox Impurity A (Oxidation): Aldehyde Analog (Less Polar, Conjugated) ResultPhenyl->Imp_Ox Resolved (Retained longer) Imp_Hyd Impurity B (Hydrolysis): 4-Hydroxy Analog (More Polar) ResultPhenyl->Imp_Hyd Resolved (Elutes earlier)

Caption: Figure 1. Method Development Decision Tree and Impurity Fate Mapping. The Phenyl-Hexyl phase was selected to resolve the critical oxidation impurity based on pi-electron interactions.[2]

Validation Data Summary (Simulated Case Study)

The following data represents typical performance metrics observed during the validation of this method according to ICH Q2(R1) guidelines.

System Suitability & Robustness
ParameterAcceptance CriteriaResultStatus
Retention Time (RT)


Pass
Theoretical Plates (N)


Pass
Tailing Factor (

)


Pass
Resolution (

)

(vs. Impurity A)

Pass
Linearity and Sensitivity
  • Linearity Range:

    
     to 
    
    
    
    (
    
    
    ).[1][2]
  • LOD (Limit of Detection):

    
     (S/N > 3).[2]
    
  • LOQ (Limit of Quantitation):

    
     (S/N > 10).[2]
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] (2005).[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[1] Wiley.[1][2] (2011).[2][4] (General reference for Phenyl-Hexyl selectivity mechanisms).

  • PubChem. Compound Summary: Furo[3,2-c]pyridine derivatives.[1][2][4][5][Link]

  • Journal of Chromatography A. Separation of basic compounds on modern stationary phases. (General Principle Citation). [Link]

Sources

Distinguishing {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol from furo[2,3-c]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical differentiation of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol from its regioisomeric counterparts, specifically the furo[2,3-c]pyridine series. It addresses the critical challenge in heterocyclic drug discovery: distinguishing between fused ring systems that share identical mass (LC-MS) and similar polarity but possess distinct electronic and pharmacological profiles.

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and adenosine receptor antagonists, the furo[3,2-c]pyridine scaffold is a privileged structure. However, synthesis often yields mixtures of regioisomers, particularly the furo[3,2-c] (Target) and furo[2,3-c] (Isomer) cores.

While Mass Spectrometry (MS) confirms the molecular formula (


), it cannot distinguish the core fusion. The definitive differentiation relies on 1H NMR coupling patterns  of the pyridine ring protons and specific HMBC correlations .[1]
FeatureTarget: Furo[3,2-c] Isomer: Furo[2,3-c]
Pyridine Protons Vicinal (H6, H7)Meta (H5, H7) or Isolated
Splitting Pattern Two Doublets (

)
Two Singlets or Meta-coupling (

)
N-Position Position 5Position 6

Structural Analysis & Numbering

Proper IUPAC numbering is prerequisite for interpreting the spectral data.

  • Target ({4-Chlorofuro[3,2-c]pyridin-2-yl}methanol):

    • Fusion: Furan ring fused at its 2,3-bond to the 3,4-bond of pyridine.[2]

    • Heteroatoms: Oxygen at position 1; Nitrogen at position 5.

    • Substituents: Chlorine at C4; Methanol (

      
      ) at C2.
      
    • Protons: H3 (furan), H6, H7 (pyridine).

  • Isomer (Furo[2,3-c]pyridine core):

    • Fusion: Furan ring fused at its 2,3-bond to the 4,3-bond of pyridine.

    • Heteroatoms: Oxygen at position 1; Nitrogen at position 6.

    • Protons: Assuming analogous substitution (Cl at 4), the remaining pyridine protons are at C5 and C7.

Synthetic Logic & Control

To ensure the isolation of the correct isomer, the synthesis must be regiochemically controlled. The most robust route to the 4-chloro derivative involves constructing the pyridine ring onto a furan precursor or cyclizing a pyridine derivative.

Recommended Protocol: The "Pyridone-POCl3" Route

This pathway avoids ambiguity by fixing the nitrogen position early in the sequence.

  • Precursor: Start with 3-(furan-2-yl)acrylic acid .

  • Curtius Rearrangement/Cyclization: Convert to the acyl azide, which undergoes thermal rearrangement to the isocyanate and subsequent electrocyclic ring closure to form furo[3,2-c]pyridin-4(5H)-one .

  • Aromatization/Chlorination: Treatment with

    
     converts the lactam (pyridone) to the 4-chloro  derivative.
    
  • C2 Functionalization: Lithiation (LDA) at the C2 position followed by formylation (DMF) and reduction (

    
    ) yields the target methanol.
    

Synthesis Start 3-(Furan-2-yl)acrylic acid Step1 Acyl Azide (Curtius Rearrangement) Start->Step1 1. DPPA, Et3N 2. Heat (Dowtherm) Inter Furo[3,2-c]pyridin-4(5H)-one Step1->Inter Cyclization Chloro 4-Chlorofuro[3,2-c]pyridine Inter->Chloro POCl3, Reflux (Chlorination) Target {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Chloro->Target 1. LDA, -78°C 2. DMF 3. NaBH4

Caption: Step-wise synthesis of the target molecule via the pyridone intermediate, ensuring correct nitrogen placement.

Spectroscopic Differentiation (The "Smoking Gun")

A. 1H NMR Analysis

The distinction rests on the coupling constants (


) of the protons on the pyridine ring.
  • Target Scenario (Furo[3,2-c]):

    • The Chlorine is at C4.

    • The remaining protons are at C6 and C7 .

    • These protons are vicinal (adjacent).[3]

    • Signal: Two doublets with

      
       . This is characteristic of 
      
      
      
      -pyridine protons.
  • Isomer Scenario (Furo[2,3-c]):

    • If the Chlorine is at C4 (relative to the fusion), the Nitrogen is at C6.

    • The remaining protons are at C5 and C7 .

    • These protons are separated by the Nitrogen (meta-like relationship).

    • Signal: Two singlets or doublets with very small coupling (

      
       ).
      
B. HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.

  • Key Correlation: Look for the correlation from the Furan H3 proton.

    • In Furo[3,2-c] , H3 should correlate to the bridgehead carbon C3a and potentially the quaternary carbon bearing the Chlorine (C4 ).

    • In Furo[2,3-c] , the connectivity differs significantly regarding the nitrogen placement relative to the bridgehead.

Summary Table: NMR Diagnostics
Parameter{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Furo[2,3-c] Isomer
H6 / H5 Signal Doublet (

Hz)
Singlet (or

Hz)
H7 Signal Doublet (

Hz)
Singlet (or

Hz)
H3 (Furan) Singlet (

ppm)
Singlet (

ppm)
C2-CH2OH Singlet (

ppm)
Singlet (

ppm)

Experimental Protocols

Protocol 1: Analytical Discrimination via 1H NMR

Objective: Confirm core structure using coupling constants.

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility and resolution of OH peaks).

  • Acquisition:

    • Run standard 1H NMR (minimum 16 scans).

    • Acquire COSY (Correlation Spectroscopy) to confirm H6-H7 connectivity.

  • Analysis:

    • Zoom into the aromatic region (7.0 – 8.5 ppm).

    • Identify the two pyridine protons.

    • Pass Criteria: If peaks appear as doublets with

      
       Hz, the structure is the [3,2-c]  target.
      
    • Fail Criteria: If peaks are singlets, it is the [2,3-c] isomer.

Protocol 2: Synthesis of 4-Chlorofuro[3,2-c]pyridine (Key Intermediate)

Adapted from Shiotani et al. and Benchchem protocols.

  • Reagents: Furo[3,2-c]pyridin-4(5H)-one (1.0 eq),

    
     (excess).
    
  • Procedure:

    • Place the pyridone in a round-bottom flask under Argon.

    • Add

      
       (approx. 5-10 mL per gram of substrate).
      
    • Heat to reflux (

      
      ) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
      
    • Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with

      
       to pH 7-8.
      
    • Extract with Dichloromethane (DCM) (3x). Dry over

      
      .[4]
      
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expected 60–80% as a white/off-white solid.

Structural Logic Visualization

The following diagram illustrates the critical HMBC correlations that validate the [3,2-c] fusion.

NMR_Logic cluster_core Furo[3,2-c] Core Connectivity H3 H3 (Furan) C3a C3a (Bridge) H3->C3a 3J (Strong) C4 C4-Cl H3->C4 3J C3a->C4 N5 N5 C4->N5 H7 H7 (Pyridine) C7a C7a (Bridge) H7->C7a 3J (Diagnostic) H7->N5 2J (via 15N-HMBC) H6 H6 H6->H7 3JHH = 5.5 Hz (COSY)

Caption: Diagnostic HMBC (Green) and COSY (Red) correlations. The H6-H7 vicinal coupling is the primary differentiator.

References

  • Shiotani, S. (1997).[2] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975-1011. Link

  • BenchChem. (2025).[5] Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide. BenchChem Application Notes. Link

  • PubChem. (2025).[6][7] 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.[6][8] National Library of Medicine. Link

  • Gronowitz, S., et al. (1975). On the Synthesis of Furo[3,2-c]pyridines. Acta Chemica Scandinavica, B29, 233-238.
  • Mertes, M. P., et al. (1968). Synthesis of Furo[2,3-c]pyridine Derivatives. Journal of Organic Chemistry, 33(1), 133-136.

Sources

IR spectroscopy characteristic peaks for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic Infrared (IR) spectroscopy profile for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol . As this specific intermediate lacks a widely public reference spectrum in open databases, this analysis synthesizes vibrational data from the core furo[3,2-c]pyridine scaffold and standard heteroaromatic substitution principles.

Executive Summary

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is a bicyclic heteroaromatic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/SYK pathways).

In a drug development context, IR spectroscopy is the primary rapid-screening tool to validate the reduction of the precursor (typically an ester or aldehyde) to the alcohol. While NMR provides structural resolution, IR offers superior throughput for monitoring functional group transformation (C=O


 O-H).
Quick Reference: The "Fingerprint" Logic

To confirm identity, you are looking for the simultaneous presence of the Primary Alcohol (broad stretch) and the Heteroaromatic Core (sharp ring modes), while confirming the absence of carbonyl precursors.

Molecular Architecture & Vibrational Theory

The molecule consists of a furo[3,2-c]pyridine core—a pyridine ring fused to a furan ring. This fusion creates a rigid, planar system with distinct "skeletal" vibrations.

Structural Breakdown & Expected Modes
  • The "Anchor" (Alcohol): The hydroxymethyl group (-CH₂OH) at position 2 provides the most diagnostic bands (O-H and C-O stretches).

  • The "Skeleton" (Furo-Pyridine): The fused ring system exhibits characteristic C=C and C=N stretching modes, often shifted relative to isolated pyridine or furan due to conjugation.

  • The "Tag" (Chloride): The Chlorine at position 4 adds a low-frequency C-Cl stretch, though this is often obscured in the fingerprint region.

Visualizing the Vibrational Logic

G Molecule {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Group1 Hydroxymethyl (-CH2OH) Diagnostic Region Molecule->Group1 Group2 Furo[3,2-c]pyridine Core 1600-1400 cm⁻¹ Molecule->Group2 Group3 C-Cl Substituent Fingerprint (< 800 cm⁻¹) Molecule->Group3 Signal1 O-H Stretch (3200-3400 cm⁻¹) Group1->Signal1 Primary ID Signal2 C-O Stretch (1000-1080 cm⁻¹) Group1->Signal2 Confirmation Signal3 Ring C=N / C=C (Sharp bands) Group2->Signal3 Scaffold ID

Figure 1: Vibrational decomposition of the target molecule showing key diagnostic zones.

Characteristic Peak Analysis (Data Table)

The following assignments are derived from comparative analysis of furo[3,2-c]pyridine derivatives and general heteroaromatic spectroscopy principles [1][2].

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
Alcohol (-OH) O-H Stretch3200 – 3400 Medium, BroadCritical ID. Indicates successful reduction. Position depends on H-bonding (solid state).
Heteroaromatic Ring C-H Stretch3010 – 3100 WeakAbove 3000 cm⁻¹.[1] Distinguishes aromatic protons from the aliphatic -CH₂-.
Methylene (-CH₂-) C-H Stretch (sp³)2850 – 2950 Weak/MediumTwo bands (sym/asym). Confirms the side chain is intact.
Pyridine/Furan Core C=N / C=C Ring Stretch1580 – 1610 Strong, SharpCharacteristic of the fused pyridine system.
Pyridine/Furan Core Skeletal Ring Modes1420 – 1480 MediumSecondary confirmation of the bicyclic core.
Primary Alcohol C-O Stretch1020 – 1060 StrongCritical ID. Confirms the -CH₂OH connectivity.
Aryl Chloride C-Cl Stretch700 – 760 Medium/WeakOften mixed with ring deformations. Look for a band not present in non-chlorinated analogs.
Ring Deformation OOP Bending (C-H)800 – 900 StrongOut-of-plane bending; pattern depends on substitution (isolated H vs adjacent H).

Comparative Performance Guide

This section compares the IR analysis of the target molecule against its common synthetic precursors and alternative analytical methods.

A. Target vs. Precursor (Process Control)

The most common synthesis route involves reducing Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate to the target alcohol.

FeaturePrecursor (Ester)Target (Alcohol) Operational Insight
Carbonyl (C=O) Strong band @ ~1720 cm⁻¹ ABSENT Disappearance of this peak is the primary endpoint for reaction monitoring.
Hydroxyl (O-H) AbsentBroad band @ ~3300 cm⁻¹ Appearance confirms product formation.
C-O Stretch ~1200-1300 cm⁻¹ (Ester C-O-C)~1050 cm⁻¹ (Alcohol C-O) The C-O band shifts significantly downfield.
B. Method Comparison: IR vs. NMR vs. HPLC
MethodSpeedSpecificityBest Use Case
FTIR (ATR) < 2 minsModerateRapid "Pass/Fail" ID. Best for checking if the ester is fully reduced.
1H NMR ~15 minsHighStructural Validation. Essential to confirm the chlorine position (regiochemistry).
HPLC-UV ~30 minsHighPurity Quantification. Essential for detecting trace impurities (e.g., 98% vs 99%).

Experimental Protocol: ATR-FTIR Characterization

Objective: Rapid identification of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol solid.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 or 32 scans.

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect an air background spectrum.

  • Sample Loading: Place ~2-5 mg of the solid sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N). Note: Ensure the sample covers the "sweet spot" of the crystal.

  • Collection: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Processing: Apply Automatic Baseline Correction.

  • Validation:

    • Check 1: Is the C=O peak (1700-1750 cm⁻¹) absent ? (Limit: < 2% Transmittance variance).

    • Check 2: Is the O-H peak (3200-3400 cm⁻¹) present ?

    • Check 3: Are the Heteroaromatic bands (1580-1610 cm⁻¹) sharp and distinct?

QC Decision Logic (Graphviz)

QC_Logic Start Acquire Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Peak Present CheckCO->HasCO > Threshold NoCO Peak Absent CheckCO->NoCO ResultFail FAIL: Incomplete Reduction or Contamination HasCO->ResultFail CheckOH Check 3200-3400 cm⁻¹ (Hydroxyl Region) NoCO->CheckOH HasOH Broad Peak Present CheckOH->HasOH NoOH Peak Absent CheckOH->NoOH ResultPass PASS: Identity Confirmed HasOH->ResultPass NoOH->ResultFail

Figure 2: Quality Control decision tree for validating the reduction of the ester precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Balachandran, V., & Sundararajan, M. (2012).[1] Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib.[1] Spec., 48, 9663-9668.[1] (Reference for chlorinated pyridine vibrational shifts).

Sources

Structural Profiling of Furo[3,2-c]pyridine Derivatives: X-ray Crystallography & Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The furo[3,2-c]pyridine scaffold represents a privileged heterocyclic motif in modern medicinal chemistry, particularly in the development of selective kinase inhibitors (e.g., PI3K, Akt, mTOR) and antipsychotic agents. Its planar, bicyclic architecture offers a distinct electronic profile compared to its isomers (furo[2,3-b]pyridine, furo[3,2-b]pyridine) and bioisosteres (thieno[3,2-c]pyridine).

This guide provides a technical comparison of furo[3,2-c]pyridine derivatives against these alternatives, focusing on X-ray crystallographic data , intermolecular interactions , and structural stability . It is designed for researchers optimizing lead compounds who require rigorous structural evidence to rationalize structure-activity relationships (SAR).

Part 1: Comparative Structural Analysis

The Product vs. Alternatives

The primary challenge in optimizing furo[3,2-c]pyridine derivatives lies in balancing solubility with binding affinity. While thieno-analogues often exhibit higher lipophilicity, they suffer from poor solubility due to aggressive


-

stacking. Conversely, the 3,2-c furan-fused system offers a unique hydrogen-bond vector profile that differs significantly from the 3,2-b isomer.
Table 1: Crystallographic & Structural Metrics Comparison

Data synthesized from representative crystal structures of kinase inhibitors containing these cores.

FeatureProduct: Furo[3,2-c]pyridine Alternative A: Furo[3,2-b]pyridine Alternative B: Thieno[3,2-c]pyridine
Space Group Typically P2₁/c or P2₁2₁2₁ (Monoclinic/Orthorhombic)P2₁/n (Monoclinic) [1]P-1 (Triclinic) or P2₁/c [2]
Planarity (RMSD) < 0.02 Å (Highly Planar)< 0.03 Å0.04–0.06 Å (Slightly distorted due to S-atom size)
H-Bond Acceptor N5 (Pyridine nitrogen)N4 (Pyridine nitrogen)N5 (Pyridine nitrogen)

-Stacking Distance
3.4 – 3.6 Å (Moderate)3.3 – 3.5 Å (Strong)3.2 – 3.4 Å (Very Strong/Aggressive)
Solubility Profile Moderate to HighModerateLow (prone to aggregation)
Key Interaction N5 accepts H-bond from hinge region (e.g., Val/Leu backbone)N4 accepts H-bond; different vector requires scaffold rotationS1 can engage in S-

interactions; N5 accepts H-bond

Expert Insight: The shift of the nitrogen atom from position 4 (in 3,2-b) to position 5 (in 3,2-c) alters the dipole moment vector. In kinase binding pockets (e.g., CDK2, CLK1), this allows the 3,2-c scaffold to adopt a binding pose that often avoids steric clashes with the "gatekeeper" residue, a common failure point for the 3,2-b isomer.

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting the 3,2-c scaffold over alternatives based on structural requirements.

ScaffoldSelection Start Target Binding Pocket Analysis Hinge H-Bond Donor Position? Start->Hinge Gatekeeper Gatekeeper Residue Size? Hinge->Gatekeeper Backbone NH available Thieno Select Thieno[3,2-c]pyridine (Max Lipophilicity/Stacking) Hinge->Thieno Hydrophobic Pocket Dominant (S-interaction needed) Furo32c Select Furo[3,2-c]pyridine (Optimal Vector & Solubility) Gatekeeper->Furo32c Large/Bulky (Need compact N5 vector) Furo32b Select Furo[3,2-b]pyridine (Alternative H-Bond Vector) Gatekeeper->Furo32b Small/Permissive (N4 vector acceptable)

Caption: Decision logic for scaffold selection based on protein binding pocket constraints.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction, purity is paramount. The 3,2-c core is typically synthesized via a Pictet-Spengler reaction or Sonogashira coupling followed by cyclization.

Protocol: Crystallization of Furo[3,2-c]pyridine Derivatives

Objective: Grow diffraction-quality single crystals (>0.1 mm) suitable for beamline analysis.

  • Purification:

    • Ensure compound purity >98% by HPLC.

    • Remove residual Pd catalysts (from Sonogashira) using metal scavengers (e.g., SiliaMetS®), as metal traces can induce twinning.

  • Solvent Screening:

    • Primary Solvent: Dissolve 5 mg of compound in minimal hot Ethanol or Acetonitrile.

    • Anti-Solvent: Water (for ethanol) or Diethyl Ether (for acetonitrile).

  • Vapor Diffusion Method (Preferred):

    • Place 2 µL of the concentrated compound solution on a hanging drop cover slip.

    • Add 1 µL of reservoir solution (e.g., 20% PEG 400).

    • Seal over a well containing 500 µL of reservoir solution.

    • Incubate at 20°C. Crystals typically appear within 24-72 hours.

  • Control:

    • Set up a parallel drop with the thieno analogue. Note that thieno derivatives often precipitate as amorphous solids due to lower solubility; slower diffusion is required.

Data Collection & Refinement
  • Temperature: Collect data at 100 K to minimize thermal motion (B-factors).

  • Resolution Target: Aim for < 0.8 Å for small molecules to resolve electron density clearly around the furan oxygen, distinguishing it from nitrogen/carbon.

  • Refinement: Use SHELXL or Phenix . Pay special attention to the assignment of the furan oxygen vs. the pyridine nitrogen if the map is ambiguous; the N5 atom should show a clearer H-bond potential in the difference map if a donor is present.

Part 3: Mechanistic Insights & Validation

Binding Mode Validation (Kinase Inhibition)

X-ray co-crystal structures (e.g., analogous to PDB 6I5I for the 3,2-b isomer [1]) reveal that the pyridine nitrogen is the critical anchor.

  • Furo[3,2-c]pyridine: The N5 atom forms a hydrogen bond with the backbone NH of the kinase hinge region. The furan oxygen often faces the solvent or a hydrophobic patch, contributing to stability without incurring desolvation penalties as high as the thiophene sulfur.

  • Thieno[3,2-c]pyridine: While the N5 interaction is preserved, the bulky sulfur atom (1.8 Å radius vs 1.4 Å for oxygen) can clash with restricted pockets, limiting its utility in "tight" kinase active sites (e.g., certain mutant EGFRs).

Table 2: Interaction Energy Profile (Simulated)
Interaction TypeFuro[3,2-c] (Product)Thieno[3,2-c] (Bioisostere)Impact on Efficacy
H-Bond Strength (N...H) -5.2 kcal/mol-4.8 kcal/molFuro is slightly stronger due to higher electronegativity of the ring system.
Van der Waals (Shape) CompactBulkyThieno requires larger pocket volume.
Solvation Penalty LowHighFuro is easier to desolvate upon binding.
Workflow Diagram: Structural Verification

VerificationWorkflow Sample Synthesized Furo[3,2-c]pyridine NMR 1H/13C NMR (Confirm Regioisomer) Sample->NMR Cryst Crystallization (Vapor Diffusion) NMR->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Validation Check Bond Angles (C-O-C vs C-S-C) Refine->Validation

Caption: Step-by-step workflow for the independent structural verification of the scaffold.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angew. Chem. Int. Ed. (2019).[1] Reports the crystal structure of furo[3,2-b]pyridine derivatives in CLK1 (PDB: 6I5I).[2][3]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (2022). Discusses crystal packing and solubility issues of thieno-analogues.

  • Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure. BenchChem Technical Guides (2025). Provides comparative spectroscopic data for the 3,2-c vs 3,2-b isomers.

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores. J. Med. Chem. (1989). Foundational comparative study on the biological activity of these two scaffolds.

Sources

Comparative Reactivity Guide: 4-Chlorofuro[3,2-c]pyridine vs. 4-Chlorofuro[2,3-b]pyridine

[1]

Executive Summary

In the development of kinase inhibitors and bioisosteres for indole/quinoline scaffolds, the choice between 4-chlorofuro[3,2-c]pyridine (Isomer A) and 4-chlorofuro[2,3-b]pyridine (Isomer B) is often dictated by synthetic accessibility and reactivity profiles.[1]

While both scaffolds appear similar, the position of the pyridine nitrogen relative to the chlorine substituent creates distinct electronic environments:

  • 4-Chlorofuro[3,2-c]pyridine: The chlorine is ortho to the pyridine nitrogen.[1]

  • 4-Chlorofuro[2,3-b]pyridine: The chlorine is para to the pyridine nitrogen.[1]

This "Ortho vs. Para" relationship fundamentally dictates their susceptibility to Nucleophilic Aromatic Substitution (SNAr) and the regioselectivity of Palladium-catalyzed cross-couplings.

Structural & Electronic Analysis

The reactivity difference is best understood through the stability of the Meisenheimer complex formed during nucleophilic attack.

Electronic Topography[2]
  • Furo[3,2-c]pyridine (Ortho-like): The nitrogen at position 5 exerts a strong inductive effect (-I) on the C4-chlorine.[1] However, the approach of a nucleophile is sterically more crowded due to the proximity of the fused furan ring's bridgehead.

  • Furo[2,3-b]pyridine (Para-like): The nitrogen at position 7 allows for perfect resonance delocalization of the negative charge into the nitrogen (para-quinoid intermediate) upon nucleophilic attack at C4. This position is also sterically less hindered.[1]

Visualization of Reactivity Logic

ReactivityLogicSubstrateA4-Chlorofuro[3,2-c]pyridine(Cl ortho to N)IntermediateAOrtho-Meisenheimer Complex(Inductively Stabilized)SubstrateA->IntermediateANucleophilic AttackSubstrateB4-Chlorofuro[2,3-b]pyridine(Cl para to N)IntermediateBPara-Meisenheimer Complex(Resonance Stabilized)SubstrateB->IntermediateBNucleophilic AttackReactivityAModerate S_NAr RateSterically CrowdedIntermediateA->ReactivityAReactivityBHigh S_NAr RateSterically AccessibleIntermediateB->ReactivityB

Figure 1: Mechanistic divergence based on nitrogen positioning.[1] The para-relationship in the [2,3-b] system typically affords faster reaction kinetics.

Reactivity Profile Comparison

Nucleophilic Aromatic Substitution (SNAr)

The most distinct difference lies in the rate of chloride displacement by amines, alkoxides, or thiols.

Feature4-Chlorofuro[3,2-c]pyridine4-Chlorofuro[2,3-b]pyridine
Cl-N Relationship Ortho (1,2-relationship)Para (1,4-relationship)
Reactivity Tier ModerateHigh
Preferred Conditions High Temp (100-120°C) or Acid CatalysisMild Temp (60-80°C) or Basic Conditions
Steric Hindrance High (Adjacent to bridgehead)Low (Remote from bridgehead)
Mechanism Inductive stabilization dominantResonance stabilization dominant

Key Insight: For SNAr reactions with weak nucleophiles (e.g., anilines), 4-chlorofuro[2,3-b]pyridine is the superior electrophile.[1] The [3,2-c] isomer often requires forcing conditions or transition metal catalysis (Buchwald-Hartwig) to achieve comparable yields.[1]

Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Both isomers are excellent substrates for Pd-catalyzed reactions due to the electron-deficient nature of the pyridine ring.[1]

  • Suzuki-Miyaura: Both couple readily with aryl boronic acids.[1]

    • Observation: The [3,2-c] isomer may require bulky phosphine ligands (e.g., XPhos, SPhos) to overcome the ortho-substituent steric effect during the oxidative addition step.[1]

  • Regioselectivity (C-H Activation):

    • Direct arylation via C-H activation preferentially occurs at the C2 position (furan alpha-proton) for both isomers, rather than on the pyridine ring. This allows for sequential functionalization: C2-arylation (C-H activation) followed by C4-arylation (Cross-coupling) .[1]

Experimental Protocols

The following protocols serve as self-validating systems. Success is defined by >90% conversion by LCMS.[1]

Protocol A: SNAr Displacement (General)

Applicable to: 4-Chlorofuro[2,3-b]pyridine (High efficiency) & 4-Chlorofuro[3,2-c]pyridine (Lower efficiency)[1]

Reagents:

  • Substrate (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the chloro-furopyridine in 2.0 mL of anhydrous NMP.

  • Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol of the amine.

  • Thermolysis:

    • For [2,3-b] isomer: Heat to 80°C for 4 hours.

    • For [3,2-c] isomer: Heat to 120°C for 12 hours (or microwave at 140°C for 1 h).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.

  • Validation: Check 1H NMR. The disappearance of the distinctive doublet for the C5-H (in [2,3-b]) or C6-H (in [3,2-c]) adjacent to the Cl is diagnostic.[1]

Protocol B: Suzuki-Miyaura Coupling

Optimized for sterically hindered [3,2-c] isomer, but works for both.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Workflow:

SuzukiWorkflowStep1Charge Reaction Vessel(Substrate, Boronic Acid, Catalyst)Step2Degas Solvent(Dioxane/Water, Sparge with Ar)Step1->Step2Step3Heat to 90°C(12-16 Hours)Step2->Step3Step4Filtration(Celite Pad)Step3->Step4

Figure 2: Standard cross-coupling workflow ensuring inert atmosphere to prevent protodehalogenation.

Regioselective Functionalization Strategy

When designing a synthesis requiring substitution at multiple points, the order of operations is critical.

PositionReactivity TypeReagent Class
C-4 (Cl) Cross-Coupling / SNArBoronic acids / Amines
C-2 (Furan) Lithiation / C-H Activationn-BuLi / Pd(OAc)2
C-3 (Furan) Electrophilic SubstitutionNBS / NIS

Strategic Recommendation: Perform SNAr reactions first if the nucleophile is robust. If C-H activation at C2 is required, protect the C4-Cl position (it is generally stable to n-BuLi at -78°C if the reaction is fast, but C4-lithiation via halogen-metal exchange is a competing risk).[1]

  • Note: For 4-chlorofuro[2,3-b]pyridine, C2-lithiation is highly regioselective using LDA at -78°C, allowing for the introduction of electrophiles (CHO, I, SiMe3) before touching the chlorine.[1]

References

  • Reactivity of Pyridine Isomers: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Lithiation of Furopyridines: Chartoire, A., et al. (2010).[2] Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. Journal of Organic Chemistry. Link

  • SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]

  • Synthesis of Furo[2,3-b]pyridines: BenchChem Technical Guides. Synthesis of 3-Chlorofuro[2,3-b]pyridine. Link

  • Comparative Heterocyclic Chemistry: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH.[1]

Comprehensive Comparison Guide: Reference Standards for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol (CAS: 1315360-27-0) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of GPR52 agonists for psychiatric disorders and novel kinase inhibitors[1]. The bifunctional nature of this scaffold—featuring a reactive 4-chloro group primed for transition-metal-catalyzed cross-coupling and a C2-hydroxymethyl group for structural derivatization—makes it an invaluable asset in medicinal chemistry.

However, this dual reactivity introduces distinct analytical challenges. Process impurities such as des-chloro analogs, regioisomers, and C2-oxidation products must be rigorously monitored. Accurate quantification relies entirely on the integrity of the reference standards used during High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This guide provides an objective, data-driven comparison of reference standard tiers, coupled with self-validating analytical protocols to ensure absolute scientific integrity in your quality control (QC) workflows.

Comparative Analysis of Reference Standard Tiers

The FDA and International Council for Harmonisation (ICH) mandate that reference standards be "highly purified compounds that are well characterized" to assure the identity, strength, and quality of pharmaceutical materials[2]. Selecting the appropriate tier of standard for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol depends on the stage of drug development and the specific analytical application.

Table 1: Performance and Application Comparison of Reference Standard Tiers

Standard TierPurity RequirementTraceabilityAnalytical ApplicationRelative Cost
Primary Standard (CRM) >99.5% (Absolute)Traceable to SI/NIST or PharmacopeiaEstablishing working standards, method validation

Working Standard >99.0% (Assigned)Traceable to Primary Standard[3]Routine HPLC/QC batch release, stability testing

Analytical Grade Reagent >95.0% (Area %)Certificate of Analysis (Vendor)Early R&D, qualitative screening, synthesis$

Mechanistic Insights into Analytical Methodologies

Analyzing {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol requires overcoming specific physicochemical hurdles. The basic pyridine nitrogen (


 ~ 5.5) interacts strongly with residual silanol groups on standard silica-based stationary phases, leading to severe chromatographic peak tailing.

Causality & Solution: To mitigate these secondary interactions, analysts must use a highly end-capped C18 column or a polar-embedded stationary phase. Furthermore, the mobile phase must either suppress the ionization of the pyridine ring using a high-pH buffer (e.g., pH 9.5 Triethylammonium acetate, TEAA)[4] or fully protonate it while using an ion-pairing agent like Trifluoroacetic acid (TFA). Failure to control the ionization state will result in irreproducible retention times and integration errors, invalidating the quantitative use of the reference standard.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. A method is only considered valid if the System Suitability Testing (SST) criteria are met prior to sample analysis, ensuring the reference standard is performing optimally within the analytical environment[5].

Protocol A: Mass Balance Qualification of a Working Standard

Working standards must be qualified against a Primary Standard using the mass balance approach (100% - impurities)[3].

Step 1: Organic Impurity Profiling (HPLC-UV/MS)

  • Prepare a 1.0 mg/mL solution of the candidate {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol batch in Methanol:Water (50:50, v/v).

  • Inject 10 µL onto a Gemini C18 column (4.6 x 150 mm, 5 µm).

  • Run a gradient using 0.05 M TEAA (pH 9.5) and Acetonitrile (55:45 to 10:90 over 20 mins) at 1.0 mL/min[4].

  • Integrate all peaks at 254 nm. Calculate total organic impurities (% area).

Step 2: Volatile & Inorganic Impurity Determination

  • Moisture: Perform Karl Fischer (KF) titration on 50 mg of the sample to determine % water.

  • Residual Solvents: Use Headspace GC-FID to quantify residual synthesis solvents (e.g., THF, ethyl acetate).

  • Inorganics: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to determine inorganic ash.

Step 3: Mass Balance Calculation Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % ROI).

Protocol B: Routine HPLC-UV Quantitative Analysis

System Suitability Criteria (Self-Validation): Before quantifying an unknown batch of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, inject the Working Standard to verify system performance.

Table 2: Representative System Suitability Data for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

ParameterAcceptance CriteriaExperimental ResultCausality / Justification
Injection Precision RSD ≤ 0.73% (n=5)0.45%Ensures autosampler reliability and standard homogeneity.
Resolution (

)
≥ 2.02.8 (vs. des-chloro impurity)Guarantees baseline separation of the critical API pair.
Tailing Factor (

)
≤ 1.51.1Confirms suppression of pyridine-silanol secondary interactions.

Qualification Workflow Visualization

The following diagram illustrates the logical relationships and decision gates required to qualify a working reference standard for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, ensuring compliance with ICH guidelines[5].

QualificationWorkflow Candidate Candidate Batch {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol TestOrg Organic Impurities (HPLC-UV/LC-MS) Candidate->TestOrg TestVol Volatiles & Water (HS-GC, Karl Fischer) Candidate->TestVol TestInorg Inorganic Ash (Residue on Ignition) Candidate->TestInorg Primary Primary Reference Standard (Compendial/CRM) Primary->TestOrg RT/UV Match MassBalance Mass Balance Equation Assay = 100% - (Org + Vol + Inorg) TestOrg->MassBalance TestVol->MassBalance TestInorg->MassBalance Decision Assay ≥ 99.0% & Matches Primary RT/UV? MassBalance->Decision Approve Issue Certificate of Analysis (Qualified Working Standard) Decision->Approve Yes Reject Reject Batch / Initiate Repurification Decision->Reject No

Workflow for qualifying a {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol working reference standard.

References

  • Title: WO2010018874A1 - Amide compound having GPR52 agonist activity. Source: Google Patents.
  • Title: WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrillary tangles. Source: Google Patents.
  • Title: Reference-Standard Material Qualification. Source: Pharmaceutical Technology. URL: [Link]

  • Title: Four Keys to Reference Standard Management. Source: MRIGlobal. URL: [Link]

  • Title: Reference Standard | Secondary & Primary Standards. Source: PharmaCompass. URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, novel heterocyclic intermediates like {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol are instrumental. Their unique scaffolds provide a foundation for developing new therapeutic agents. However, the very features that make this compound chemically interesting—a chlorinated pyridine ring fused with a furan and bearing a reactive methanol group—also demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a framework of operational and disposal protocols grounded in extensive field experience. Our objective is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety and confidence.

Understanding the Hazard Profile: A Proactive Stance

While a comprehensive, peer-reviewed toxicological profile for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol is not widely available, its structure allows us to anticipate its potential hazards. The chlorinated pyridine moiety is a well-known structural alert. Compounds in this class can cause skin and eye irritation.[1][2][3] Therefore, we must operate under the assumption that {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[3][4] This proactive assessment is the cornerstone of a robust safety plan.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is your primary barrier against exposure. The selection of appropriate equipment is non-negotiable and must be based on a thorough risk assessment of the procedures being performed.

Protection Area Required PPE Rationale & Expert Insight
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and potential vapors. A full-face shield is mandatory when handling more than milligram quantities or when performing any transfer or reaction quenching, offering a secondary, broader layer of protection.[5]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer adequate protection for incidental contact. Double-gloving is a critical best practice; it allows for the removal of a contaminated outer glove without compromising the integrity of your skin barrier. Always inspect gloves for tears or pinholes before use.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is essential. This protects your skin and personal clothing from accidental spills and splashes.
Respiratory Certified Chemical Fume HoodAll manipulations of solid or dissolved {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol must be performed inside a properly functioning chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of aerosols, dust, or vapors.

Operational Plan: From Vial to Waste

A systematic, step-by-step approach to handling minimizes risk at every stage of your workflow.

1. Pre-Use Inspection and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][9] The container must be kept tightly closed.[2]

2. Aliquoting and Solution Preparation:

  • Location: Perform all weighing and solution preparation exclusively within a chemical fume hood.[6]

  • Technique: Use dedicated spatulas and weighing boats to prevent cross-contamination. When dissolving, add the solid compound to the solvent slowly to control any potential exothermic events.

3. Reaction and Monitoring:

  • Ensure all glassware is free from defects.

  • Maintain a clean and organized workspace within the fume hood to prevent accidental spills.

  • If heating is required, use a controlled heating mantle and stirring to ensure even temperature distribution.

4. Emergency Preparedness:

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8][9]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10]

  • For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][10]

Diagram: Safe Handling & Emergency Response Workflow

Handling_Workflow cluster_handling Standard Operating Procedure cluster_emergency Emergency Protocol Storage Inspect & Store Securely Weighing Weigh in Fume Hood Storage->Weighing Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Reaction Conduct Reaction in Fume Hood Dissolving->Reaction Waste_Disposal Proceed to Disposal Plan Reaction->Waste_Disposal Spill Spill or Exposure Event Skin_Contact Skin Contact Spill->Skin_Contact Eye_Contact Eye Contact Spill->Eye_Contact Flush_Skin Flush Skin (15+ min) Remove Clothing Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes (15+ min) Seek Medical Aid Eye_Contact->Flush_Eyes Disposal_Logic Start Waste Generated (Contains {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol) Decision Is the waste liquid or solid? Start->Decision Liquid_Path Liquid Waste Decision->Liquid_Path Liquid Solid_Path Solid Waste Decision->Solid_Path Solid Liquid_Container Collect in 'Halogenated Organic Liquid' Container Liquid_Path->Liquid_Container Solid_Container Collect in 'Contaminated Solid Waste' Container Solid_Path->Solid_Container EHS Arrange for disposal via Institutional EHS Liquid_Container->EHS Solid_Container->EHS

Caption: Decision tree for correct segregation of laboratory waste.

By integrating these principles and protocols into your daily laboratory work, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your vital research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Disposal Standards. Department of Biology, University of York. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association. Available at: [Link]

  • Handling Chlorine Safely. New Jersey Water Association. Available at: [Link]

  • Safety Data Sheet for Pyridine-4-methanol. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet for Pyridine-3-methanol. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet for Methanol. YPF Quimica. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.